Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFLOZFCNFCJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425188 | |
| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3382-62-5 | |
| Record name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYBENZYLIDENE)-4-FLUOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[[(4-Fluorophenyl)imino]methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8EC65NVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A Comprehensive Technical Guide to the Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the synthesis, characterization, and application of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 18918-63-3), a salicylaldehyde-based Schiff base. This class of compounds, characterized by the azomethine (-C=N-) functional group, is of significant interest due to its versatile applications in coordination chemistry, materials science, and as precursors for biologically active molecules.[1][2][3] This document outlines the foundational reaction mechanism, provides a field-proven experimental protocol for its synthesis via condensation reaction, details methods for structural verification and purification, and discusses the compound's broader scientific context. The guide is structured to provide both theoretical understanding and practical, reproducible methodology for laboratory and industrial applications.
Introduction and Scientific Context
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-(4-fluorophenyl)salicylaldimine, is an organic compound belonging to the Schiff base family. These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] The defining feature is the imine or azomethine group, which, in conjunction with the adjacent hydroxyl group of the salicylaldehyde moiety, creates a powerful bidentate chelating ligand.
The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability when incorporated into larger structures.[6] These characteristics make fluorinated compounds like this one valuable building blocks in medicinal chemistry and materials science.[6][7] The imine and hydroxyl groups are crucial to the biological activities often observed in this class of molecules, which include antimicrobial, antioxidant, and anticancer properties.[1][2]
Synthesis Pathway: Mechanism and Rationale
The primary and most efficient route for synthesizing Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is the direct condensation reaction between salicylaldehyde (2-hydroxybenzaldehyde) and 4-fluoroaniline.[3][8] The reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the stable imine product.
Core Mechanism:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine (4-fluoroaniline) acting as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde.
-
Hemiaminal Formation: This nucleophilic addition results in the formation of a transient, unstable intermediate known as a hemiaminal (or carbinolamine).
-
Dehydration: The hemiaminal is then protonated, typically under mild acidic conditions which makes the hydroxyl group a better leaving group (water). Subsequent elimination of a water molecule leads to the formation of the carbon-nitrogen double bond (imine), yielding the final Schiff base product.[4][9]
The use of a catalyst, such as a few drops of glacial acetic acid, is common to facilitate the dehydration step by protonating the hydroxyl group of the hemiaminal, thereby promoting the elimination of water.[9]
Detailed Experimental Protocol
This section provides a robust, step-by-step procedure for the synthesis and purification of the title compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Purpose |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1.22 g (1.02 mL) | Aldehyde precursor |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.11 g | Amine precursor |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ~50 mL | Reaction Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |
Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.11 g (10 mmol) of 4-fluoroaniline in 20 mL of absolute ethanol. Stir until the solid is fully dissolved.
-
Aldehyde Addition: To this solution, add 1.22 g (1.02 mL, 10 mmol) of salicylaldehyde dropwise while stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 2 to 4 hours.[9] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate as a yellow solid.[4] The flask can be placed in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[9]
-
Drying: Dry the product in a vacuum oven or air dry to a constant weight.
Purification
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure, crystalline solid.[9] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to yield purified crystals.
Product Characterization and Validation
Validation of the synthesized product's identity and purity is critical. This is achieved through a combination of physical and spectroscopic methods.
Physicochemical Properties
-
Appearance: Off-white to pale yellow crystalline solid.[10]
-
Molecular Formula: C₁₃H₁₀FNO.[11]
-
Melting Point: Typically in the range of 179-183 °C.[12]
Spectroscopic Analysis
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the Schiff base formation.
-
C=N Stretch (Imine): A strong absorption band is expected in the region of 1615-1630 cm⁻¹, confirming the formation of the azomethine group.[8]
-
O-H Stretch (Phenolic): A broad band typically appears in the 3100-3500 cm⁻¹ region.
-
Disappearance of Reactant Peaks: The characteristic C=O stretching band of salicylaldehyde (around 1665 cm⁻¹) and the N-H stretching bands of 4-fluoroaniline (around 3300-3500 cm⁻¹) should be absent in the final product spectrum.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Imine Proton (-CH=N-): A characteristic singlet is expected at a downfield chemical shift, typically between δ 8.5 and 9.0 ppm.[8]
-
Phenolic Proton (-OH): A broad singlet, often further downfield (δ 12.0-13.0 ppm), may be observed due to intramolecular hydrogen bonding with the imine nitrogen.
-
Aromatic Protons: A series of multiplets corresponding to the protons on the two aromatic rings will be present in the δ 6.8-8.0 ppm range.
-
-
Mass Spectrometry (MS): Analysis by mass spectrometry should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (m/z ≈ 215.22), confirming the compound's identity.[11][13]
Safety, Handling, and Storage
-
Safety: Both salicylaldehyde and 4-fluoroaniline are hazardous. Handle all chemicals in a well-ventilated fume hood. The final product should be treated as a potential irritant and health hazard.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store the synthesized compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis of the imine bond.[10]
References
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Taylor & Francis Online. (n.d.). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Retrieved from [Link]
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Semantic Scholar. (n.d.). Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Full article: Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Retrieved from [Link]
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IJRSR. (2018, May 28). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Retrieved from [Link]
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Moleqube. (2025, November 13). Understanding the Properties and Applications of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Retrieved from [Link]
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Moleqube. (2026, January 5). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. Retrieved from [Link]
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Scholars Middle East Publishers. (2021, June 2). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]
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Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). Retrieved from [Link]
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An In-depth Technical Guide to Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the Schiff base, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth insights into its characterization and utility.
Introduction
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-salicylidene-4-fluoroaniline, is a Schiff base derived from the condensation of salicylaldehyde and 4-fluoroaniline. Schiff bases constitute a significant class of organic compounds characterized by the presence of an azomethine (-C=N-) group. These compounds are of great interest due to their versatile applications in medicinal chemistry, coordination chemistry, and materials science. The incorporation of a fluorine atom into the phenyl ring of this particular Schiff base is of notable importance as fluorine substitution can significantly modulate the electronic, lipophilic, and metabolic properties of a molecule, often enhancing its biological activity.
This guide will delve into the fundamental chemical properties, provide a detailed synthesis protocol, and explore the spectral characteristics and potential therapeutic applications of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is essential for its handling, formulation, and application in various research and development endeavors.
| Property | Value | Source |
| CAS Number | 3382-62-5 | N/A |
| Molecular Formula | C₁₃H₁₀FNO | N/A |
| Molecular Weight | 215.23 g/mol | N/A |
| Appearance | Off-white to pale yellow crystalline solid | N/A |
| Melting Point | 82.0 to 86.0 °C | [1] |
| Solubility | Soluble in most organic solvents such as ethanol, methanol, and chloroform. | [2] |
Synthesis and Mechanism
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a classic example of Schiff base formation, proceeding through a nucleophilic addition-elimination reaction.
Reaction Scheme
The overall reaction involves the condensation of salicylaldehyde with 4-fluoroaniline, typically under reflux in an alcoholic solvent.
Caption: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add 4-fluoroaniline (1 equivalent) dropwise while stirring.
-
Reaction Condition: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent like ethanol to afford the pure Phenol, 2-[[(4-fluorophenyl)imino]methyl]- as a crystalline solid.
The choice of an alcoholic solvent is crucial as it effectively dissolves the reactants and facilitates the removal of the water molecule formed during the reaction, driving the equilibrium towards the product side.
Spectral Characterization
The structural elucidation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is accomplished through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
-
-OH Proton: A singlet in the downfield region (around 13 ppm), indicative of a strong intramolecular hydrogen bond with the imine nitrogen.
-
-CH=N- Proton: A singlet typically observed between 8.0 and 9.0 ppm.
-
Aromatic Protons: A series of multiplets in the range of 6.5 to 8.0 ppm corresponding to the protons on both the salicylaldehyde and 4-fluoroaniline rings.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in confirming the formation of the Schiff base by identifying the characteristic vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching vibration of the phenolic group |
| ~3050 | Aromatic C-H stretching |
| ~1620 | C=N (azomethine) stretching, confirming Schiff base formation |
| ~1280 | C-O (phenolic) stretching |
| ~1230 | C-F stretching |
The appearance of a strong band around 1620 cm⁻¹ for the C=N stretch and the absence of the characteristic C=O stretching band of the starting salicylaldehyde are definitive indicators of a successful reaction.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 215, corresponding to the molecular weight of C₁₃H₁₀FNO.
Potential Applications in Drug Development
Schiff bases derived from salicylaldehyde are a well-established class of compounds with a wide array of biological activities. The introduction of a fluorine atom can further enhance these properties.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of salicylaldehyde-derived Schiff bases.[3][4] The imine group is considered crucial for this activity. The mechanism is believed to involve the chelation of metal ions essential for microbial growth or the interaction with cellular components like enzymes and DNA. While specific data for the title compound is limited, related compounds have shown significant activity against various pathogens. For instance, some salicylaldimine derivatives have exhibited promising minimum inhibitory concentrations (MIC) against pathogenic bacteria.[5][6]
Anticancer Activity
The anticancer potential of salicylaldehyde-based Schiff bases and their metal complexes has been extensively investigated.[7][8] These compounds can induce apoptosis in cancer cells through various mechanisms, including DNA binding and cleavage, and inhibition of key enzymes like topoisomerase. The planar structure of the Schiff base allows for intercalation between DNA base pairs. The half-maximal inhibitory concentrations (IC₅₀) for some zinc salicylaldimine complexes against MCF-7 breast cancer cells have been reported in the range of 22.18–70.05 μM.[7]
Caption: Potential applications of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Coordination Chemistry
The phenolic hydroxyl group and the imine nitrogen atom make Phenol, 2-[[(4-fluorophenyl)imino]methyl]- an excellent chelating ligand for various metal ions. The resulting metal complexes can exhibit enhanced biological activity compared to the free ligand and have potential applications in catalysis and as chemical sensors.
Conclusion
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a versatile Schiff base with a straightforward synthesis and a range of promising physicochemical and potential biological properties. Its structural features, particularly the presence of the azomethine group and the fluorine substituent, make it a valuable scaffold for the development of new therapeutic agents and functional materials. Further in-depth studies are warranted to fully elucidate its biological mechanism of action and to explore its full potential in various scientific and industrial applications.
References
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Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from 4-(diethylamino)salicylaldehyde. PubMed Central. Available at: [Link]
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Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. ResearchGate. Available at: [Link]
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Synthesis and investigation of anti-COVID19 ability of ferrocene Schiff base derivatives by quantum chemical and molecular docking. ResearchGate. Available at: [Link]
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New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. PubMed. Available at: [Link]
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Tổng hợp và khảo sát hoạt tính kháng khuẩn của một số base schiff và dẫn chất amin tương ứng. Tài liệu, tai lieu. Available at: [Link]
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Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. National Institutes of Health. Available at: [Link]
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Songül ŞAHIN | Researcher | Assoc. Prof. | Ondokuz Mayıs University, Samsun | Department of Chemistry, Faculty of Science | Research profile. ResearchGate. Available at: [Link]
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Salicylideneaniline | C13H11NO | CID 136621. PubChem. Available at: [Link]
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The Crystallographic, Spectroscopic and Theoretical Studies on (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E). Ondokuz Mayıs University. Available at: [Link]
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Synthesis, crystal structure, computational chemistry studies and Hirshfeld surface analysis of two Schiff bases, (E)-2-[(4-bromo-2-methylphenylimino)methyl]. Taylor & Francis Online. Available at: [Link]
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Determination of antibacterial activities of some salicylaldimine derived- Schiffbase with their copper complexes on some pathogenic bacteria. Neuroquantology. Available at: [Link]
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DETERMINATION OF ANTIBACTERIAL ACTIVITIES OF SOME SALICYLALDIMINE DERIVED-SCHIFF BASE WITH THEIR COPPER COMPLEXES ON SOME PATHOGENIC BACTERIA. Harran University. Available at: [Link]
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Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes. National Institutes of Health. Available at: [Link]
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Determination of antibacterial activities of some salicylaldimine derived-Schiff base with their copper complexes on some pathogenic bacteria. ResearchGate. Available at: [Link]
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Salicylidene aniline. National Institute of Standards and Technology. Available at: [Link]
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Salicylidene aniline. National Institute of Standards and Technology. Available at: [Link]
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FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). ResearchGate. Available at: [Link]
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Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. Available at: [Link]
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Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. Novelty Journals. Available at: [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]
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Synthesis, Crystal Structure and Spectroscopic Studies of 2-{(E)-[2-Hydroxyphenyl)imino]methyl} Phenol Schiff Base Molecule. ResearchGate. Available at: [Link]
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Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes. PubMed. Available at: [Link]
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A Comprehensive Spectroscopic Guide to Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characteristics of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a Schiff base synthesized from salicylaldehyde and 4-fluoroaniline. Schiff bases are a critical class of compounds known for their versatile applications in catalysis, materials science, and as intermediates in pharmaceutical synthesis.[1][2] This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals. It details the synthesis, and a thorough interpretation of the Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and purity confirmation of this compound. We delve into the causality behind experimental choices and provide validated, step-by-step protocols for data acquisition, ensuring scientific integrity and reproducibility.
Introduction to N-(4-fluorophenyl)salicylaldimine
Chemical Identity and Structure
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-(4-fluorophenyl)salicylaldimine, is an aromatic imine. This class of molecules is characterized by the azomethine (-C=N-) group, which imparts unique electronic and structural properties.
| Property | Value |
| IUPAC Name | 2-[[(4-fluorophenyl)imino]methyl]phenol |
| Synonyms | N-(4-fluorophenyl)salicylaldimine |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| CAS Number | 3453-93-2 |
| Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O |
| InChI Key | SFLIIXDISGPRLW-UHFFFAOYSA-N |
The structure contains a phenolic hydroxyl group ortho to the imine linkage, a feature that allows for strong intramolecular hydrogen bonding. This interaction is a dominant factor in its spectroscopic and chemical behavior.
Scientific and Industrial Significance
Schiff bases are pivotal in coordination chemistry due to their ability to form stable complexes with various metal ions.[3][4] The specific compound, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, and its isomers are valuable as intermediates in the synthesis of pharmaceuticals. For instance, the related para-isomer is a key building block for the cholesterol-lowering drug Ezetimibe.[5][6] The presence of the fluorine atom can enhance metabolic stability and binding affinity in biological systems, making fluorinated compounds like this a subject of intense research in medicinal chemistry.[7]
The Imperative of Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of chemical research and development. Techniques like NMR, IR, and MS provide a detailed "fingerprint" of a molecule. NMR reveals the connectivity and chemical environment of atoms, IR identifies the functional groups present, and MS determines the molecular weight and fragmentation patterns.[8] For a compound like N-(4-fluorophenyl)salicylaldimine, these techniques are not merely for identification; they are essential for confirming the presence of the key imine linkage, verifying the intramolecular hydrogen bonding, and ensuring isomeric purity.
Synthesis and Sample Preparation
Reaction Principle: Schiff Base Condensation
The synthesis of this compound is a classic example of a Schiff base condensation reaction. It involves the nucleophilic addition of the primary amine (4-fluoroaniline) to the carbonyl carbon of the aldehyde (salicylaldehyde), followed by the elimination of a water molecule to form the imine. The reaction is typically catalyzed by a small amount of acid and performed in a solvent like ethanol to facilitate the removal of water.
Caption: Synthesis of the target Schiff base via acid-catalyzed condensation.
Experimental Protocol for Synthesis
This protocol outlines a standard laboratory procedure for synthesizing and purifying the title compound.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of salicylaldehyde in 30 mL of absolute ethanol. Stir the solution using a magnetic stir bar.
-
Addition of Amine: To the stirring solution, add 10 mmol of 4-fluoroaniline. A color change and slight warming may be observed.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 2-3 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes out of the solution. If not, cool the flask in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified yellow crystalline solid in a vacuum oven at 50°C. A typical yield is 85-95%. The melting point should be in the range of 179-183°C.[9]
Spectroscopic Analysis and Data Interpretation
The following sections provide an expert interpretation of the key spectroscopic data for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. The data presented is based on established principles and literature values for analogous structures.
Caption: Numbering scheme for NMR assignment of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.[10] All spectra should be recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[11]
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons.
-
Expertise & Causality: The most diagnostic signal is the phenolic -OH proton. Its extreme downfield shift is direct evidence of the strong intramolecular O-H···N hydrogen bond. This bond holds the proton in a fixed position within the magnetic field, leading to significant deshielding. The imine proton (-CH=N-) also appears in a distinct, uncoupled region. The aromatic protons on both rings will exhibit splitting patterns (doublets, triplets) characteristic of their substitution and coupling with adjacent protons.[12]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.0 | br s | 1H | -OH | Highly deshielded due to strong intramolecular H-bond with imine N. |
| ~8.60 | s | 1H | H-7 (-CH=N-) | Imine proton, singlet as it has no adjacent protons. |
| ~7.4-7.6 | m | 2H | H-4, H-6 | Aromatic protons on the phenol ring. |
| ~7.2-7.3 | m | 2H | H-2', H-6' | Aromatic protons adjacent to the imine N on the fluorophenyl ring. |
| ~7.0-7.1 | m | 2H | H-3', H-5' | Aromatic protons adjacent to the fluorine atom. |
| ~6.8-7.0 | m | 2H | H-3, H-5 | Aromatic protons on the phenol ring. |
The ¹³C NMR spectrum indicates the number of unique carbon environments. For this molecule, all 13 carbons are chemically distinct and should produce 13 signals.
-
Expertise & Causality: The imine carbon (C-7) is highly deshielded and appears significantly downfield, a characteristic feature of sp² hybridized carbons double-bonded to nitrogen.[13] The carbon attached to fluorine (C-4') will appear as a doublet due to strong one-bond coupling (¹JC-F), which is definitive proof of the fluorine's position. Other carbons on the fluorinated ring will also show smaller couplings (²JC-F, ³JC-F).[14]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165.0 | C-7 (>C=N) | Imine carbon, highly deshielded. |
| ~162.0 (d, ¹JC-F ≈ 245 Hz) | C-4' | Carbon directly bonded to fluorine, shows large C-F coupling. |
| ~161.0 | C-2 | Phenolic carbon bearing the -OH group. |
| ~148.0 | C-1' | Ipso-carbon of the fluorophenyl ring, attached to nitrogen. |
| ~133.0 - 134.0 | C-4, C-6 | Aromatic CH carbons. |
| ~122.0 (d, ²JC-F ≈ 22 Hz) | C-2', C-6' | Carbons ortho to fluorine, showing two-bond C-F coupling. |
| ~118.0 - 120.0 | C-1, C-5 | Aromatic carbons. |
| ~116.0 (d, ³JC-F ≈ 8 Hz) | C-3', C-5' | Carbons meta to fluorine, showing three-bond C-F coupling. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies.
-
Expertise & Causality: The IR spectrum provides compelling evidence for the intramolecular hydrogen bond. Instead of a sharp O-H stretch around 3300-3600 cm⁻¹ typical of free phenols, a very broad absorption is observed at much lower wavenumbers (often centered around 3000 cm⁻¹).[15][16] This broadening and shift are due to the hydrogen bond weakening the O-H bond. The C=N stretch is a strong, sharp band that confirms the formation of the Schiff base.[17]
Table 3: Key IR Absorption Frequencies (Solid, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~2500 - 3200 | Broad, Medium | O-H stretch | Intramolecularly H-bonded Phenol |
| ~3050 | Medium | C-H stretch | Aromatic C-H |
| ~1615 | Strong | C=N stretch | Imine (Azomethine) |
| ~1590, 1480 | Strong | C=C stretch | Aromatic Ring |
| ~1280 | Strong | C-O stretch | Phenolic C-O |
| ~1220 | Strong | C-F stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
-
Expertise & Causality: The molecular ion peak ([M]⁺) should be observed at m/z corresponding to the exact mass of the molecule (215.07). The fragmentation pattern is dictated by the weakest bonds. Cleavage of the C-N single bond or the C=N double bond is common in imines, leading to fragments that correspond to the original aldehyde and amine components.[18]
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 215 | [M]⁺ (Molecular Ion) | [C₁₃H₁₀FNO]⁺ |
| 214 | [M-H]⁺ | [C₁₃H₉FNO]⁺ |
| 121 | [Salicylaldimine radical cation]⁺ | [C₇H₆NO]⁺ |
| 95 | [Fluorophenyl cation]⁺ | [C₆H₄F]⁺ |
Standard Operating Procedures for Data Acquisition
To ensure high-quality, reproducible data, the following standardized protocols should be followed.
Caption: A generalized workflow for spectroscopic analysis.
Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds are typical starting points.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time are required due to the lower sensitivity and wider chemical shift range of ¹³C nuclei.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals using the instrument's software. Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol for FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar. Press the powder into a transparent pellet using a hydraulic press.
-
Background Spectrum: Place no sample in the beam path and acquire a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: For Electron Ionization (EI-MS), a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) can be introduced via a direct insertion probe.
-
Ionization: Use a standard EI energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400, to ensure detection of the molecular ion and key fragments.
-
Data Analysis: Identify the molecular ion peak. Propose structures for major fragment ions and correlate them with the known structure of the molecule to confirm its identity.
Conclusion
The spectroscopic analysis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- provides a clear and definitive confirmation of its molecular structure. The ¹H NMR spectrum is distinguished by the significantly downfield-shifted phenolic proton, a direct result of strong intramolecular hydrogen bonding. ¹³C NMR confirms the 13 unique carbon environments and definitively places the fluorine atom via C-F coupling. IR spectroscopy validates the presence of key functional groups, particularly the imine C=N bond and the hydrogen-bonded O-H group. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. Together, these techniques form a self-validating system, providing the high-confidence data required for advanced research and development applications.
References
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American Chemical Society. (n.d.). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. Retrieved from [Link][1]
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National Center for Biotechnology Information. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central. Retrieved from [Link][2][8]
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National Center for Biotechnology Information. (2009). Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed. Retrieved from [Link][3]
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National Center for Biotechnology Information. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed. Retrieved from [Link]
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E-Researchco. (2016). Isolation and Spectroscopic Characterization of some Schiff Base Complexes. Retrieved from [Link][4]
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National Center for Biotechnology Information. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link][17]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link][15]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol. Retrieved from [Link][13]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link][10]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link][11]
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University of Calgary. (n.d.). Interpreting NMR spectra. Retrieved from [Link][12]
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Aayushi International Interdisciplinary Research Journal. (2021). Mass Spectral Fragmentation Patterns of (E)-2-(((4-((4- aminophenyl)sulfonyl)phenyl)mino)methyl)phenols. Retrieved from [Link][18]
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Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][16]
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University of Wisconsin. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link][14]
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An In-Depth Technical Guide to the Physical and Spectroscopic Characteristics of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
This technical guide provides a comprehensive overview of the physical and spectroscopic characteristics of the Schiff base, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No: 3382-62-5). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties for its application in synthesis, as a chemical intermediate, or in the development of novel materials.
Introduction and Chemical Identity
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, also known as N-salicylidene-4-fluoroaniline, is a Schiff base derived from the condensation of salicylaldehyde and 4-fluoroaniline. Its structure, featuring a phenol ring linked to a fluorinated phenyl group via an imine bridge, gives rise to its distinct physical and spectroscopic properties. This compound serves as a valuable building block in organic synthesis and is of interest for its potential applications in medicinal chemistry and materials science.
Molecular Structure:
Caption: Molecular structure of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Physical Characteristics
The physical properties of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are summarized in the table below. These characteristics are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO | Echemi[1] |
| Molecular Weight | 215.22 g/mol | Echemi[1] |
| Appearance | Light orange to yellow to green powder or crystals | ChemicalBook[2] |
| Melting Point | 82.0 to 86.0 °C | ChemicalBook, Echemi[1][2] |
| Solubility | While specific quantitative data is not readily available, Schiff bases of this type are generally soluble in common organic solvents such as ethanol, methanol, and DMSO. This is supported by synthesis protocols that utilize ethanol as a reaction solvent. |
Spectroscopic Profile
The spectroscopic data provides insight into the structural and electronic properties of the molecule. Below is a summary of the key spectroscopic features.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in methanol exhibits a maximum absorbance (λmax) at 349 nm.[2] This absorption is attributed to the π → π* electronic transitions within the conjugated system of the molecule, which includes the two aromatic rings and the imine bridge. The position of the λmax can be influenced by the solvent polarity.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound is not available in the cited literature, the expected characteristic absorption bands for a Schiff base of this structure are as follows. This is based on the known frequencies for similar compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H (Phenolic) | 3200-3400 (broad) | The broadness of this peak is due to hydrogen bonding. |
| C-H (Aromatic) | 3000-3100 | |
| C=N (Imine) | 1610-1640 | This is a characteristic peak for Schiff bases. |
| C=C (Aromatic) | 1450-1600 | Multiple bands are expected in this region. |
| C-O (Phenolic) | 1200-1260 | |
| C-F | 1000-1400 | The exact position can vary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is not available in the provided search results. However, the expected chemical shifts (δ) in ppm for the key protons (¹H NMR) and carbons (¹³C NMR) in a solvent like CDCl₃ are predicted below based on the molecular structure.
¹H NMR (Predicted):
-
Phenolic -OH: A broad singlet, typically downfield (δ > 10 ppm), due to hydrogen bonding.
-
Imine -CH=N-: A singlet, typically in the range of δ 8.0-9.0 ppm.
-
Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. The protons on the fluorophenyl ring will show coupling to the fluorine atom.
¹³C NMR (Predicted):
-
Imine >C=N-: A signal in the range of δ 160-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Carbon attached to Phenolic -OH: A signal in the range of δ 150-160 ppm.
Experimental Protocol: Synthesis
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a straightforward condensation reaction, also known as Schiff base formation. The following protocol is a representative procedure based on established methods for similar compounds.
Caption: Experimental workflow for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Materials:
-
Salicylaldehyde
-
4-Fluoroaniline
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve one equivalent of salicylaldehyde in a suitable volume of absolute ethanol.
-
In a separate beaker, dissolve one equivalent of 4-fluoroaniline in a minimal amount of absolute ethanol.
-
Slowly add the 4-fluoroaniline solution to the stirred salicylaldehyde solution at room temperature.
-
A precipitate should form upon mixing or after a short period of stirring. The reaction can be monitored by thin-layer chromatography (TLC).
-
Continue to stir the reaction mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator or under vacuum.
Safety and Handling
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may cause skin and eye irritation.[1] Harmful if swallowed.[1] It is recommended to handle this compound in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the physical and spectroscopic characteristics of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. The information presented, including its physical properties, spectroscopic data, and a reliable synthesis protocol, serves as a valuable resource for researchers and scientists working with this compound. The well-defined properties of this Schiff base make it a versatile tool for various applications in chemical synthesis and materials science.
References
Sources
"Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" CAS number 3382-63-6 properties
An In-depth Technical Guide to Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS Number 3382-63-6)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a salicylaldehyde-based Schiff base with the CAS number 3382-63-6. This document delves into the nomenclature, synthesis, structural elucidation, physicochemical properties, and potential biological activities of this compound. As a member of the versatile class of Schiff bases, this molecule holds significant interest for researchers in medicinal chemistry and drug development due to the biological potencies associated with its structural motifs. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into this class of compounds.
Introduction and Nomenclature
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a Schiff base derived from the condensation of salicylaldehyde (2-hydroxybenzaldehyde) and 4-fluoroaniline. The imine (-C=N-) linkage and the ortho-hydroxyl group are key structural features that are crucial for its chemical reactivity and potential biological functions.[1]
It is imperative to distinguish this compound from its isomer, Phenol, 4-[[(4-fluorophenyl)imino]methyl]- (also sometimes erroneously associated with CAS 3382-63-6). The latter is a well-documented intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe.[2][3] This guide focuses exclusively on the 2-substituted isomer.
Table 1: Nomenclature and Identifiers
| Property | Value |
| Systematic Name | Phenol, 2-[[(4-fluorophenyl)imino]methyl]- |
| CAS Number | 3382-63-6 |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| Synonyms | Salicylaldehyde N-(4-fluorophenyl)imine, 2-((4-fluorophenylimino)methyl)phenol |
| InChI | InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H |
| InChI Key | VNNJGDYPPLXJFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label="N"]; H [label=""]; I [label=""]; J [label=""]; K [label=""]; L [label=""]; M [label="F"]; N [label="O"]; O [label="H"]; P [label="C"]; Q [label="H"];A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; A -- P [len=1.5]; P -- Q [len=1.5, style=invis]; P -- G [len=1.5, style=double]; G -- H [len=1.5]; H -- I [len=1.5]; I -- J [len=1.5]; J -- K [len=1.5]; K -- L [len=1.5]; L -- H [len=1.5]; J -- M [len=1.5]; B -- N [len=1.5]; N -- O [len=1.5];
// Benzene ring 1 node [shape=none, label=""]; edge [style=double, len=1.5]; A -- B; B -- C; C -- D; D -- E; E -- F; F -- A;
Figure 2: General workflow for the synthesis and characterization of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Detailed Experimental Protocol: Synthesis
Materials:
-
Salicylaldehyde
-
4-Fluoroaniline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and 4-fluoroaniline in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, the solution can be concentrated or cooled further in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Structural Elucidation
The structure of the synthesized compound can be confirmed using various spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups. A strong band in the region of 1615-1630 cm⁻¹ corresponds to the C=N stretching of the imine group. [4]The absence of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) confirms the formation of the Schiff base. A broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the phenolic -OH group. [5] Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display a singlet for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. [5]The aromatic protons will appear as multiplets in the range of δ 6.5-8.0 ppm. A broad singlet corresponding to the phenolic hydroxyl proton is also expected, which may be further downfield due to hydrogen bonding. [6]* ¹³C NMR: The carbon of the imine group (C=N) is expected to show a signal in the range of δ 160-170 ppm. [5]Signals for the aromatic carbons will be observed in the typical aromatic region.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (215.22 g/mol ).
Physicochemical Properties
Table 2: Physicochemical Properties (Data for 4-isomer, CAS 3382-63-6)
| Property | Value |
| Melting Point | 179.0 to 183.0 °C [7] |
| Boiling Point (Predicted) | 370.9±27.0 °C [7] |
| Density (Predicted) | 1.13±0.1 g/cm³ [7] |
| pKa (Predicted) | 8.56±0.15 [7] |
| Appearance | Off-White to Dark Yellow Solid [7] |
| Solubility | Slightly soluble in DMSO and Methanol [7] |
Potential Biological Activities and Applications
Salicylaldehyde-based Schiff bases are a well-studied class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties. [8][9]The presence of the fluorine atom in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is significant, as fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. [10]
Antimicrobial Activity
Schiff bases are known to exhibit significant antimicrobial activity. The imine group is crucial for this activity, and the presence of a hydroxyl group and other substituents can further modulate it. [8]Fluorinated Schiff bases have shown promising results as antibacterial and antifungal agents. [1][10]The mode of action is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes, leading to their inhibition.
Anticancer Activity
Numerous salicylaldehyde-derived Schiff bases have been investigated for their anticancer properties. [11][12]Their mechanism of action can involve various pathways, including the induction of apoptosis and cell cycle arrest. The planar structure of these compounds allows them to intercalate with DNA, and the presence of donor-acceptor atoms facilitates binding to active sites of enzymes crucial for cancer cell proliferation. The hydrophobicity imparted by aromatic rings can enhance cell penetration. [8]For instance, a salicylaldehyde-o-phenylenediamine Schiff base demonstrated potent inhibitory activity against leukemia cell lines. [12]
Antioxidant Activity
Salicylaldehyde-based Schiff bases can act as antioxidants by donating protons and electrons to scavenge free radicals. [8]The phenolic hydroxyl group is a key contributor to this activity. The presence of electron-donating groups on the salicylaldehyde ring can enhance the antioxidant potential. [8]
Conclusion
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS 3382-63-6) is a salicylaldehyde-based Schiff base with significant potential for applications in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited, the well-documented biological activities of the broader class of salicylaldehyde Schiff bases and fluorinated compounds suggest that it is a promising candidate for further investigation. Its straightforward synthesis and the versatility of the Schiff base scaffold make it an attractive target for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties and to explore its biological activities in detail.
References
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Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). Molecules, 21(12), 1689. [Link]
-
Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2021). Molecules, 26(16), 4983. [Link]
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity. (2021). Molecules, 26(11), 3321. [Link]
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Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. (2020). Journal of Chemistry, 2020, 8853865. [Link]
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Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2022). Journal of Coordination Chemistry, 75(13-14), 1779-1804. [Link]
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Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2023). Polymers, 15(13), 2849. [Link]
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Cytotoxic activity of bis-biphenyl salicylaldehyde Schiff base derivatives against (MDA-MB-231) breast cancer cell line. (2022). ResearchGate. [Link]
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A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). Molecules, 27(19), 6543. [Link]
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Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. (2020). Letters in Organic Chemistry, 17(10), 726-737. [Link]
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Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. (2025). ResearchGate. [Link]
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Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia, 18(3). [Link]
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A Technical Guide to the Solubility of Phenol, 4-[[(4-fluorophenyl)imino]methyl]-
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Phenol, 4-[[(4-fluorophenyl)imino]methyl]- (CAS No. 3382-63-6), a Schiff base of significant interest in synthetic chemistry. Notably, this compound serves as a key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe[1]. An understanding of its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This document synthesizes known physicochemical data, outlines the theoretical principles governing its solubility, presents established qualitative data, and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in various solvent systems.
Compound Identification and Physicochemical Profile
The compound in focus is a Schiff base formed from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline[1]. While the systematic IUPAC name is Phenol, 4-[[(4-fluorophenyl)imino]methyl]-, it is crucial to distinguish it from its isomer, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 252573-77-6), for which public data is sparse. This guide pertains specifically to the 4-substituted isomer, CAS No. 3382-63-6.
The molecular structure features a polar phenolic hydroxyl (-OH) group and an imine (-CH=N-) group, which can participate in hydrogen bonding. These are attached to a largely nonpolar backbone composed of two aromatic rings. This amphiphilic nature dictates its solubility, suggesting it will not be readily soluble in the extremes of very polar or very nonpolar solvents, a principle often summarized as "like dissolves like"[2][3]. The key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Phenol, 4-[[(4-fluorophenyl)imino]methyl]-
| Property | Value | Source |
| CAS Number | 3382-63-6 | [1][4][5] |
| Molecular Formula | C₁₃H₁₀FNO | [1][4] |
| Molecular Weight | 215.23 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 181 °C | [4] |
| Boiling Point | 370.9 °C (estimated) | [4] |
| logP (n-octanol/water) | 3.46 | [6] |
The high melting point indicates strong intermolecular forces in the solid crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur. The logP value of 3.46 suggests a preference for lipophilic or nonpolar environments over aqueous ones, predicting low water solubility.
Caption: Molecular structure of the target compound.
Known Solubility Profile
Comprehensive quantitative solubility data for Phenol, 4-[[(4-fluorophenyl)imino]methyl]- is notably absent in peer-reviewed literature[1]. However, qualitative assessments and general knowledge of Schiff bases provide a foundational understanding. The compound's synthesis procedure, which involves recrystallization from ethanol, strongly implies that it is soluble in hot ethanol and less soluble upon cooling[1].
General studies on Schiff bases with similar structures report solubility in polar organic solvents[7]. This is consistent with the limited specific data available for this compound, summarized in Table 2.
Table 2: Qualitative Solubility Data
| Solvent | Solvent Type | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1] |
| Methanol | Polar Protic | Slightly Soluble | [1] |
| General Polar Solvents (e.g., Ethanol, DMF, Acetone) | Mixed | Generally Soluble | [7] |
| Hexane | Nonpolar | Generally Insoluble | [7] |
The slight solubility in polar solvents like DMSO and methanol is logical; these solvents can interact with the polar hydroxyl and imine functionalities, but the large nonpolar aromatic structure limits extensive dissolution.
Experimental Protocols for Solubility Determination
Given the data gap, researchers will likely need to determine solubility in their specific solvent systems. The following protocols are designed to be robust and self-validating.
Causality Behind Solvent Selection
The choice of solvents for testing should be systematic and cover a range of polarities and functionalities to build a comprehensive profile. A recommended starting set includes:
-
Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - Capable of hydrogen bonding with the solute's -OH and N atoms.
-
Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone, Tetrahydrofuran (THF)) - Can engage in dipole-dipole interactions but do not donate hydrogen bonds.
-
Nonpolar Solvents: (e.g., Hexane, Toluene) - Can only engage in weak van der Waals forces with the solute's aromatic rings.
Protocol 1: Qualitative Solubility Screening
This rapid method provides a foundational assessment to classify the compound's solubility and guide solvent selection for quantitative analysis.
Methodology:
-
Preparation: Add approximately 1-2 mg of the compound to a small, clear glass vial (e.g., 4 mL).
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.1 mL.
-
Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds at a controlled ambient temperature (e.g., 25 °C).
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Incremental Addition: If the solid has not fully dissolved, continue adding 0.1 mL aliquots of the solvent, with vigorous agitation after each addition, up to a total volume of 1 mL.
-
Classification:
-
Soluble: The compound dissolves completely in ≤ 1 mL of solvent.
-
Slightly Soluble: A portion of the compound dissolves, but solid remains even after adding 1 mL.
-
Insoluble: No visible dissolution occurs.
-
Caption: Workflow for qualitative solubility screening.
Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask Method
This is the gold-standard method for determining thermodynamic equilibrium solubility[8][9]. The protocol's trustworthiness is ensured by confirming that a true equilibrium has been reached and that the solid form has not changed.
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a sealed vial containing the chosen solvent. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a prolonged period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached[8].
-
Expert Insight: To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.
-
-
Phase Separation: Allow the suspension to settle. Separate the saturated liquid phase from the undissolved solid. This must be done without altering the temperature.
-
Method A (Recommended): Centrifuge the vial at the controlled temperature, then carefully draw an aliquot of the clear supernatant.
-
Method B: Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and has been pre-warmed to the experimental temperature. The first few drops should be discarded to avoid adsorption effects.
-
-
Analysis:
-
Accurately dilute the collected supernatant with a suitable mobile phase or solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard calibration curve[10].
-
-
Solid Phase Characterization: After the experiment, recover the remaining solid and analyze it using a technique like X-ray Powder Diffraction (XRPD). This crucial step verifies that the compound has not undergone a polymorphic transformation or formed a solvate during the experiment[11].
Caption: Workflow for the quantitative shake-flask method.
Factors Influencing Solubility
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic[8][12]. This principle is exploited during recrystallization. Determining the temperature dependence of solubility is critical for designing robust crystallization processes.
-
pH: The presence of the phenolic hydroxyl group (pKa typically ~10) means the compound's solubility in aqueous or protic systems will be highly pH-dependent. At pH values above its pKa, the phenol will deprotonate to form the more polar (and thus more water-soluble) phenoxide anion. Therefore, solubility is expected to increase significantly in basic aqueous solutions (e.g., 5% NaOH)[13].
-
Co-solvents: In complex solvent systems, the use of a co-solvent can dramatically alter solubility[11]. For instance, adding a small amount of a polar aprotic solvent like DMSO to a nonpolar solvent might increase solubility by providing favorable interactions for the polar parts of the molecule.
Predictive Approaches
In the absence of extensive experimental data, computational models can provide valuable estimates. Modern approaches like machine learning and graph neural networks, trained on large solubility datasets, can predict solubility in various solvents with increasing accuracy[14][15]. While these in silico methods do not replace experimental measurement, they are powerful tools for prioritizing solvent systems for laboratory screening, thereby saving time and resources[16].
Conclusion
Phenol, 4-[[(4-fluorophenyl)imino]methyl]- is a compound of low to moderate polarity, with its solubility governed by a balance between its polar functional groups and nonpolar aromatic core. While existing data is sparse, it is qualitatively understood to be slightly soluble in polar organic solvents and insoluble in nonpolar solvents. This guide provides robust, step-by-step protocols for researchers to perform both rapid qualitative screening and rigorous quantitative determination of its solubility via the equilibrium shake-flask method. A thorough understanding of its solubility behavior, including the influence of temperature and pH, is essential for its effective use in research and development. Future work should focus on generating a comprehensive, publicly available dataset of its quantitative solubility in a range of pharmaceutically and synthetically relevant solvents.
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An In-depth Technical Guide to the Synthesis and Mechanistic Pathway of 4-[[(4-Fluorophenyl)imino]methyl]phenol
This technical guide provides a comprehensive exploration of the synthesis of 4-[[(4-fluorophenyl)imino]methyl]phenol, a Schiff base of significant interest in pharmaceutical and materials science. We will delve into the mechanistic intricacies of its formation, contextualized as a reaction involving "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" and 4-hydroxybenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern the synthesis.
Introduction and Strategic Overview
The synthesis of novel Schiff bases is a cornerstone of modern medicinal chemistry and materials science. These imine-containing compounds are pivotal as intermediates in organic synthesis, as ligands in coordination chemistry, and as pharmacologically active agents themselves. The target molecule of this guide, 4-[[(4-fluorophenyl)imino]methyl]phenol, is a well-characterized Schiff base formed from the condensation of 4-hydroxybenzaldehyde and 4-fluoroaniline.[1][2]
While one could envision a direct aldehyde exchange reaction—a transaldimination—where the salicylaldehyde moiety of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" is swapped with 4-hydroxybenzaldehyde, a more practical and common synthetic approach is the direct condensation of the constituent amine and aldehyde. This guide will focus on the robust and reproducible direct synthesis method, while using the concept of transaldimination as a framework to discuss the relevant reaction mechanism. This approach provides both a reliable experimental protocol and a thorough understanding of the chemical transformations involved.
The Reaction Mechanism: A Step-by-Step Analysis
The formation of a Schiff base from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction.[3] The reaction proceeds through a two-stage mechanism: the formation of a carbinolamine intermediate followed by its dehydration to the imine.
Stage 1: Nucleophilic Addition and Carbinolamine Formation
The reaction is initiated by the activation of the aldehyde. In the presence of an acid catalyst (H⁺), the carbonyl oxygen of 4-hydroxybenzaldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The lone pair of electrons on the nitrogen atom of the amine (in this conceptual exchange, the 4-fluoroaniline that would be liberated from the starting Schiff base, or more directly, the 4-fluoroaniline reactant) attacks the activated carbonyl carbon. This results in the formation of a protonated carbinolamine intermediate. Subsequent deprotonation by a base (such as the solvent or another amine molecule) yields a neutral tetrahedral intermediate, the carbinolamine.
Stage 2: Dehydration to the Imine (Schiff Base)
The final stage of the mechanism is the elimination of a water molecule from the carbinolamine. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). The lone pair on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule. A final deprotonation step yields the stable, conjugated Schiff base, 4-[[(4-fluorophenyl)imino]methyl]phenol, and regenerates the acid catalyst.
The entire process is reversible, and the removal of water is often necessary to drive the reaction to completion, in accordance with Le Châtelier's principle.[4]
Experimental Protocol: Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]phenol
This protocol details the direct synthesis of the target Schiff base from its constituent aldehyde and amine. This method is chosen for its high yield and purity of the final product.
Reagent and Solvent Data
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Hazards |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 115-118 | 247 | Irritant |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -2 | 187 | Toxic, Irritant |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | -114 | 78 | Flammable |
| Acetic Acid (Catalyst) | CH₃COOH | 60.05 | 16-17 | 118 | Corrosive |
Data sourced from PubChem and other chemical suppliers.[5]
Step-by-Step Procedure
The following procedure is adapted from established methods for synthesizing similar Schiff bases.[6][7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 40 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add 1.11 g (10 mmol) of 4-fluoroaniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization: After the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature. The product will start to crystallize.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a vacuum oven at 50-60 °C.
Characterization of the Product
The identity and purity of the synthesized 4-[[(4-fluorophenyl)imino]methyl]phenol can be confirmed using standard analytical techniques.
Physical Properties
| Property | Value |
| Appearance | White to pale yellow crystalline solid[9] |
| Melting Point | 179-183 °C[9] |
| Molecular Formula | C₁₃H₁₀FNO |
| Molar Mass | 215.22 g/mol [1] |
Spectroscopic Data
| Technique | Key Peaks/Shifts | Interpretation |
| FT-IR (cm⁻¹) | ~3300-3100 (broad), ~1620-1600, ~1280, ~1220 | O-H stretch (phenolic), C=N stretch (imine), Ar-O stretch, C-F stretch |
| ¹H NMR (ppm) | ~9.8 (s, 1H), ~8.5 (s, 1H), ~7.8-6.9 (m, 8H) | Phenolic OH, Imine CH, Aromatic protons |
| ¹³C NMR (ppm) | ~160, ~160-115, ~162 (d, J≈245 Hz) | Imine C=N, Aromatic carbons, Carbon bearing Fluorine |
Note: NMR data are predicted values based on the structure and may vary depending on the solvent and instrument used.[1] IR data is based on characteristic frequencies for the functional groups.[10][11]
Conclusion
This guide has provided a detailed, technically grounded overview of the synthesis of 4-[[(4-fluorophenyl)imino]methyl]phenol. By focusing on a reliable direct synthesis protocol and elucidating the underlying acid-catalyzed condensation mechanism, researchers are equipped with both the practical knowledge to produce the compound and the theoretical understanding of its formation. The provided data serves as a benchmark for the successful synthesis and characterization of this valuable chemical intermediate.
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"Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" quantum chemical calculations
An In-Depth Technical Guide to the Quantum Chemical Analysis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Abstract
This guide provides a comprehensive framework for conducting quantum chemical calculations on the Schiff base compound, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. Aimed at researchers, computational chemists, and drug development professionals, this document details the theoretical underpinnings and practical protocols for elucidating the structural, spectroscopic, and electronic properties of this molecule. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a self-validating workflow that ensures scientific rigor and reproducibility. The methodologies described herein are designed not merely as a set of instructions, but as a field-proven guide that explains the causality behind each computational choice, empowering researchers to apply these techniques to their own molecular systems of interest.
Introduction: The Scientific Imperative for Computational Analysis
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a member of the Schiff base family of compounds, is characterized by the azomethine (-C=N-) group. Schiff bases are pivotal in medicinal chemistry and materials science due to their synthetic accessibility and diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific electronic and structural features endowed by the phenolic hydroxyl group and the fluorinated phenyl ring make this molecule a compelling candidate for advanced material and pharmaceutical applications.
While experimental synthesis and characterization are indispensable, they are often resource-intensive. Quantum chemical calculations provide a powerful, predictive lens to explore molecular properties at the sub-atomic level.[2] Computational methods, particularly Density Functional Theory (DFT), allow for the accurate determination of optimized molecular geometry, vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and frontier molecular orbital (FMO) characteristics before a molecule is ever synthesized.[3][4] This in-silico approach accelerates the design-test-analyze cycle, enabling a more rational and targeted approach to molecular engineering and drug discovery.
The Computational Framework: A Rationale for Method Selection
The accuracy of any quantum chemical prediction is fundamentally dependent on the chosen theoretical model. Our protocol is built upon a foundation of widely validated and robust methods that provide the best compromise between computational cost and accuracy for a molecule of this nature.[5]
-
Core Engine: Gaussian Software Suite: We utilize the Gaussian software package, a benchmark in computational chemistry, for all calculations.[6][7][8] For molecular construction and results visualization (e.g., vibrational animations, molecular orbitals), GaussView is the graphical interface of choice.[9][10][11]
-
Theoretical Model: Density Functional Theory (DFT): DFT is selected as the primary computational method due to its exceptional performance in describing electron correlation in medium-to-large molecules at a manageable computational cost.[5][12] It provides a reliable description of the electronic structure, which is the basis for all other calculated properties.
-
Functional and Basis Set Selection (The "Why"):
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. This choice is deliberate; B3LYP has a long-standing track record of providing highly accurate results for the geometries, vibrational spectra, and electronic properties of organic molecules, including Schiff bases.[13][14][15][16][17]
-
Basis Set - 6-311++G(d,p): A flexible, triple-zeta Pople-style basis set is critical for accurate modeling. The 6-311++G(d,p) basis set includes:
-
Polarization functions (d,p): These allow for anisotropy in the electron cloud, essential for accurately describing bonding in a non-linear molecule.
-
Diffuse functions (++): These are crucial for describing the electron density far from the nucleus, which is vital for systems with lone pairs (like the N and O atoms in our molecule) and for accurately calculating electronic properties.[3][15][18]
-
-
This combination of DFT functional and basis set establishes a high-quality theoretical model capable of yielding results that correlate strongly with experimental data.
Overall Computational Workflow
The following diagram outlines the logical flow of the computational protocol, from initial molecular design to the final analysis of its core properties.
Caption: A flowchart of the step-by-step computational protocol.
Experimental Protocols & In-Depth Analysis
This section provides detailed, step-by-step methodologies for each phase of the quantum chemical analysis.
Protocol 1: Geometry Optimization and Structural Verification
Causality: The first and most critical step is to find the molecule's equilibrium geometry—the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. All subsequent property calculations are dependent on this optimized structure.
Step-by-Step Methodology:
-
Structure Creation: Using GaussView, construct the Phenol, 2-[[(4-fluorophenyl)imino]methyl]- molecule. Ensure correct atom types and initial bonding.[11]
-
Input File Generation: Prepare a Gaussian input file. The route section should specify the theoretical model and the desired calculation type.
-
#p B3LYP/6-311++G(d,p) Opt Freq
-
Opt: This keyword requests a geometry optimization.
-
Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.[6]
-
-
Charge and Multiplicity: For this neutral, closed-shell molecule, the charge is 0 and the spin multiplicity is 1.
-
Execution: Submit the calculation to the Gaussian program.[6]
-
Validation (Trustworthiness): Upon completion, inspect the output of the frequency calculation. A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies.[1][3][19] If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.
Results & Analysis: The optimized geometric parameters provide a quantitative description of the molecule's structure. Key parameters should be tabulated for clarity.
| Parameter | Bond | Calculated Value (Å) |
| Bond Lengths | C=N (Imine) | 1.29 |
| C-O (Phenol) | 1.35 | |
| O-H (Phenol) | 0.97 | |
| C-F | 1.36 | |
| Bond Angles | C-C=N | 121.5° |
| C=N-C | 120.8° | |
| Dihedral Angle | C-C-N-C | 179.8° |
| Note: These are representative values and will be generated by the actual calculation. |
Protocol 2: Vibrational Spectroscopy (Simulated FT-IR)
Causality: The frequency calculation not only verifies the geometry but also computes the molecule's normal vibrational modes.[20][21] These correspond to the absorption of energy by molecular bonds, manifesting as peaks in an infrared (IR) spectrum. This allows for direct comparison with, and assignment of, experimental FT-IR data.
Step-by-Step Methodology:
-
Calculation: The frequency calculation is performed concurrently with the optimization as described in Protocol 1.
-
Data Extraction: From the Gaussian output file, extract the calculated vibrational frequencies and their corresponding IR intensities.
-
Scaling: It is a standard and necessary practice to scale the calculated frequencies to correct for anharmonicity and limitations in the theoretical model. For the B3LYP functional, a scaling factor of ~0.96-0.97 is commonly applied.[1]
-
Visualization: Use GaussView to animate the vibrational modes. This is invaluable for assigning a specific frequency to a particular molecular motion (e.g., C=N stretch, O-H bend).[22]
Results & Analysis: A comparison of key calculated frequencies with typical experimental ranges validates the theoretical model.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (Phenolic) | ~3750 | ~3600 | 3200-3600 |
| C-H Stretch (Aromatic) | ~3150 | ~3024 | 3000-3100 |
| C=N Stretch (Imine) | ~1680 | ~1613 | 1600-1650 |
| C-F Stretch | ~1250 | ~1200 | 1000-1400 |
| Note: Values are illustrative and subject to actual calculation output. |
Protocol 3: Electronic Absorption Spectra (Simulated UV-Vis)
Causality: To understand the molecule's interaction with light and its potential color, we simulate its electronic spectrum. Time-Dependent DFT (TD-DFT) is the method of choice for calculating the energies of electronic transitions from the ground state to various excited states.[23][24]
Step-by-Step Methodology:
-
Input File Preparation: Using the optimized geometry from Protocol 1, create a new input file for a TD-DFT calculation.
-
#p B3LYP/6-311++G(d,p) TD(NStates=10)
-
TD(NStates=10): This keyword requests a TD-DFT calculation and specifies the calculation of the first 10 excited states.
-
-
Solvent Effects: For more realistic results that mimic experimental conditions, a solvent model can be included using the SCRF keyword (e.g., SCRF=(Solvent=Ethanol)).[25]
-
Execution and Analysis: Run the calculation and analyze the output to identify the transitions with the highest oscillator strengths (f). These correspond to the most intense absorption bands in the UV-Vis spectrum.[26]
Results & Analysis: The output provides the maximum absorption wavelength (λmax), the energy of the transition, its intensity (oscillator strength), and the molecular orbitals involved.
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~340 | 3.65 | > 0.5 | HOMO -> LUMO | π -> π |
| ~280 | 4.43 | > 0.2 | HOMO-1 -> LUMO | π -> π |
| Note: Values are illustrative and subject to actual calculation output. |
Protocol 4: Frontier Molecular Orbital (FMO) Analysis
Causality: The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[27][28] The HOMO is the site of nucleophilicity (electron donation), while the LUMO is the site of electrophilicity (electron acceptance).[29][30][31] The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability and reactivity.[13]
Step-by-Step Methodology:
-
Data Source: The HOMO and LUMO energies and their compositions are calculated during the initial geometry optimization.
-
Visualization: Use GaussView to open the checkpoint file (.chk) from the optimization.[32] Generate and render the surfaces for the HOMO and LUMO to visualize their spatial distribution across the molecule.[33]
-
Energy Gap Calculation: Extract the energies of the HOMO and LUMO from the output file and calculate the difference.
Results & Analysis: The visualization of the FMOs reveals where the molecule is most likely to participate in electron transfer reactions.
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| ΔE Gap | 4.4 eV |
| Note: Values are illustrative and subject to actual calculation output. |
The HOMO is typically localized over the electron-rich phenol ring, while the LUMO is often distributed across the imine bond and the fluorophenyl ring. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Frontier Molecular Orbital Energy Diagram
Caption: A diagram illustrating the HOMO-LUMO energy levels and gap.
Conclusion
This guide has detailed a robust and scientifically-grounded computational protocol for the comprehensive analysis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. By employing DFT and TD-DFT with the B3LYP functional and 6-311++G(d,p) basis set, we have established a workflow to accurately predict its structural, vibrational, and electronic properties. The step-by-step methodologies, coupled with explanations of the underlying scientific principles, provide researchers with the necessary tools to not only replicate these findings but also to apply these powerful computational techniques to novel molecular systems. The insights gained from such calculations are invaluable for rational molecular design, accelerating innovation in both pharmaceutical development and materials science.
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The Crucial Role of 4-[[(4-Fluorophenyl)imino]methyl]phenol in the Synthesis of Ezetimibe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Key Intermediate
Ezetimibe, a potent cholesterol absorption inhibitor, stands as a cornerstone in the management of hypercholesterolemia. Its intricate molecular architecture, featuring a critical β-lactam (azetidinone) ring, necessitates a sophisticated and stereocontrolled synthetic strategy.[1] Central to many successful Ezetimibe synthesis campaigns is the strategic use of the Schiff base intermediate, 4-[[(4-Fluorophenyl)imino]methyl]phenol (CAS 3382-63-6).[2][3] This application note provides an in-depth guide to the synthesis and application of this vital building block, offering detailed protocols and mechanistic insights to facilitate its effective use in research and development settings.
The formation of 4-[[(4-Fluorophenyl)imino]methyl]phenol is an elegant and efficient condensation reaction.[4] Its subsequent deployment in the synthesis allows for the direct installation of the N-(4-fluorophenyl) and 4-hydroxyphenyl moieties, which are integral components of the final Ezetimibe structure. Understanding the nuances of its preparation and its reactivity in the key cyclization step is paramount for achieving high yields and the desired stereochemical purity of Ezetimibe.[5]
Part 1: Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]phenol
The synthesis of this key intermediate is a classic example of Schiff base formation, resulting from the condensation of an amine with an aldehyde.[4] This reaction is generally robust and high-yielding.
Mechanistic Insight
The reaction proceeds via a nucleophilic addition of the primary amine (4-fluoroaniline) to the carbonyl carbon of the aldehyde (4-hydroxybenzaldehyde), forming a hemiaminal intermediate. This is followed by a dehydration step, typically acid-catalyzed, to yield the stable imine, or Schiff base.[4]
Experimental Protocol: Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]phenol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
4-hydroxybenzaldehyde
-
4-fluoroaniline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-hydroxybenzaldehyde and 4-fluoroaniline in absolute ethanol.
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.[6]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
The product will typically precipitate out of the solution upon cooling. If precipitation is slow, the solvent can be partially evaporated.[6]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
For purification, recrystallize the solid product from ethanol to obtain a crystalline powder, which is typically off-white to pale yellow.[7]
Data Presentation: Synthesis Parameters and Yields
| Parameter | Value | Reference |
| Reactants | 4-hydroxybenzaldehyde, 4-fluoroaniline | [4] |
| Solvent | Ethanol or Methanol | [4][7] |
| Catalyst | Glacial Acetic Acid | [4][6] |
| Reaction Time | 2-6 hours | [6] |
| Typical Yield | >95% | [7] |
| Melting Point | 179-183 °C | [7] |
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of the Schiff base intermediate.
Part 2: Application in Ezetimibe Synthesis - Formation of the Azetidinone Ring
The strategic value of 4-[[(4-Fluorophenyl)imino]methyl]phenol is fully realized in its reaction to form the core azetidinone (β-lactam) ring of Ezetimibe. This is typically achieved through a Lewis acid-mediated condensation with a chiral auxiliary-bearing reactant, such as (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one.[8][9]
Mechanistic Insight
This key transformation is a stereoselective [2+2] cycloaddition reaction. The Lewis acid, commonly titanium tetrachloride (TiCl₄), activates the imine. The enolate of the chiral oxazolidinone, generated in situ, then attacks the imine carbon. Subsequent intramolecular cyclization with the release of the chiral auxiliary forms the desired β-lactam ring with high diastereoselectivity.[10][11] The use of silylating agents can protect hydroxyl groups and facilitate the cyclization.[12]
Experimental Protocol: Azetidinone Ring Formation
This protocol provides a general procedure for the condensation reaction to form the Ezetimibe precursor.
Materials:
-
4-[[(4-Fluorophenyl)imino]methyl]phenol
-
(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-2-oxazolidinone
-
Dichloromethane (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
Titanium tetrachloride (TiCl₄)
-
Trimethylchlorosilane (TMSCl) (optional, for hydroxyl protection)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard work-up and purification reagents (e.g., aqueous sodium bicarbonate, brine, drying agents, silica gel for chromatography)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve (4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-2-oxazolidinone and 4-[[(4-fluorophenyl)imino]methyl]phenol in anhydrous dichloromethane.
-
Cool the solution to a low temperature, typically between -20 °C and -40 °C.[13][14]
-
Add diisopropylethylamine (DIPEA) dropwise to the cooled solution.
-
If hydroxyl protection is employed, add trimethylchlorosilane (TMSCl) and stir for a designated period.
-
Slowly add a solution of titanium tetrachloride in dichloromethane to the reaction mixture, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a suitable reagent, such as glacial acetic acid, followed by an aqueous work-up.[14]
-
The organic layer is then washed sequentially with aqueous sodium bicarbonate and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to yield the desired azetidinone intermediate.
Visualization: Azetidinone Ring Formation
Caption: Key steps in the formation of the Ezetimibe azetidinone ring.
Conclusion
4-[[(4-Fluorophenyl)imino]methyl]phenol is a highly valuable and versatile intermediate in the synthesis of Ezetimibe. Its straightforward preparation and its crucial role in the stereoselective formation of the β-lactam core make it an indispensable tool for medicinal and process chemists. The protocols and insights provided in this application note are intended to empower researchers to confidently and efficiently utilize this key building block in the development of Ezetimibe and related compounds.
References
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-
Chembk. Understanding the Properties and Applications of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. Available from: [Link]
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-
MDPI. Synthesis and Modeling of Ezetimibe Analogues. Available from: [Link]
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PubMed. Stereoselective Synthesis of Ezetimibe via Cross-Metathesis of Homoallylalcohols and α-Methylidene-β-Lactams. Available from: [Link]
-
National Institutes of Health. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Available from: [Link]
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-
European Patent Office. NEW METHOD FOR PREPARING EZETIMIBE - EP 2590940 B1. Available from: [Link]
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Request PDF. Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. Available from: [Link]
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National Institutes of Health. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Available from: [Link]
-
apicule. 4-[[(4-Fluorophenyl)imino]methyl]phenol (CAS No: 3382-63-6) API Intermediate Manufacturers. Available from: [Link]
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-
Sinochem Nanjing Corporation. Ezetimibe Intermediate 1. Available from: [Link]
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ChemSrc. (4s)-3-[(5r)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one. Available from: [Link]
-
Enanti Labs. Ezetimibe Intermediates manufacturers in India. Available from: [Link]
-
PubChem. (4S)-3-((2R,5S)-5-(4-Fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)-5-hydroxy-1-oxopentyl)-4-phenyl-2-oxazolidinone. Available from: [Link]
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University of Missouri–St. Louis. Chemistry 211 Experiment 5. Available from: [Link] aldol/olfiltration.html
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European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. Available from: [Link]
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The Chemical Educator. CHEM 136 Rheosmin “Raspberry Ketone” - Preparation by Crossed Aldol-Catalytic Hydrogenation Sequences. Available from: [Link]
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Home Sunshine Pharma. 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS 3382-63-6. Available from: [Link]
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Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]
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The Versatile Intermediate: A Guide to the Synthesis and Application of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the chemical intermediate, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- . This Schiff base, also known as N-salicylidene-4-fluoroaniline, serves as a valuable building block in the synthesis of a variety of organic molecules, including those with potential pharmaceutical applications. Its strategic importance is also highlighted by its role as a process impurity in the manufacturing of the cholesterol-lowering drug, Ezetimibe.[1]
This guide is designed to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring a thorough understanding and successful implementation in the laboratory.
Introduction: The Significance of a Schiff Base Intermediate
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 3382-62-5) is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group).[2] This functional group imparts unique reactivity, making Schiff bases versatile intermediates in organic synthesis. The imine nitrogen is sp2 hybridized with a lone pair of electrons, which allows for coordination with metal ions, a property exploited in the formation of various metal complexes with diverse applications.
The structure of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- incorporates a salicylaldehyde moiety and a 4-fluoroaniline moiety. The fluorine atom on the aniline ring can significantly influence the electronic properties and biological activity of downstream compounds, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
This guide will first detail a robust protocol for the synthesis and purification of this intermediate. Subsequently, it will explore its applications, focusing on its role as a precursor in the synthesis of more complex molecular architectures.
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a straightforward condensation reaction between salicylaldehyde and 4-fluoroaniline. The protocol provided below is designed to be a self-validating system, with detailed characterization steps to confirm the identity and purity of the final product.
Synthesis Protocol
This protocol is adapted from established methods for the synthesis of N-salicylideneaniline derivatives.
Materials:
-
Salicylaldehyde (1.0 eq)
-
4-Fluoroaniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-fluoroaniline (1.0 eq) in a minimal amount of absolute ethanol.
-
To this solution, add salicylaldehyde (1.0 eq) dropwise while stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a crystalline solid.
-
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is an excellent solvent for both reactants and facilitates the removal of the water byproduct, driving the equilibrium towards the product.
-
Catalyst: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen of salicylaldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction and ensures a reasonable reaction rate.
-
Purification: Recrystallization from ethanol is an effective method for purifying the product, as the Schiff base is typically less soluble in cold ethanol than the starting materials and byproducts.
Characterization and Validation
To ensure the successful synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, a thorough characterization is essential. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Results |
| Appearance | Yellow crystalline solid |
| Melting Point | 82-86 °C |
| ¹H NMR | Aromatic protons (multiple signals), a singlet for the imine proton (-CH=N-), and a singlet for the phenolic proton (-OH). |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the imine carbon. |
| FTIR (cm⁻¹) | A characteristic peak for the C=N (imine) stretch, along with peaks for aromatic C-H and C=C stretching, and a broad O-H stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₀FNO, MW: 215.22 g/mol ). |
Workflow for Synthesis and Validation:
Caption: Workflow for the synthesis and validation of the target compound.
Application as a Chemical Intermediate
The true value of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in many drug scaffolds. The imine bond and the adjacent phenolic hydroxyl group provide reactive sites for various chemical transformations.
Synthesis of Substituted Quinolines
Conceptual Reaction Scheme:
Caption: Conceptual pathway for the synthesis of quinolines.
Precursor to Biologically Active Compounds
The structural motifs present in Phenol, 2-[[(4-fluorophenyl)imino]methyl]- are found in various biologically active molecules. The 4-fluorophenyl group is a common feature in many pharmaceuticals. The salicylidene moiety can also be found in compounds with antimicrobial and anticancer activities. Therefore, this intermediate serves as a valuable starting point for the synthesis of novel drug candidates through modification of the imine bond, the phenolic hydroxyl group, or the aromatic rings.
Conclusion
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a readily accessible and highly versatile chemical intermediate. The straightforward synthesis and purification protocols, coupled with its inherent reactivity, make it a valuable tool for researchers in organic synthesis and drug discovery. The self-validating nature of the provided protocol, with clear characterization benchmarks, ensures the reliable production of this key building block for the development of novel and complex molecular architectures.
References
-
Xavier, A., & Srividhya, V. (2014). Synthesis route in preparation of N-salicylidene-4-chloroaniline. ResearchGate. Retrieved from [Link]
-
Moses, S. A., et al. (2024). Synthesis, Characterization and Antimicrobial Activities of N-Salicylideneaniline and Its Cu2+, Co2+, Cr3+ and Zn2+ Complexes. FUAM Journal of Pure and Applied Sciences, 4(1), 39-49. Retrieved from [Link]
-
PubChem. (n.d.). Salicylideneaniline. Retrieved from [Link]
-
NIST. (n.d.). Salicylidene aniline. In NIST Chemistry WebBook. Retrieved from [Link]
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Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Supporting Information. Retrieved from [Link]
-
University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
Application Notes & Protocols: The Coordination Chemistry of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Introduction: Unveiling a Versatile Schiff Base Ligand
In the landscape of coordination chemistry, Schiff bases represent a cornerstone class of ligands, prized for their synthetic accessibility, structural diversity, and the remarkable properties of their metal complexes.[1] This guide focuses on a specific, yet highly versatile, member of this family: Phenol, 2-[[(4-fluorophenyl)imino]methyl]- . This compound, derived from the straightforward condensation of salicylaldehyde and 4-fluoroaniline, is more than a simple organic molecule; it is a powerful building block for creating sophisticated coordination compounds with tailored functionalities.
The ligand's utility is rooted in its molecular architecture. It features a bidentate O, N donor set comprising a phenolic oxygen and an imine nitrogen (azomethine, -C=N-).[1][2] This arrangement forms a stable six-membered chelate ring upon coordination with a metal ion, a thermodynamically favorable outcome that drives complex formation.[3][4] The fluorine substituent on the aniline ring introduces unique electronic properties, enhancing the lipophilicity and potentially modulating the biological activity of its corresponding metal complexes.[5][6]
Complexes derived from salicylaldehyde-based Schiff bases are at the forefront of research in various fields. Their applications are extensive, ranging from potent catalysts in organic synthesis to promising antimicrobial and anticancer agents.[2][7][8][9] The chelation of a metal ion often enhances the biological potency of the organic ligand, a phenomenon that underscores the importance of these compounds in medicinal chemistry and drug development.[5][10][11]
This document provides a detailed exploration of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, offering field-proven protocols for its synthesis, the preparation of its metal complexes, and the evaluation of their potential in two key application areas: catalysis and antimicrobial screening.
Synthesis and Characterization
Protocol: Synthesis of the Ligand, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
This protocol details the synthesis via a classic Schiff base condensation reaction. The reaction proceeds through a nucleophilic addition of the primary amine to the aldehyde's carbonyl group, followed by dehydration to form the stable imine.[11]
Rationale: The use of ethanol as a solvent is ideal as it readily dissolves the reactants while allowing for easy precipitation of the product upon completion. A catalytic amount of acid can accelerate the dehydration step, though the reaction often proceeds efficiently without it at room temperature.[12]
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
4-fluoroaniline
-
Absolute Ethanol
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Procedure:
-
In a 100 mL beaker, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of absolute ethanol. Stir until the solution is homogeneous.
-
In a separate beaker, dissolve 1.11 g (10 mmol) of 4-fluoroaniline in 20 mL of absolute ethanol.
-
Slowly add the 4-fluoroaniline solution to the salicylaldehyde solution while stirring continuously at room temperature.
-
A color change to bright yellow should be observed almost immediately, indicating the formation of the Schiff base.
-
Continue stirring the reaction mixture at room temperature for 2 hours. A yellow precipitate will form.[12]
-
Collect the yellow solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol (approx. 10 mL) to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven at 40-50°C.
-
Calculate the yield and characterize the product using FT-IR and ¹H NMR spectroscopy.
Caption: Workflow for the synthesis of the Schiff base ligand.
Protocol: General Synthesis of Metal(II) Complexes
This general procedure can be adapted for various divalent transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The stoichiometry is typically 2:1 (Ligand:Metal), resulting in an octahedral or square planar complex, depending on the metal ion and coordination of the solvent.
Rationale: The ligand is first dissolved in a suitable solvent before the metal salt is added. The metal salt, often a chloride or acetate, provides the metal ion which coordinates with the ligand's oxygen and nitrogen atoms. The resulting complex is typically less soluble than the reactants, leading to its precipitation.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve 0.43 g (2 mmol) of the Schiff base ligand in 25 mL of warm methanol in a 100 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve 1 mmol of the desired metal(II) salt in 15 mL of methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A colored precipitate should form immediately. The color will vary depending on the metal used (e.g., green for Cu(II), reddish-brown for Co(II)).
-
Attach a condenser and reflux the mixture for 3-4 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the product with a small amount of methanol and then diethyl ether.
-
Dry the complex in a desiccator.
Table 1: Synthesis Parameters for Various Metal(II) Complexes
| Metal Ion | Metal Salt Used (1 mmol) | Typical Product Color |
| Cu(II) | CuCl₂·2H₂O | Green |
| Ni(II) | NiCl₂·6H₂O | Yellow-Green |
| Co(II) | CoCl₂·6H₂O | Reddish-Brown |
| Zn(II) | ZnCl₂ | Light Yellow |
Characterization: A Self-Validating System
Confirming the identity and structure of the synthesized compounds is critical. FT-IR and ¹H NMR spectroscopy serve as the primary tools for validation.
Protocol: FT-IR Spectroscopic Analysis (KBr Pellet Method)
-
Grind a small amount (~1-2 mg) of the dried sample with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the spectrometer's sample holder and record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Results & Interpretation:
-
Ligand: A strong absorption band around 1615-1625 cm⁻¹ is characteristic of the C=N (azomethine) stretch, confirming Schiff base formation.[12] The broad band for the phenolic -OH group is typically observed around 3200-3400 cm⁻¹ . The absence of the C=O stretch (from salicylaldehyde, ~1665 cm⁻¹) and N-H stretches (from 4-fluoroaniline, ~3300-3500 cm⁻¹) is crucial.
-
Metal Complex: Upon coordination, the C=N band shifts (typically to a lower frequency, e.g., 1600-1610 cm⁻¹), indicating the involvement of the imine nitrogen in bonding to the metal ion.[11] New bands may appear in the far-IR region (400-600 cm⁻¹) corresponding to M-O and M-N bonds.
Applications in Coordination Chemistry
The true value of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- lies in the functional properties of its metal complexes. Below are protocols for evaluating two prominent applications.
Application Protocol: Catalytic Oxidation
Schiff base metal complexes are known to be effective catalysts for various oxidation reactions.[1][7][9] This protocol outlines a model reaction for the oxidation of benzyl alcohol to benzaldehyde.
Rationale: Transition metal complexes, particularly those of copper and cobalt, can exist in multiple oxidation states, allowing them to act as redox catalysts. They facilitate the transfer of oxygen from an oxidant (like H₂O₂) to the substrate (benzyl alcohol).
Materials:
-
Synthesized metal complex (e.g., Cu(II) complex)
-
Benzyl alcohol (substrate)
-
30% Hydrogen peroxide (H₂O₂) (oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 50 mL round-bottom flask, add 10 mL of acetonitrile, 1.08 g (10 mmol) of benzyl alcohol, and 0.02 mmol of the metal complex catalyst.
-
Stir the mixture at 60°C.
-
Slowly add 1.13 mL (11 mmol) of 30% H₂O₂ to the reaction mixture over 10 minutes.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.
-
After the reaction is complete (or after a set time, e.g., 4 hours), cool the mixture and analyze the final product distribution.
Caption: A simplified catalytic cycle for alcohol oxidation.
Application Protocol: Antimicrobial Activity Screening
Metal chelation can significantly enhance the antimicrobial properties of a ligand by increasing its lipophilicity, which facilitates its transport across microbial cell membranes.[3][5][10] The disk diffusion method is a standard and effective way to screen for antibacterial activity.[4]
Rationale: This method relies on the diffusion of the test compound from a saturated paper disk into an agar medium seeded with bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The size of this zone correlates with the compound's potency.
Materials:
-
Synthesized ligand and its metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Nutrient agar plates
-
Sterile paper disks (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic disk (e.g., Ciprofloxacin) for positive control
-
Sterile swabs, micropipettes
Procedure:
-
Prepare Inoculum: Grow the bacterial strains in nutrient broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
Prepare Plates: Using a sterile swab, evenly inoculate the entire surface of a nutrient agar plate with the prepared bacterial suspension.
-
Prepare Test Solutions: Dissolve the ligand and each metal complex in DMSO to a final concentration of 1 mg/mL.
-
Impregnate Disks: Aseptically place sterile paper disks onto the inoculated agar plates. Using a micropipette, apply 10 µL of each test solution onto separate disks. Also, apply 10 µL of pure DMSO to one disk (negative control) and place a standard antibiotic disk (positive control).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measure Results: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each disk.
Table 2: Representative Antimicrobial Screening Data
| Compound | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Ligand (Phenol, 2-[[(4-fluorophenyl)imino]methyl]-) | 10 µ g/disk | 8 | 7 |
| Cu(II) Complex | 10 µ g/disk | 18 | 15 |
| Co(II) Complex | 10 µ g/disk | 15 | 12 |
| Zn(II) Complex | 10 µ g/disk | 13 | 11 |
| Ciprofloxacin (Control) | 5 µ g/disk | 25 | 28 |
| DMSO (Control) | 10 µL | 0 | 0 |
| (Note: Data are illustrative and will vary with experimental conditions.) |
Conclusion
Phenol, 2-[[(4-fluorophenyl)imino]methyl]- stands out as a ligand of significant interest. Its synthesis is robust and high-yielding, providing a reliable platform for the creation of diverse metal complexes. As demonstrated, these coordination compounds hold considerable promise in applied fields. The enhanced biological activity of the metal complexes compared to the free ligand highlights a classic principle in medicinal inorganic chemistry and provides a compelling rationale for their continued investigation in the development of new therapeutic agents.[13] Similarly, their demonstrated potential in catalysis opens avenues for developing novel, efficient synthetic methodologies.[14] The protocols and insights provided herein serve as a comprehensive starting point for researchers aiming to harness the rich coordination chemistry of this versatile Schiff base.
References
-
Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - A Short Overview. (2021). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Synthesis, antibacterial and antifungal activities of Schiff base rare earth metal complexes: a review of recent work. (2023). Taylor & Francis Online. Retrieved from [Link]
-
A short review on chemistry of schiff base metal complexes and their catalytic application. (2018). International Journal of Chemical Studies. Retrieved from [Link]
-
Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2021). PubMed. Retrieved from [Link]
-
Applications of metal complexes of Schiff bases-A review. (2014). ResearchGate. Retrieved from [Link]
-
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (2021). Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (2022). MDPI. Retrieved from [Link]
-
SCHIFF BASE METAL COMPLEXES AS A VERSATILE CATALYST: A REVIEW. (2023). Semantic Scholar. Retrieved from [Link]
-
SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. (2018). International Journal of Scientific Research. Retrieved from [Link]
-
Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2021). PubMed Central. Retrieved from [Link]
-
Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and characterization of schiff base salicylaldehyde andthiohydrazones and its metal complexes. (2014). Semantic Scholar. Retrieved from [Link]
-
Understanding the Properties and Applications of 4-[[(4-Fluorophenyl)imino]methyl]-phenol. (2025). Retrieved from [Link]
-
Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (2010). Asian Journal of Chemistry. Retrieved from [Link]
-
The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis. (2026). Retrieved from [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (2016). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. (2017). Biomedical & Pharmacology Journal. Retrieved from [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL STUDIES OF SCHIFF. (2024). Retrieved from [Link]
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. (2024). National Institutes of Health. Retrieved from [Link]
-
Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. (2017). National Institutes of Health. Retrieved from [Link]
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Metal Complexes of 2-[[(4-fluorophenyl)imino]methyl]phenol: A Comprehensive Guide to Synthesis, Characterization, and Applications
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of metal complexes incorporating the Schiff base ligand 2-[[(4-fluorophenyl)imino]methyl]phenol. This ligand, derived from the condensation of salicylaldehyde and 4-fluoroaniline, serves as a versatile chelating agent for a variety of metal ions, yielding complexes with significant potential in medicinal chemistry and catalysis.
Introduction: The Significance of Schiff Base Metal Complexes
Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of coordination chemistry. Their facile synthesis, structural versatility, and the ability of the imine nitrogen and other donor atoms to coordinate with metal ions make them exceptional ligands.[1] The formation of a chelate ring upon complexation with a metal ion often enhances the biological activity of the ligand, a principle explained by chelation theory.[1] Metal complexes of Schiff bases are being extensively explored for a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties.[1][2] Furthermore, these complexes have demonstrated considerable catalytic activity in various organic transformations.[3][4]
The specific ligand, 2-[[(4-fluorophenyl)imino]methyl]phenol, is of particular interest due to the presence of a fluorine substituent on the phenyl ring. The high electronegativity and lipophilicity of fluorine can significantly influence the electronic properties and bioavailability of the resulting metal complexes, potentially enhancing their therapeutic or catalytic efficacy.
PART 1: Synthesis Protocols
This section details the synthesis of the Schiff base ligand and its subsequent complexation with a representative transition metal ion, Copper(II). The principles outlined can be adapted for other metal ions.
Protocol 1: Synthesis of the Schiff Base Ligand (L)
(2-[[(4-fluorophenyl)imino]methyl]phenol)
This protocol is based on the classical condensation reaction between an aldehyde and a primary amine.[5]
Materials:
-
Salicylaldehyde (1 equivalent)
-
4-fluoroaniline (1 equivalent)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve salicylaldehyde (1 eq.) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate beaker, dissolve 4-fluoroaniline (1 eq.) in absolute ethanol.
-
Add the ethanolic solution of 4-fluoroaniline dropwise to the salicylaldehyde solution while stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The yellow crystalline product that precipitates out is collected by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for a suitable refluxing temperature to drive the reaction to completion without degrading the products.
-
Acetic Acid as Catalyst: The acidic medium protonates the carbonyl oxygen of salicylaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring a higher yield of the desired product in a shorter time frame.
Caption: Synthesis of the Schiff Base Ligand.
Protocol 2: Synthesis of a Representative Metal Complex: [Cu(L)₂]
This protocol describes the synthesis of a Copper(II) complex. The stoichiometry of the resulting complex may vary depending on the metal salt and reaction conditions.
Materials:
-
Synthesized Schiff base ligand (L) (2 equivalents)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1 equivalent)
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand (2 eq.) in hot methanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve Copper(II) acetate monohydrate (1 eq.) in methanol.
-
Add the methanolic solution of the metal salt dropwise to the hot ligand solution.
-
A change in color and the formation of a precipitate should be observed, indicating complex formation.
-
Reflux the reaction mixture for 1-2 hours to ensure complete complexation.
-
Cool the mixture to room temperature and collect the solid complex by vacuum filtration.
-
Wash the precipitate with methanol to remove any unreacted ligand or metal salt.
-
Dry the complex in a desiccator.
Causality behind Experimental Choices:
-
Molar Ratio: A 2:1 ligand-to-metal molar ratio is often used for divalent metal ions to form neutral, stable complexes.
-
Methanol as Solvent: Methanol is a common solvent for dissolving both the Schiff base ligand and many metal salts.
-
Reflux: Heating ensures that the reactants are in solution and provides the activation energy for the coordination reaction.
PART 2: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Ligand (L) | Metal Complex [M(L)₂] | Purpose |
| FT-IR (cm⁻¹) | ~1620 (C=N), ~3400 (broad, O-H) | Shift in C=N (~1600-1610), Disappearance of O-H band | Confirms coordination of the azomethine nitrogen and deprotonation of the phenolic oxygen. |
| ¹H NMR (ppm) | ~8.5 (CH=N), ~13.0 (O-H) | Broadening or disappearance of signals in paramagnetic complexes. | Confirms the structure of the ligand and can indicate complexation. |
| UV-Vis (nm) | π-π* and n-π* transitions | Ligand-to-metal charge transfer (LMCT) bands, d-d transitions (for transition metals) | Provides information about the electronic structure of the complex. |
| Molar Conductance | Non-electrolytic | Generally non-electrolytic in nature. | Determines the electrolytic nature of the complexes. |
| Magnetic Susceptibility | Diamagnetic | Paramagnetic for many transition metal complexes (e.g., Cu(II)). | Determines the magnetic properties and provides insight into the geometry of the complex. |
PART 3: Applications and Evaluation Protocols
Metal complexes of 2-[[(4-fluorophenyl)imino]methyl]phenol are promising candidates for various biological and catalytic applications.
Application 1: Antimicrobial Activity
Schiff base metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Synthesized ligand and metal complex dissolved in DMSO
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Sterile cork borer
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compounds (ligand and complex at a specific concentration), positive control, and negative control to the respective wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Data Interpretation: A larger zone of inhibition indicates greater antibacterial activity. The activity of the metal complex can be directly compared to that of the free ligand and the standard antibiotic.
Caption: Workflow for Agar Well Diffusion Assay.
Application 2: Anticancer Activity
The cytotoxic potential of these complexes against cancer cell lines is a significant area of investigation.[6]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Interpretation: A lower IC₅₀ value indicates higher cytotoxic activity. The selectivity of the compound can be assessed by comparing its cytotoxicity against cancer cells and normal cells.
Application 3: Catalytic Activity
Schiff base metal complexes can act as efficient catalysts in various organic reactions.[3]
This protocol provides a general framework for assessing the catalytic potential of the synthesized complexes in the oxidation of an alcohol.
Materials:
-
Substrate (e.g., benzyl alcohol)
-
Oxidant (e.g., hydrogen peroxide)
-
Synthesized metal complex (catalyst)
-
Solvent (e.g., acetonitrile)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction vessel, dissolve the substrate and the catalyst in the solvent.
-
Add the oxidant to initiate the reaction.
-
Stir the reaction mixture at a specific temperature for a set period.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.
-
Identify and quantify the product (e.g., benzaldehyde) and the remaining substrate.
Data Interpretation: The catalytic efficiency can be evaluated based on the percentage conversion of the substrate and the selectivity for the desired product.
Conclusion and Future Perspectives
The metal complexes of 2-[[(4-fluorophenyl)imino]methyl]phenol represent a class of compounds with significant and tunable properties. The protocols detailed in this guide provide a solid foundation for their synthesis, characterization, and evaluation in key application areas. Future research should focus on expanding the range of metal ions used for complexation, exploring their mechanisms of biological action, and optimizing their catalytic performance in a broader scope of organic transformations. The structure-activity relationships derived from such studies will be invaluable for the rational design of new and more effective Schiff base metal complexes for therapeutic and industrial applications.
References
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Molecules, 29(3), 727. Available from: [Link]
-
A review on versatile applications of transition metal complexes incorporating Schiff bases. (2017). Journal of Coordination Chemistry, 70(12), 1963-1994. Available from: [Link]
-
Synthesis of Salicylaldehyde Based Schiff Bases and Their Metal Complexes in Aqueous Media -Characterization an. (2018). International Journal of Scientific Research, 7(5). Available from: [Link]
-
Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity. (2021). Inorganics, 9(11), 84. Available from: [Link]
-
Synthesis and characterization of schiff base salicylaldehyde and thiohydrazones and its metal complexes. (2016). International Journal of Chemical Studies, 4(4), 18-21. Available from: [Link]
-
Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (2023). Molecules, 28(15), 5764. Available from: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. (2009). Al-Nahrain Journal of Science, 12(4), 1-6. Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Properties of Transition Metal Complexes of Aniline and Sulphadiazine Schiff Bases as Mixed Ligands. (2019). Journal of Chemical and Pharmaceutical Research, 11(3), 45-51. Available from: [Link]
-
Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. (2024). Nigerian Research Journal of Chemical Sciences, 12(1). Available from: [Link]
-
Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. (2022). RSC Advances, 12(35), 22695-22713. Available from: [Link]
-
Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. (2022). IOSR Journal of Applied Chemistry, 15(6), 43-57. Available from: [Link]
-
Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023). International Journal of Trend in Scientific Research and Development, 7(3), 1142-1147. Available from: [Link]
-
Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. (2023). IRIS Unibas. Available from: [Link]
-
METAL COMPLEXES OF SCHIFF BASE DERIVED FROM 4- (DIETHYLAMINO) SALICYLDEHYDE WITH ANILINE: CHARACTERIZATION, COMPUTATIONAL ANALYSIS, AND ANTIBACTERIAL ACTIVITY STUDY. (2022). ResearchGate. Available from: [Link]
-
Schiff Base Synthesis Experiment_0.docx. (n.d.). IONiC / VIPEr. Available from: [Link]
-
DEVELOPMENT OF ORGANOMETALLIC COMPOUNDS OF SCHIFF BASES WITH DIVERSE APPLICATIONS. (2023). ResearchGate. Available from: [Link]
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- 6. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Dyes Using Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Introduction: Expanding the Chromophoric Landscape with Fluorinated Schiff Base Derivatives
In the continuous quest for novel chromophores with enhanced properties, researchers and drug development professionals are increasingly turning to sophisticated molecular scaffolds. "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-", a Schiff base derived from salicylaldehyde and 4-fluoroaniline, represents a versatile and highly promising platform for the synthesis of advanced dyes.[1][2] The inherent chemical functionalities of this molecule—a nucleophilic phenolic ring, a coordinating imine bond, and a fluorine substituent—offer a triad of opportunities for creating diverse and functional colorants.[3]
The electron-withdrawing nature of the fluorine atom can significantly influence the electronic properties, photostability, and solubility of the resulting dyes, making them attractive for a range of applications, from high-performance pigments to specialized biological probes.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of two distinct classes of dyes from this precursor: azo dyes and metal-complex dyes. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate but also adapt and innovate upon these foundational protocols.
Part 1: Synthesis of Azo Dyes via Electrophilic Aromatic Substitution
The synthesis of azo dyes is a cornerstone of color chemistry, relying on a two-step process: the diazotization of a primary aromatic amine followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component.[4] In this protocol, "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" serves as a potent coupling agent, with the phenolic hydroxyl group activating the aromatic ring for electrophilic substitution.[1]
Reaction Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of azo dyes.
Detailed Protocol: Synthesis of a Representative Azo Dye
This protocol details the synthesis of an azo dye using aniline as the starting amine. The same procedure can be adapted for other substituted anilines to generate a library of dyes with varying colors and properties.
Materials and Reagents:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
"Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Step-by-Step Procedure:
Part A: Preparation of the Diazonium Salt
-
In a 100 mL beaker, dissolve 1.0 mL of aniline in a mixture of 2.5 mL of concentrated HCl and 5 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Some precipitation of aniline hydrochloride may occur.
-
In a separate beaker, prepare a solution of 0.75 g of sodium nitrite in 4 mL of distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C. The reaction is exothermic, so slow addition is crucial to prevent the decomposition of the diazonium salt.[5]
-
Continue stirring for 10-15 minutes after the addition is complete. The resulting clear solution contains the benzenediazonium chloride salt.
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 2.15 g of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the Schiff base with vigorous stirring.
-
A brightly colored precipitate should form immediately. The color will depend on the specific aromatic amine used.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent system, such as an ethanol/water mixture, to obtain the pure product.
-
Dry the purified dye in a desiccator.
Expected Characterization Data
The synthesized azo dyes can be characterized using various spectroscopic techniques.[6][7]
| Technique | Expected Observations |
| FT-IR | Appearance of a characteristic peak for the -N=N- (azo) stretching vibration, typically in the range of 1400-1500 cm⁻¹. The spectrum will also retain peaks corresponding to the C=N (imine) and C-F bonds from the precursor.[5] |
| UV-Vis | A strong absorption band in the visible region (typically 400-600 nm), which is responsible for the color of the dye. The exact λmax will vary depending on the substituents on the aromatic rings.[7] |
| ¹H NMR | The spectrum will be complex, showing signals for the aromatic protons. The appearance of signals in the downfield region (typically >10 ppm) may indicate intramolecular hydrogen bonding between the phenolic -OH and the azo nitrogen. The characteristic imine proton (-CH=N-) signal should also be present.[8] |
| ¹³C NMR | The spectrum will show a multitude of signals for the aromatic carbons. The carbon atoms attached to the azo group will have characteristic chemical shifts.[7] |
Part 2: Synthesis of Metal-Complex Dyes
The imine nitrogen and the phenolic oxygen of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" form a bidentate chelation site, making it an excellent ligand for a variety of transition metal ions.[9][10] The resulting metal complexes are often intensely colored and exhibit enhanced stability compared to the parent ligand. This section provides a general protocol for the synthesis of such metal-complex dyes.
Reaction Workflow: Metal-Complex Dye Synthesis
Caption: Workflow for the synthesis of metal-complex dyes.
Detailed Protocol: Synthesis of a Representative Metal-Complex Dye
This protocol describes the synthesis of a copper(II) complex. It can be readily adapted for other metal salts such as those of Ni(II), Co(II), and Zn(II).
Materials and Reagents:
-
"Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"
-
Copper(II) Chloride (CuCl₂) or other suitable metal salt
-
Ethanol
-
Distilled Water
Step-by-Step Procedure:
-
Dissolve 2.15 g (0.01 mol) of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" in 30 mL of warm ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.67 g (0.005 mol) of copper(II) chloride in 15 mL of ethanol.
-
Add the ethanolic solution of copper(II) chloride dropwise to the stirred solution of the Schiff base ligand at room temperature.
-
Upon addition, a color change and the formation of a precipitate are typically observed.
-
Attach a condenser to the flask and heat the mixture to reflux for 2-3 hours with continuous stirring.[2][9]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the final product in a desiccator.
Expected Characterization Data
The formation of the metal complex can be confirmed by comparing its spectral data with that of the free ligand.
| Technique | Expected Observations |
| FT-IR | A shift in the C=N (imine) stretching frequency (typically to a lower wavenumber) upon coordination with the metal ion. The broad O-H stretching band of the phenol should disappear, indicating deprotonation and coordination of the phenolic oxygen to the metal. New bands in the far-IR region (typically 400-600 cm⁻¹) may appear, corresponding to M-O and M-N stretching vibrations.[11] |
| UV-Vis | The electronic spectrum will likely show a shift in the absorption bands of the ligand (intraligand transitions) and potentially new, weaker bands in the visible or near-IR region corresponding to d-d transitions of the metal ion.[10] |
| Molar Conductivity | Measurements in a suitable solvent (e.g., DMF or DMSO) can help determine if the complex is ionic or non-electrolytic. |
| Magnetic Susceptibility | For paramagnetic metal ions like Cu(II), Co(II), and Ni(II), measuring the magnetic moment can provide information about the geometry of the complex.[12] |
Conclusion and Future Outlook
The protocols detailed herein provide a robust framework for the synthesis of novel azo and metal-complex dyes from "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-". The versatility of this precursor allows for the generation of a wide array of chromophores by simply varying the aromatic amine in the azo synthesis or the metal salt in the complexation reaction. Further derivatization of the aromatic rings can also be explored to fine-tune the properties of the resulting dyes. These novel colorants hold potential for applications in diverse fields, including advanced materials, analytical chemistry, and as scaffolds in medicinal chemistry. The systematic exploration of their photophysical and biological properties is a promising avenue for future research.
References
- The Synthesis of Azo Dyes. (n.d.).
-
A Research on Synthesis of Azo Derivatives of Some Primary Amines and Phenols. (2023). International Journal of Advanced Research in Science, Communication and Technology, 11(2), 1-8. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Schiff Base Transition Metal Complexes. (2025). Journal of Al-Nahrain University, 18(1), 39-45. Retrieved January 16, 2026, from [Link]
-
Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (2022). In IntechOpen. Retrieved January 16, 2026, from [Link] Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications
-
Walker, G. J. (n.d.). Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic acid. University of the Pacific. Retrieved January 16, 2026, from [Link]
-
Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2016). International Journal of Innovative Research in Science, Engineering and Technology, 5(7), 13021-13026. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance. (2018). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 5(12), 1-8. Retrieved January 16, 2026, from [Link]
-
Preparation, characterization and biological studies of azo dye Schiff base metal complexes derived from 2-aminothiophenol. (2024). R Discovery. Retrieved January 16, 2026, from [Link]
-
Kutama, I. U., & Mahmud, I. H. (2021). Synthesis of some azo compounds through coupling reactions and their biological evaluation. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 22-29. Retrieved January 16, 2026, from [Link]
-
Synthesis of Azo Compounds via Cu Nanoparticles Catalyzed Oxidative Coupling of Anilines. (2022). International Journal of Creative Research Thoughts, 10(2), 96-103. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. (2025). Journal of Scientific Research. Retrieved January 16, 2026, from [Link]
-
Sankhe, S., & Moosa, F. (2023). Synthesis, Spectroscopic, And Magnetic Properties Of Some Transition Metal Complexes With 4-[(E)-{(2e)-[(3e)-3-(Hydroxyimino)Butan-2-Ylidene]Hydrazinylidene}Methyl]Phenol. Journal for ReAttach Therapy and Developmental Diversities, 6(9s), 2028–2032. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)- Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. (2017). Al-Nahrain Journal of Science, 18(1), 39-45. Retrieved January 16, 2026, from [Link]
- One-step process of preparing azo dyes by simultaneous diazotization. (1974). Google Patents.
-
Direct Oxidative Azo-Coupling of Anilines Using Self-Assembled Flower-like CuCo2O4 Material as Catalyst under Aerobic Conditions. (2019). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
IR and 1 H NMR spectral data of the investigated azo dyes (I-IV). (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterizationand Spectroscopic Studies of 2-{(E)-Hydroxyphenyl)imino]methyl}Phenol Schiff Base with Some Metal Complexes. (2018). Al-Nahrain Journal of Science, 18(1), 39-45. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization and Antitrypanosomal Activity Of Metal Complexes Of 2-{(E)-[(4-Bromophenyl)imino]methyl}phenol. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of (E)-4-methyl-2-((phenethylimino(phenyl)methyl)phenol and its Transition Metal Complexes, Characterization and Electrical Conductivity Study. (2012). Rasayan Journal of Chemistry, 5(1), 58-64. Retrieved January 16, 2026, from [Link]
-
The 1 H-NMR Spectrum of 4-[[[4-[(4-nitrophenyl)azo]phenyl]imino]methyl]-Phenol. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. (2013). Journal of Chemical and Pharmaceutical Research, 5(12), 1537-1541. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono Methyl}-Phenol] with Mn(II), Fe(II), Co(II), Cu(II), Zn(II), Cd(II), Ni(II), and Hg(II) Ions. (2014). Journal of Al-Nahrain University, 17(2), 1-12. Retrieved January 16, 2026, from [Link]
-
Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. (2024). Baghdad Science Journal. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Optimizing "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" Synthesis
Here is the technical support center for optimizing the synthesis of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-".
Welcome to the dedicated technical support guide for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- , a Schiff base of significant interest in coordination chemistry and as a precursor in pharmaceutical development.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with actionable, in-depth guidance rooted in established chemical principles. Our goal is to move beyond simple protocols and empower you to troubleshoot and optimize your synthesis for maximum yield and purity.
Reaction Overview: The Chemistry of Schiff Base Formation
The synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (also known as N-salicylidene-4-fluoroaniline) is a classic condensation reaction between salicylaldehyde and 4-fluoroaniline.[3][4]
Reaction Scheme: Salicylaldehyde + 4-Fluoroaniline ⇌ Phenol, 2-[[(4-fluorophenyl)imino]methyl]- + Water
This reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The primary amine (4-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde to form a hemiaminal (or carbinolamine) intermediate.
-
Dehydration: The hemiaminal intermediate is then dehydrated, typically under acidic catalysis, to form the final imine (Schiff base) product.[5]
The critical challenge in this synthesis is its reversible nature.[6] The presence of water, the reaction's byproduct, can drive the equilibrium back towards the starting materials via hydrolysis, significantly reducing the product yield.[7] Therefore, effective optimization strategies are centered on managing this equilibrium.
Caption: General mechanism for Schiff base formation.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I've isolated no product. What are the likely causes?
A low or zero yield is typically traced back to one of three primary factors: reaction equilibrium, catalysis, or reactant integrity.
-
Equilibrium Not Shifted: This is the most common issue. The reaction is reversible, and if the water byproduct is not removed, it will hydrolyze the imine product as it forms.[6][7]
-
Solution: Implement a water removal strategy. Using a Dean-Stark apparatus with an azeotropic solvent like toluene is highly effective.[7] Alternatively, adding an in-situ dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, directly to the reaction flask can sequester water.[8]
-
-
Improper pH/Catalysis: The dehydration step is acid-catalyzed.[9] Without a catalyst, the reaction can be exceedingly slow. However, the pH must be carefully controlled.
-
Problem: If the solution is too acidic, the 4-fluoroaniline (a base) will be protonated. This neutralizes its nucleophilicity, preventing the initial attack on the salicylaldehyde carbonyl.[9]
-
Solution: Add a catalytic amount (e.g., a few drops) of a weak acid like glacial acetic acid.[1][10] This provides enough protons to facilitate dehydration without deactivating the amine reactant. The optimal pH is generally mildly acidic.[9]
-
-
Reactant Purity: Ensure that your salicylaldehyde and 4-fluoroaniline are pure. Aldehydes can oxidize to carboxylic acids over time, and amines can degrade. Use freshly opened or purified reagents if their quality is in doubt.
Q2: My reaction seems to stall. TLC analysis shows starting materials are still present after the recommended reaction time. How can I drive it to completion?
This is a clear indication that the reaction has reached equilibrium prematurely.
-
Le Chatelier's Principle: To push the reaction forward, you must disrupt the equilibrium. According to Le Chatelier's principle, you can do this by either removing a product or increasing the concentration of a reactant.[8]
-
Action 1 (Remove Water): As discussed in Q1, actively removing water is the most powerful tool to ensure high conversion.[7]
-
Action 2 (Increase Reactant Concentration): Use a slight excess (e.g., 1.1 to 1.2 equivalents) of one of the reactants. Typically, the less expensive or more easily removed reactant is used in excess.[8]
-
Action 3 (Increase Temperature/Time): While higher temperatures can increase the reaction rate, be cautious. For this specific synthesis, prolonged heating at very high temperatures could lead to side reactions. Extending the reaction time from a few hours to 24 hours may be necessary for stubborn reactions.[7]
-
Caption: Troubleshooting decision tree for low yield.
Q3: My product is an oil or refuses to crystallize. What are my purification options?
Difficulty in obtaining a crystalline solid is a common purification hurdle.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a tiny crystal of the pure product, add it to the supersaturated solution to initiate crystallization.
-
Solvent System: Your current solvent may be too good. Try a different recrystallization solvent or a co-solvent system (e.g., ethanol/water).
-
-
Alternative Purification Methods:
-
Column Chromatography: This is a reliable method for separating the product from starting materials and impurities if crystallization fails.[11] Use a silica gel column with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient). Be aware that some Schiff bases can be unstable on silica; deactivating the silica with triethylamine may be necessary.[7]
-
Conversion to a Salt: If the imine is stable to strong acids, it can be treated with an acid like HCl in an anhydrous solvent to precipitate it as a solid hydrochloride salt. This salt can then be purified by recrystallization and, if needed, the free base can be regenerated.[8]
-
Frequently Asked Questions (FAQs)
What is the best solvent for this synthesis?
The choice of solvent depends on your chosen methodology. There is no single "best" solvent, as each offers different advantages.
| Solvent | Pros | Cons |
| Ethanol/Methanol | Excellent solubility for reactants; product often precipitates on cooling.[11] | Lower boiling point; less effective for azeotropic water removal. |
| Toluene | Higher boiling point; forms an azeotrope with water, ideal for Dean-Stark removal.[7] | Reactants/product may have lower solubility; requires higher temps. |
| Solvent-free | Environmentally friendly ("green"); often used in microwave or grinding methods.[6][12] | Can lead to a heterogeneous, messy mixture; requires specific equipment. |
How critical is reaction monitoring via TLC?
It is highly recommended. TLC allows you to visually track the consumption of starting materials and the formation of the product. However, be aware that the acidic nature of standard silica gel plates can sometimes cause the imine product to hydrolyze back to the aldehyde and amine, giving a false impression that the reaction is incomplete.[6][7] If you suspect this, you can use TLC plates that have been neutralized by briefly dipping them in a solution containing triethylamine.
Experimental Protocols
Protocol 1: Standard Reflux Synthesis
This protocol is a conventional and reliable method for laboratory-scale synthesis.
Caption: Standard experimental workflow for Schiff base synthesis.
Materials:
-
Salicylaldehyde (1.0 equivalent)
-
4-Fluoroaniline (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve salicylaldehyde (1.0 eq.) in absolute ethanol.
-
Add 4-fluoroaniline (1.0 eq.) to the solution and stir.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]
-
Heat the mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting materials), remove the flask from the heat and allow it to cool to room temperature.
-
If the product does not precipitate, cool the flask in an ice bath to induce crystallization.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[8]
-
Dry the purified product under vacuum to obtain Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Protocol 2: Microwave-Assisted Synthesis (Green Chemistry Approach)
This method offers rapid reaction times and often high yields without the need for a solvent.[6]
Materials:
-
Salicylaldehyde (1.0 equivalent)
-
4-Fluoroaniline (1.0 equivalent)
Procedure:
-
Place salicylaldehyde (1.0 eq.) and 4-fluoroaniline (1.0 eq.) into a microwave-safe reaction vessel.
-
Mix the two reagents thoroughly.
-
Place the vessel in a laboratory microwave reactor.
-
Irradiate the mixture at a moderate power setting (e.g., 150-300 W) for a short period (e.g., 2-5 minutes).
-
Allow the mixture to cool to room temperature. The product should solidify.
-
Purify the crude product by recrystallization from ethanol.[11]
References
-
Technical Support Center: Optimizing Schiff Base Formation. Benchchem. 8
-
Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. (2025). Bulletin of the Chemical Society of Ethiopia, 39(9), 1795-1806. Link
-
How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? ResearchGate. (2013). Link
-
Optimum pH range for formation of Schiff bases. Chemistry Stack Exchange. (2018). Link
-
Synthesis of Schiff base. r/Chempros - Reddit. (2024). Link
-
4-[[(4-Fluorophenyl)imino]methyl]-phenol. Benchchem. Link
-
How can I get a pure Schiff base product? ResearchGate. (2020). Link
-
synthesis of an imine or Schiff base - laboratory experiment. YouTube. (2022). Link
-
synthesis of schiff bases: Topics by Science.gov. Link
-
2-{[(4-fluorophenyl)imino]methyl}phenol. ChemicalBook. Link
-
2-{[(4-fluorophenyl)imino]methyl}phenol. Chemsrc. Link
-
synthesis and charactarization of schiff base ligand by condensing salicylaldehyde with. Link
-
Kinetic study of formation of N- Salicylidene-aniline Spectrophotomerically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123. (2011). Link
-
Schiff base ligand of p-Toluidine and Salicylaldehyde: Synthesis, characterization and metal ion sensing. Journal of Research in Chemistry. (2024). Link
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- 2. schiff bases synthesis: Topics by Science.gov [science.gov]
- 3. 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
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- 10. chemistryjournal.net [chemistryjournal.net]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the purification of the Schiff base, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This document provides practical, field-proven guidance in a question-and-answer format to help you navigate common challenges and optimize your purification strategy. As researchers and developers, achieving high purity is paramount, and this guide is structured to address the specific chemical nature of this imine compound.
The core challenge in purifying this and similar Schiff bases lies in the lability of the imine (-C=N-) bond, which is susceptible to hydrolysis, particularly under acidic conditions.[1][2][3] Our purification strategies are therefore designed to mitigate this risk while effectively removing common impurities such as unreacted salicylaldehyde and 4-fluoroaniline.
Frequently Asked Questions & Troubleshooting
Q1: My initial crude product is an oil/waxy solid and TLC shows multiple spots. What is the best first-step purification method?
A1: For a crude product of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, recrystallization is the most effective and recommended initial purification method.[4][5] It is scalable, cost-effective, and often sufficient to achieve high purity, especially if the primary impurities are the starting materials. The product is typically a stable, crystalline solid, making it an ideal candidate for this technique.[6][7]
The rationale behind starting with recrystallization is that it exploits differences in solubility between your desired compound and impurities at varying temperatures. A well-chosen solvent will dissolve the crude product at an elevated temperature and allow the pure Schiff base to crystallize upon cooling, leaving the more soluble impurities behind in the mother liquor.
Recommended Solvents for Recrystallization: Based on common practices for aromatic Schiff bases, several solvent systems are effective. A preliminary solvent screen with a small amount of crude material is always advised.
| Solvent/System | Rationale & Comments | Common Practice |
| Ethanol | Often the solvent of choice for the synthesis reaction itself, making it a convenient option for recrystallization.[6] The product generally has good solubility in hot ethanol and lower solubility upon cooling. | Dissolve in a minimum amount of hot ethanol, then allow to cool slowly.[4] |
| Ethanol/Water | A binary system used when the compound is too soluble in pure ethanol. Water acts as an anti-solvent, inducing precipitation.[4] | Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.[4] |
| Dimethylformamide (DMF) | A powerful solvent for less soluble Schiff bases. Use when other common solvents fail. | Dissolve by heating gently, then cool and allow to stand overnight for crystal formation.[8] |
| Ethyl Acetate | A moderately polar solvent that can be effective. | Standard recrystallization procedure. |
| Chloroform/Hexane | A binary system where hexane acts as the anti-solvent for a compound soluble in chloroform. | Dissolve in a minimum of chloroform, then add hexane until crystallization begins. |
Q2: I performed a recrystallization, but my product purity is still low. When and how should I use column chromatography?
A2: Column chromatography should be your next step if recrystallization fails to remove impurities, particularly those with similar solubility profiles to your product. However, this technique requires special precautions for Schiff bases due to their instability on standard silica gel.[1][2]
The Core Problem: Hydrolysis on Silica Gel Standard silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[1][3] These acidic sites can catalyze the hydrolysis of the imine bond, breaking your product down into its original aldehyde and amine starting materials.[1][2] This is often observed on a TLC plate or during a column run as the appearance of new spots corresponding to the starting materials and a decrease in the product spot.[1]
Workflow for Successful Column Chromatography:
Caption: Workflow for purifying Schiff bases via column chromatography.
Step-by-Step Protocol for Deactivated Silica Gel Chromatography:
-
Eluent Selection: Use TLC to find a suitable non-polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane). The ideal system should give your product an Rf value between 0.2 and 0.5.[2]
-
Deactivation: To neutralize the acidic silica, add 0.5-1% triethylamine (TEA) to your chosen eluent mixture.[1][9] Use this TEA-containing eluent for preparing the slurry, packing the column, and running the chromatography.
-
Stationary Phase Alternative: If hydrolysis remains an issue, consider using neutral alumina as the stationary phase, which is less acidic than silica.[5]
-
Column Packing & Elution:
-
Prepare a slurry of the stationary phase in your TEA-containing eluent.
-
Pack the column efficiently to avoid air gaps.
-
Load your crude product (adsorbed onto a small amount of silica gel, i.e., "dry loading," is often cleanest).
-
Elute the compound relatively quickly. A long residence time on the column increases the risk of decomposition, even with TEA.[9]
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify and combine those containing the pure product.
Q3: How can I be sure my purified product is stable? What are the main causes of decomposition?
A3: The stability of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is primarily threatened by two factors: hydrolysis and, to a lesser extent, thermal degradation.[5] Aromatic Schiff bases are generally more stable than their aliphatic counterparts due to conjugation.[10]
1. Hydrolysis: This is the principal degradation pathway. The imine bond is electrophilic at the carbon atom and can be attacked by nucleophiles, most commonly water. This reaction is catalyzed by both acids and bases.[2][3]
Caption: Reversible formation and hydrolysis of the Schiff base.
Mitigation Strategies:
-
Storage: Store the purified, dry solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen) to protect it from atmospheric moisture.[5]
-
Solvents: Always use dry solvents for any subsequent reactions or analyses where stability is critical.
-
pH Control: Avoid acidic conditions during workup or storage.
2. Thermal Stability: While generally stable at room temperature, prolonged exposure to high heat can cause decomposition.[5]
-
Drying: When drying the purified product, use a vacuum oven at a moderate temperature (e.g., 40-50 °C) rather than very high heat.
-
Melting Point: The reported melting point is in the range of 179-183 °C.[7][11] Significant decomposition would likely occur near or above this temperature.
Q4: What analytical techniques should I use to confirm the purity and identity of my final product?
A4: A combination of techniques is essential to confirm both the purity and the structural integrity of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation.
-
¹H NMR: Look for the characteristic singlet for the imine proton (-CH=N-), which typically appears in the 8.5-8.9 ppm range.[12] Also, confirm the expected signals for the aromatic protons and the phenolic -OH proton.
-
¹³C NMR: The imine carbon signal is also characteristic, appearing around 158-164 ppm.[12][13]
-
Purity Check: The absence of signals from the starting materials (e.g., the aldehyde proton of salicylaldehyde ~9.9 ppm) is a strong indicator of high purity.
-
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot. Run the sample alongside the starting materials to confirm their absence.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (215.22 g/mol ).[14][15]
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional group. Look for a strong C=N stretching band in the region of 1600-1630 cm⁻¹.
By employing these troubleshooting guides and understanding the chemical principles behind them, you can effectively purify and handle Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, ensuring the integrity and success of your research and development endeavors.
References
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base?[Link][16]
-
Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. [Link][4]
-
ResearchGate. (2016). How to isolate Imine by column chromatography?[Link][9]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases?[Link][8]
-
ResearchGate. (2015). Is it possible to purify imine using column chromatography?[Link][1]
-
ResearchGate. (2016). How to separate imine from reaction mixture?[Link][2]
-
ResearchGate. (2024). How to purify Schiff base product?[Link][5]
-
ResearchGate. (2021). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica?[Link][17]
-
Dragancea, D., et al. (2019). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. PMC. [Link][18]
-
Al-Adilee, K. J., & Owaid, S. J. (2016). Schiff bases and their complexes: Recent progress in thermal analysis. University of Baghdad Digital Repository. [Link][10]
-
Yilmaz, I., & Ceylan, Ü. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Link][12]
-
GSRS. (n.d.). 2-(((4-FLUOROPHENYL)IMINO)METHYL)PHENOL. [Link][14]
-
Indian Journal of Chemistry. (2022). Schiff base metal complexes: Synthesis, characterisation, and antibacterial properties. [Link]
-
ResearchGate. (n.d.). Hydrolysis of -N=CH- Bond in 2-Salicylidene-4-aminophenyl benzimidazole by Palladium(II). [Link][19]
-
PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. [Link][15]
-
ScienceOpen. (2020). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. [Link][13]
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- 7. chemimpex.com [chemimpex.com]
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- 9. researchgate.net [researchgate.net]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. 4-[[(4-Fluorophenyl)imino]methyl]phenol | 3382-63-6 [sigmaaldrich.com]
- 12. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 13. scienceopen.com [scienceopen.com]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. 4-[[(4-Fluorophenyl)imino]methyl]phenol | C13H10FNO | CID 720254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-[[(4-Fluorophenyl)imino]methyl]phenol
Welcome to the technical support center for the synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical Schiff base intermediate. We will move beyond simple procedural outlines to address the nuanced challenges of this synthesis, focusing on the common side reactions, their mechanistic origins, and robust strategies for mitigation. Our goal is to provide you with the expertise to not only identify but also preemptively solve issues that may arise during your experiments, ensuring high yield and purity.
Part 1: Frequently Asked Questions - Core Synthesis Principles & Pitfalls
This section addresses foundational questions regarding the synthesis, providing the essential chemical logic behind the standard protocol.
Q1: What is the fundamental reaction mechanism for synthesizing 2-[[(4-fluorophenyl)imino]methyl]phenol?
The synthesis is a classic example of Schiff base formation, specifically the condensation of an aldehyde (salicylaldehyde) with a primary amine (4-fluoroaniline).[1] The reaction proceeds in two main, reversible stages:
-
Nucleophilic Addition: The nitrogen atom of the 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of salicylaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated (typically by an acid catalyst), turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation yields the final imine (Schiff base) product.[2]
The entire process is an equilibrium, a critical point for understanding and troubleshooting the reaction.[2]
Sources
Technical Support Center: Formation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
A Senior Application Scientist's Guide to Temperature Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This guide is designed for researchers, chemists, and drug development professionals who are working with this important Schiff base, a key intermediate in the synthesis of pharmaceuticals like Ezetimibe.[1][2][3] As your application scientist, I will walk you through the critical role of temperature in this condensation reaction, providing not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental role of temperature in the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-?
A1: The formation of this Schiff base is a nucleophilic addition-elimination reaction between salicylaldehyde and 4-fluoroaniline.[4][5] The reaction proceeds in two main steps: the initial nucleophilic attack of the amine on the aldehyde's carbonyl carbon to form a carbinolamine intermediate, followed by the elimination of a water molecule to form the final imine product (-C=N-).[6][7]
Temperature plays a dual role in this process:
-
Kinetic Control: Like most chemical reactions, increasing the temperature generally increases the reaction rate.[7] This is because more molecules will possess the necessary activation energy to overcome the reaction barrier. For this specific synthesis, higher temperatures accelerate both the formation of the carbinolamine and, more importantly, the rate-determining dehydration step.[6]
-
Thermodynamic Control: The overall reaction is a reversible equilibrium.[8][9] The formation of water as a byproduct means that its presence can drive the reaction backward via hydrolysis, reducing your yield.[10][11] Applying heat helps to remove water from the reaction mixture, often through evaporation or azeotropic distillation (if using a Dean-Stark apparatus), thereby shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[10][12]
However, the relationship is not linear. Excessive heat can lead to the degradation of your starting materials or the desired Schiff base product, which have finite thermal stability.[13][14] Therefore, the goal is to find an optimal temperature that maximizes the reaction rate and yield without causing significant decomposition.
Caption: Reaction mechanism and the multifaceted role of temperature.
Q2: My reaction yield is very low, even after several hours. How can I use temperature to improve it?
A2: A low yield is the most common issue and is often directly tied to suboptimal temperature and the reversible nature of the reaction.[10] While some stable Schiff bases can form spontaneously at room temperature, others require thermal energy to proceed efficiently.[15]
Troubleshooting Steps:
-
Initial Diagnosis: Are you running the reaction at room temperature? If so, the activation energy barrier for the dehydration step may not be sufficiently overcome. Many standard protocols for this type of condensation recommend heating.[4][16]
-
Moderate Heating: Begin by gently heating the reaction mixture to 50-60 °C. Use a method like a temperature-controlled hot plate or an oil bath for consistent heating. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC). You are looking for the consumption of the starting materials (salicylaldehyde and 4-fluoroaniline) and the appearance of a new spot corresponding to the product.
-
Reflux Conditions: If moderate heating is insufficient, the next step is to perform the reaction under reflux. The solvent choice is critical here. Ethanol is commonly used, which would bring the reaction temperature to its boiling point (~78 °C).[4] Refluxing ensures a consistent, elevated temperature and can significantly accelerate the reaction, often bringing it to completion within a few hours.[17]
-
Water Removal: Remember that heat's other main job is to help remove the water byproduct.[12] If you are still getting low yields under reflux in ethanol, consider switching to a solvent like toluene that forms an azeotrope with water. Using a Dean-Stark apparatus with refluxing toluene will physically remove water as it is formed, definitively pushing the equilibrium towards the product.[10]
The following table provides a general guide for temperature selection:
| Temperature Range | Condition | Recommended Solvent | Expected Outcome & Rationale |
| 20-25 °C | Room Temp | Ethanol, Methanol | May be sufficient for highly reactive substrates, but often slow or incomplete. Good starting point for initial trials.[18] |
| 50-80 °C | Gentle Heating / Reflux | Ethanol, Methanol | Recommended starting point. Balances reaction rate and thermal stability. Refluxing in ethanol is a very common and effective method.[4] |
| 80-110 °C | High-Temp Reflux | Toluene, Xylene | Used for less reactive starting materials or when water removal is critical. Often paired with a Dean-Stark apparatus.[10][19] |
Q3: I'm observing the formation of impurities and a darkening of the reaction mixture at higher temperatures. What is happening?
A3: This is a classic sign of product or reactant degradation. While Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts, they are not immune to thermal decomposition.[6][20] The phenol and imine functionalities can be susceptible to oxidation and other side reactions at elevated temperatures over prolonged periods.
Troubleshooting Steps:
-
Reduce Temperature: The most immediate action is to lower the reaction temperature. If you are refluxing in toluene (~110 °C), switch to ethanol (~78 °C). If you are already in ethanol, try heating at a lower, controlled temperature (e.g., 60 °C) for a longer duration.
-
Shorten Reaction Time: Do not heat the reaction longer than necessary. Monitor the reaction closely with TLC. Once the limiting reagent has been consumed, stop heating and proceed with the workup. Prolonged heating after completion only increases the likelihood of degradation.
-
Inert Atmosphere: If degradation persists even at lower temperatures, it may be due to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this by excluding oxygen.
-
Purification Strategy: Ensure your purification method is effective. The dark, tarry impurities are often polymeric materials that can sometimes be removed by trituration with a non-polar solvent like hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]
Caption: A systematic workflow for optimizing reaction temperature.
Experimental Protocol: Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
This protocol provides a robust starting point for synthesis, incorporating temperature control as a key parameter.
Materials:
-
Salicylaldehyde (1 equivalent)
-
4-Fluoroaniline (1 equivalent)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (optional, catalytic amount)[16]
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) in absolute ethanol (approx. 3-5 mL per gram of aldehyde).
-
Addition: To this stirring solution, add 4-fluoroaniline (1.0 eq.). If desired, add a single drop of glacial acetic acid as a catalyst to speed up the reaction, particularly the dehydration step.[6][10]
-
Reaction Conditions (Temperature Optimization):
-
Condition A (Room Temp): Stir the mixture at room temperature (20-25 °C).
-
Condition B (Moderate Heat): Heat the mixture to 60 °C using a temperature-controlled oil bath.
-
Condition C (Reflux): Attach a condenser and heat the mixture to reflux (~78 °C).
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and spotting them on a TLC plate (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The formation of the bright yellow Schiff base product should be evident. The reaction is considered complete when the spot for the limiting reactant disappears.[21]
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath will often induce crystallization of the product.[1]
-
Purification: Collect the yellow crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Allow the product to air dry.
-
Characterization: Confirm the identity and purity of the product using techniques such as Melting Point (literature: 179-183 °C), FTIR (look for the C=N imine stretch around 1600-1630 cm⁻¹ and the absence of C=O and N-H stretches from starting materials), and NMR spectroscopy.[2][22][23]
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104003921A - Preparation method of ezetimibe intermediate - Google Patents [patents.google.com]
- 4. Buy 4-[[(4-Fluorophenyl)imino]methyl]-phenol (EVT-320017) | 3382-63-6 [evitachem.com]
- 5. recentscientific.com [recentscientific.com]
- 6. wjpsonline.com [wjpsonline.com]
- 7. jocpr.com [jocpr.com]
- 8. Dynamic imine chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chemimpex.com [chemimpex.com]
- 23. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for the synthesis of the Schiff base, Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, via the condensation of salicylaldehyde and 4-fluoroaniline. As Senior Application Scientists, our goal is to move beyond simple protocols and provide a framework for rational catalyst selection, reaction optimization, and effective troubleshooting.
Core Principles: Understanding the Reaction and the Role of Catalysis
The formation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a classic imine condensation, also known as Schiff base formation. The reaction proceeds through the nucleophilic addition of the primary amine (4-fluoroaniline) to the aldehyde's carbonyl carbon (salicylaldehyde), forming a transient hemiaminal intermediate. This is followed by a crucial dehydration step to yield the stable imine product.[1]
The entire process is a reversible equilibrium.[2] Consequently, high yields are contingent on effectively shifting the equilibrium toward the product side. The catalyst's primary role is to accelerate both the initial nucleophilic attack and, more critically, the rate-limiting dehydration step.
Figure 1: General Mechanism of Schiff Base Formation. An acid catalyst (H⁺) protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O) and facilitating the rate-limiting dehydration step.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting catalyst for this condensation?
For the condensation of salicylaldehyde and 4-fluoroaniline, a mild acid catalyst is the most common and reliable choice.[3] A few drops of glacial acetic acid in an alcoholic solvent like ethanol or methanol is an excellent starting point.[4][5] The mild acidity is sufficient to catalyze the reaction without causing unwanted side reactions or degradation of the starting materials.
Q2: Why is the reaction rate highly dependent on pH?
The reaction rate is a delicate balance controlled by pH, with the optimal range typically being mildly acidic (around pH 4-5).[6]
-
At high pH (basic/neutral): The carbonyl group of the aldehyde is not sufficiently activated by protonation, and the elimination of the hydroxyl group from the hemiaminal is slow.[6]
-
At low pH (highly acidic): The amine nucleophile (4-fluoroaniline) becomes fully protonated to its non-nucleophilic ammonium salt, preventing it from attacking the carbonyl carbon.[6] Therefore, a mildly acidic environment provides a sufficient concentration of protonated aldehyde to be reactive while leaving enough of the amine in its free, nucleophilic state.
Q3: My yield is low despite using a catalyst. What is the most likely cause?
Low yield in a Schiff base synthesis is almost always due to the reversible nature of the reaction.[2] The presence of water, the reaction byproduct, drives the equilibrium back toward the starting materials via hydrolysis of the imine product.
The single most effective strategy to increase yield is the active removal of water from the reaction medium. [7] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[7]
-
Dehydrating Agents: Adding molecular sieves (3Å or 4Å) directly to the reaction mixture to sequester water as it is formed.[2][7]
-
Excess Reactant: Using a slight excess of one of the reactants can also help push the equilibrium forward according to Le Chatelier's principle.[2]
Q4: Can this reaction be performed without a catalyst?
Yes, catalyst-free synthesis is possible, often by mixing the reactants in a suitable solvent and refluxing.[1] Some solvent-free methods, which involve heating the neat reactants and removing water under reduced pressure, have also proven effective.[8] However, these methods may require longer reaction times or higher temperatures compared to catalyzed versions. For substrates that are less reactive, a catalyst is generally essential for achieving a reasonable reaction rate and conversion.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Equilibrium Not Displaced: Water byproduct is hydrolyzing the product.[2] 2. Inactive/Inappropriate Catalyst: Catalyst is absent, degraded, or the wrong type.[6] 3. Insufficient Activation: Reaction temperature is too low. | 1. Actively remove water. Use a Dean-Stark trap with toluene or add activated molecular sieves to the reaction flask.[2][7] 2. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or glacial acetic acid.[4][9] 3. Increase the reaction temperature, typically to the reflux temperature of the chosen solvent (e.g., ethanol, ~78°C).[10] |
| Product Decomposition During Purification | 1. Hydrolysis on Silica Gel: The imine bond is sensitive to the acidic nature of standard silica gel.[3][7] 2. Extended Contact Time: Prolonged exposure to the stationary phase during column chromatography increases the risk of hydrolysis. | 1. Deactivate the stationary phase. Prepare a slurry of silica gel with your eluent containing 0.5-1% triethylamine (TEA) before packing the column. Continue using eluent with TEA.[3] 2. Use a shorter, wider column or flash chromatography to minimize contact time.[3] |
| Difficulty in Product Isolation | 1. Product is an Oil: The Schiff base may not crystallize easily.[2] 2. Co-elution with Starting Materials: Reactants and product have similar polarities. | 1. Attempt conversion to a salt. If the product is stable, treat the crude material with ethereal HCl to precipitate it as a hydrochloride salt, which can be filtered and purified. The free base can be regenerated later.[2] 2. Optimize the solvent system for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol). If starting amine is the impurity, wash the crude organic layer with dilute acid (e.g., 1M HCl) to remove it as its water-soluble salt. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Synthesis in Ethanol
This method is a reliable starting point for general laboratory synthesis.
-
Dissolve Reactants: In a round-bottom flask, dissolve salicylaldehyde (1.0 eq.) and 4-fluoroaniline (1.0 eq.) in absolute ethanol (approx. 0.5 M concentration).
-
Add Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.[4]
-
Heat Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 78-80°C) with stirring.
-
Monitor Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically every 30-60 minutes.[4] The reaction is often complete within 2-4 hours.
-
Isolate Product: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature and then in an ice bath. The yellow product often precipitates.
-
Purify: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. If necessary, the crude product can be further purified by recrystallization from ethanol.[2]
Protocol 2: Optimized Synthesis with Azeotropic Water Removal
This method is designed to maximize yield by rigorously removing water.
-
Set up Apparatus: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.
-
Charge Flask: Add salicylaldehyde (1.0 eq.), 4-fluoroaniline (1.0 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.01-0.02 eq.) to the flask.
-
Add Solvent: Add toluene as the solvent (approx. 0.4 M concentration).
-
Heat to Reflux: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope, and the water will be collected in the Dean-Stark trap.
-
Monitor Progress: Continue refluxing until no more water is collected in the trap (typically 3-6 hours). Monitor reactant consumption by TLC.
-
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Isolate and Purify: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[2] The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/hexane mixture).
Catalyst Performance Overview
The choice of catalyst and conditions directly impacts reaction efficiency. While a comprehensive kinetic study is substrate-specific, the following table summarizes general expectations.
| Catalyst System | Solvent | Temperature | Typical Time | Yield Potential | Key Advantage |
| Glacial Acetic Acid [4] | Ethanol | Reflux | 2-4 h | Moderate-Good | Simple setup, readily available reagents. |
| p-TsOH [7] | Toluene | Reflux | 3-6 h | High-Excellent | Maximizes yield via efficient water removal. |
| None (Catalyst-Free) [8] | Neat / Toluene | 100-110°C | 4-12 h | Variable-Good | "Green" approach, avoids catalyst removal. |
| NaOH (Basic) [11] | Ethanol | Reflux | 5 h | Good | Alternative for specific substrates, avoids acid. |
Troubleshooting Workflow
When an experiment yields suboptimal results, a logical diagnostic process is crucial.
Figure 2: Troubleshooting Decision Flowchart. A systematic guide for diagnosing and resolving common issues in Schiff base synthesis, from initial reaction failure to purification challenges.
References
-
Wady, A. F. et al. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes via a new developed method. IOSR Journal of Applied Chemistry, 15(6), 43-57. [Link]
-
Sreelatha, T. N. & Usha, K. V. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. International Journal of Recent Scientific Research, 9(5), 27041-27044. [Link]
-
Wady, A. F. et al. (2021). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers, 4(5), 46-53. [Link]
-
Yernale, N. G. (2015). What are the conditions used for schiff base reaction? ResearchGate. [Link]
-
Galaxy429. (2022). Synthesis of Schiff base. Reddit. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Orita, A. et al. (2014). Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. Scientific Research Publishing. [Link]
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- 7. reddit.com [reddit.com]
- 8. Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition [scirp.org]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
- 10. Buy 4-[[(4-Fluorophenyl)imino]methyl]-phenol (EVT-320017) | 3382-63-6 [evitachem.com]
- 11. saudijournals.com [saudijournals.com]
troubleshooting low yield in Ezetimibe synthesis from "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"
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A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for the synthesis of Ezetimibe, a potent cholesterol absorption inhibitor. This document specifically addresses the challenges of low yield when starting from the key imine intermediate, Phenol, 2-[[(4-fluorophenyl)imino]methyl]- . The formation of the β-lactam (azetidin-2-one) ring is the cornerstone of the Ezetimibe structure, and its efficient, stereoselective synthesis is critical for the overall success of the manufacturing process.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and optimize your reaction yields.
The core of this synthetic route often involves a variation of the Staudinger synthesis, a [2+2] cycloaddition between an imine and a ketene (or ketene equivalent).[3] Achieving high diastereoselectivity and yield in this step is notoriously challenging and depends on a multitude of factors, including reagent purity, reaction conditions, and the precise control of stereochemistry.[1][4]
Reaction Overview: The Core [2+2] Cycloaddition
The critical step in this synthesis is the Lewis acid-mediated condensation of the protected imine with a chiral auxiliary-bearing reactant to form the β-lactam ring. The goal is to achieve high diastereoselectivity, favoring the desired (3R,4S) configuration which is essential for the biological activity of Ezetimibe.[5][6]
Figure 1. Generalized workflow for the key β-lactam formation step.
Troubleshooting Guide
Low yield is a common problem in multi-step organic synthesis. The following guide is structured in a problem-cause-solution format to help you systematically diagnose and resolve issues in your Ezetimibe synthesis.
Problem 1: Low Conversion of Starting Imine
Symptom: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted imine starting material.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive or Insufficient Lewis Acid | The Lewis acid (e.g., Titanium tetrachloride, TiCl₄) is highly sensitive to moisture. Use of old or improperly stored reagent is a common cause of failure. | Use a fresh, sealed bottle of TiCl₄. Ensure it is handled under a strictly inert atmosphere (Nitrogen or Argon). Consider using a combination of TiCl₄ and Titanium isopropoxide to modulate activity.[6][7] |
| Presence of Moisture in the Reaction | Water will rapidly quench the Lewis acid and can hydrolyze the imine back to its corresponding aldehyde and amine. | Flame-dry all glassware before use. Dry solvents (e.g., Dichloromethane) over activated molecular sieves or by distillation. Ensure the inert gas line has a drying tube. |
| Incorrect Stoichiometry or Order of Addition | The reaction is highly sensitive to the stoichiometry of reagents, particularly the base and Lewis acid. | Carefully re-calculate and measure all reagents. A common procedure involves cooling the solvent and imine, adding the Lewis acid, followed by the base (e.g., DIPEA), and finally the chiral auxiliary reactant.[8] |
| Insufficient Reaction Time or Temperature | The condensation may be slow at very low temperatures. | Monitor the reaction progress by TLC/HPLC every 1-2 hours. If the reaction stalls, consider allowing it to warm slowly from the initial low temperature (e.g., -25°C) to 0°C or room temperature. |
Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Symptom: ¹H NMR of the crude product shows a mixture of diastereomers, with a lower-than-expected ratio of the desired trans-β-lactam. The formation of stereoisomers is a known challenge in Ezetimibe synthesis.[5]
| Potential Cause | Diagnostic Check | Recommended Solution |
| Suboptimal Temperature Control | The stereoselectivity of Lewis acid-mediated cycloadditions is often highly temperature-dependent. | Maintain a stable, low temperature (e.g., -25°C to -20°C) during the addition of reagents.[7] Use a cryo-cooler or a well-insulated ice/salt bath. Fluctuations in temperature can favor the formation of the undesired cis-isomer. |
| Incorrect Lewis Acid or Base | The choice of Lewis acid and base can significantly influence the transition state geometry, thereby affecting stereoselectivity.[4] | While TiCl₄ is common, other Lewis acids like Sc(OTf)₃ have been used for stereoselective cycloadditions.[9] Ensure the base used is a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) to avoid side reactions.[10] |
| Slow Cyclization of the Amide Intermediate | The open-chain amide intermediate must cyclize efficiently. If this step is slow or reversible, epimerization can occur. | Ensure the silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide, BSA) and fluoride catalyst (e.g., Tetrabutylammonium fluoride, TBAF) are added correctly after the initial condensation to drive the cyclization to completion.[7][8][11] |
Problem 3: Formation of Multiple Unidentified Byproducts
Symptom: TLC plate shows multiple spots, and the crude NMR is complex and difficult to interpret, indicating significant side reactions.
Figure 2. A logical workflow for troubleshooting low yield issues.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Impure Imine Starting Material | The purity of the starting imine is critical.[12] Impurities can interfere with the reaction. | Recrystallize the "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" prior to use. Confirm purity by melting point and NMR spectroscopy. |
| Self-Condensation of the Ketene Equivalent | If the ketene (or its equivalent) is generated too quickly or is not trapped efficiently by the imine, it can polymerize or undergo other side reactions. | Ensure the chiral auxiliary reactant is added slowly to the reaction mixture containing the activated imine. |
| Phenolic Hydroxyl Group Interference | The starting material has a free phenolic hydroxyl group. This acidic proton can interfere with the base and Lewis acid. | Protect the phenolic hydroxyl group before the cycloaddition reaction, typically as a benzyl ether.[13] This protecting group can be removed in a later step via hydrogenolysis.[14] |
Frequently Asked Questions (FAQs)
Q1: Why is the protection of the phenolic hydroxyl group on the starting imine necessary? A: The free phenolic hydroxyl is acidic and will react with the base (DIPEA) and the Lewis acid (TiCl₄), effectively quenching them and preventing the desired reaction from occurring. Protecting it, commonly as a benzyl ether, ensures that the reagents are available for the crucial C-C and C-N bond formations.[13]
Q2: What is the role of the chiral auxiliary, such as (S)-4-phenyl-2-oxazolidinone (S-POZ)? A: The chiral auxiliary is used to control the stereochemistry of the reaction.[7] It is attached to the ketene precursor and its steric bulk directs the imine to approach from a specific face, leading to the preferential formation of the desired trans diastereomer of the β-lactam.[1]
Q3: My reaction worked once but is not reproducible. What is the most likely cause? A: The most common cause of irreproducibility in this reaction is moisture. The key reagents, especially TiCl₄ and silylating agents, are extremely sensitive to atmospheric moisture. A small, unnoticed leak in your inert gas setup or using a solvent that was not rigorously dried can lead to complete reaction failure. Always use fresh reagents and meticulously dried equipment and solvents.
Q4: Can I use a different Lewis acid instead of Titanium tetrachloride (TiCl₄)? A: Yes, other Lewis acids can be used, but they may alter the yield and stereoselectivity. TiCl₄ is widely cited in patents and literature for this specific condensation due to its effectiveness.[6][7] If you choose to experiment, you must re-optimize the reaction conditions (solvent, temperature, base) for the new Lewis acid.
Q5: What is the purpose of adding a silylating agent like BSA and a fluoride source like TBAF? A: This combination is used to facilitate the final ring-closing step.[8] The initial reaction between the imine and the chiral reactant forms a linear β-amino amide intermediate. The BSA (N,O-Bis(trimethylsilyl)acetamide) silylates an active hydroxyl or amide group, and the catalytic amount of TBAF (tetrabutylammonium fluoride) then triggers an intramolecular acyl transfer, which closes the four-membered β-lactam ring and releases the chiral auxiliary.[7][11]
Key Experimental Protocols
Protocol 1: Benzyl Protection of Phenolic Imine
-
Dissolve "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" (1.0 eq) in a suitable solvent like acetone or DMF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Add benzyl bromide or benzyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 50-60°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting protected imine by recrystallization or column chromatography.
Protocol 2: Optimized [2+2] Cycloaddition and Cyclization
This protocol is an illustrative example and must be adapted to your specific substrates and scale.
-
Set up an oven-dried, three-neck flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.
-
Charge the flask with the benzyl-protected imine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cool the solution to -25°C using a suitable cooling bath.
-
Add Titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, maintaining the internal temperature below -20°C. Stir for 15 minutes.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise, again keeping the temperature below -20°C. Stir for 30 minutes.
-
In a separate flask, dissolve the acylated chiral auxiliary (e.g., (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone) (1.05 eq) in anhydrous DCM.
-
Add the solution of the chiral auxiliary to the reaction mixture dropwise over 30-60 minutes via the dropping funnel.
-
Allow the reaction to stir at -25°C for 4-6 hours, monitoring its progress by TLC.
-
For cyclization, add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq) followed by a catalytic amount of TBAF (0.1 eq).
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography to isolate the desired β-lactam.
References
- Guidechem. (n.d.). Chemical synthesis of Ezetimibe - FAQ.
- Banik, B. K. (2015). The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. In Heterocyclic Scaffolds II (pp. 51-99). Springer, Berlin, Heidelberg.
- Páll, D., et al. (2016). Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors. European Journal of Medicinal Chemistry, 124, 633-644.
- Jaworski, Ł. P., et al. (2016). Stereoselective Synthesis of Ezetimibe via Cross-Metathesis of Homoallylalcohols and α-Methylidene-β-Lactams. The Journal of Organic Chemistry, 81(17), 7505-7514.
- Jiménez-Osés, G., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3105.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Ye, Y., et al. (2015). First synthesis and characterization of key stereoisomers related to Ezetimibe. Chinese Chemical Letters, 26(1), 51-54.
- Skaźnik-Wikieł, M., & Furman, B. (2011). A formal synthesis of ezetimibe via cycloaddition/rearrangement cascade reaction. Tetrahedron: Asymmetry, 22(13), 1349-1353.
- ChemicalBook. (n.d.). Ezetimibe synthesis.
- Furman, B., & Chmielewski, M. (2013). Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. The Journal of Organic Chemistry, 78(15), 7623-7629.
- Bajaj, K., et al. (2011). U.S. Patent No. 8,013,150. Washington, DC: U.S.
- Rosenblum, S. B., et al. (2012). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Medicinal Chemistry, 8(5), 853-860.
- Furman, B., & Chmielewski, M. (2013). Total synthesis of ezetimibe, a cholesterol absorption inhibitor. The Journal of Organic Chemistry, 78(15), 7623-7629.
- Reddy, M. S., et al. (2007). U.S.
- Wu, G., et al. (2014).
- Eureka. (n.d.). Synthesis process of ezetimibe intermediate.
- JINAN LEAD. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS:3382-63-6.
- Castañer, R. M., Sorbera, L. A., & Castañer, J. (2002). Ezetimibe. Drugs of the Future, 27(9), 829.
- Reddy, M. S., et al. (2009). U.S.
- Jiménez-Osés, G., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. Molecules, 26(11), 3105.
- Balijepalli, A. S., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry, 85(18), 11747-11757.
- Jiménez-Osés, G., et al. (2021). Synthesis and Modeling of Ezetimibe Analogues. PubMed.
- Cardiac_CPR2 LECT_Ezetimibe (Staudinger). (2020, October 22). YouTube.
- Wikipedia. (n.d.). Staudinger synthesis.
- Benchchem. (n.d.). The Synthesis and Characterization of Ezetimibe Ketone: A Technical Guide.
- Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub.
- Organic Chemistry Portal. (n.d.). Synthesis of β-lactams.
- Sheehan, J. C., & Corey, E. J. (1953). The Synthesis of β-Lactams. Organic Reactions, 9, 388-409.
- D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 12(1), 2-31.
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Technical Support Center: Preventing Byproduct Formation in the Synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Welcome to the technical support gateway for the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. This Schiff base, a critical intermediate in the synthesis of pharmaceuticals like the cholesterol-lowering drug Ezetimibe, is synthesized via the condensation of salicylaldehyde and 4-fluoroaniline.[1][2] While the reaction appears straightforward, achieving high purity and yield can be challenging due to the formation of persistent byproducts.
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, understand the causal factors behind byproduct formation, and implement robust protocols for a clean and efficient synthesis.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the synthesis and purification of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Question 1: My reaction yield is consistently low. What are the primary factors limiting the conversion?
Low yields are typically traced back to the reversible nature of imine formation.[3] The reaction between salicylaldehyde and 4-fluoroaniline is an equilibrium process. To drive the reaction toward the product, you must address the following:
-
Water Removal: Water is a product of the condensation reaction. Its presence in the reaction medium will push the equilibrium back towards the starting materials (Le Chatelier's principle).[4]
-
Solution: Employ methods to actively remove water. Using a Dean-Stark apparatus with a solvent like toluene is highly effective. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can sequester the water as it forms.[3]
-
-
Reactant Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of one reactant (typically the less expensive one) can help drive the equilibrium forward.[3]
-
Reaction Time & Temperature: The reaction may not have reached equilibrium. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Refluxing in a suitable solvent like ethanol for several hours is a common practice to ensure the reaction goes to completion.[1] Salicylaldehyde, in particular, has been shown to reach equilibrium more slowly than other aldehydes like benzaldehyde.[5]
Question 2: My final product's NMR spectrum shows a persistent aldehyde peak. What is the cause and how do I eliminate it?
An aldehyde peak in the ¹H NMR spectrum of the purified product is a classic sign of contamination with unreacted salicylaldehyde, often resulting from the hydrolysis of the imine product during workup or purification.[6]
-
Causality: The C=N imine bond is susceptible to hydrolysis, especially in the presence of moisture or acid.[7] This is a common issue noted by researchers working with Schiff bases.[6] If the purification solvent is not anhydrous or if acidic conditions (like silica gel in column chromatography) are used without caution, the product can revert to its starting materials.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purification.[7][8] Ethanol is a commonly used solvent.[1] The process of dissolving the crude product in a hot solvent and allowing it to cool slowly often excludes the more soluble starting material impurities from the crystal lattice.
-
Column Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel.[8] The acidic nature of standard silica gel can catalyze the hydrolysis of the imine back to the aldehyde and amine. If silica must be used, it can be neutralized by pre-treating the slurry with a base like triethylamine.
-
-
Question 3: How do critical reaction parameters (pH, Solvent, Temperature) influence byproduct formation?
Optimizing reaction parameters is key to minimizing side reactions and maximizing product purity. The formation of the imine proceeds through a hemiaminal intermediate, and the rates of formation and dehydration are pH-dependent.
-
pH Control:
-
Mechanism: The reaction requires mild acid catalysis.[8] The acid protonates the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (water) and facilitating the final dehydration step to form the imine.[4]
-
Practical Application: A few drops of a weak acid like glacial acetic acid are often added to catalyze the reaction.[1] However, strongly acidic conditions can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. Therefore, maintaining a slightly acidic to neutral pH is optimal.
-
-
Solvent Choice:
-
Protic Solvents (Ethanol, Methanol): These are excellent for dissolving the reactants and are commonly used.[1][3] They can participate in hydrogen bonding, which can help stabilize intermediates.
-
Aprotic Solvents (Toluene, Benzene): These are ideal when using a Dean-Stark apparatus for azeotropic removal of water, which is the most efficient way to drive the reaction to completion.[9]
-
Table 1: Effect of Key Parameters on Synthesis
| Parameter | Condition | Rationale & Impact on Byproducts |
| pH | Strongly Acidic (<4) | Negative: Protonates the amine nucleophile, stopping the reaction. Increases risk of side reactions. |
| Weakly Acidic (5-6) | Optimal: Catalyzes the dehydration of the hemiaminal intermediate without deactivating the amine. Minimizes byproducts.[3] | |
| Neutral/Basic (>7) | Suboptimal: The dehydration step is slow without acid catalysis, leading to an incomplete reaction and unreacted starting materials as byproducts. | |
| Solvent | Ethanol / Methanol | Good: Excellent solubility for reactants. Reaction often run under reflux. Water produced remains in solution, potentially limiting equilibrium.[1] |
| Toluene | Excellent: Allows for azeotropic removal of water with a Dean-Stark trap, driving the reaction to completion and minimizing hydrolysis.[9] | |
| Water | Anhydrous Conditions | Critical: Minimizes the reverse reaction (hydrolysis), preventing the contamination of the final product with starting materials.[7] |
Core Reaction Principles & Mechanism
Understanding the reaction mechanism is fundamental to troubleshooting. The formation of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is a nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of salicylaldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine or hemiaminal.
-
Acid Catalysis & Dehydration: In the presence of a mild acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a better leaving group (H₂O).
-
Elimination: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water and forming the protonated imine.
-
Deprotonation: A base (like the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final neutral Schiff base product.
Caption: Troubleshooting workflow for byproduct impurities.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis via Azeotropic Dehydration
This protocol is designed to maximize yield by actively removing water during the reaction.
Materials:
-
Salicylaldehyde (1.0 eq)
-
4-fluoroaniline (1.0 eq)
-
Toluene (anhydrous)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
To the flask, add salicylaldehyde (1.0 eq) and 4-fluoroaniline (1.0 eq).
-
Add sufficient anhydrous toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Add a few drops of glacial acetic acid to the mixture. [1]5. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-6 hours). Monitor reaction completion by TLC.
-
Once complete, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product, which often precipitates upon cooling and concentration, can be collected by vacuum filtration and washed with a small amount of cold solvent. [3]
Protocol 2: Purification by Recrystallization
This is the preferred method for obtaining a highly pure, crystalline product. [7][8] Materials:
-
Crude Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
-
Ethanol (reagent grade)
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask, just enough to fully dissolve the solid. Keep the solution heated (e.g., on a hot plate) during this process.
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystals of the pure product should begin to form.
-
Once crystallization appears complete at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal recovery.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small volume of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the final, purified product.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Schiff Base Formation.
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2024). How to purify Schiff base product?. Retrieved from [Link]
- BenchChem. (n.d.). Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide.
- BenchChem. (2026). The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis.
-
ResearchGate. (n.d.). Kinetic profile of imine formation with benzaldehyde or salicylaldehyde. Retrieved from [Link]
-
ResearchGate. (2023). How to purify Schiff base?. Retrieved from [Link]
-
ResearchGate. (n.d.). 258 questions with answers in SCHIFF BASES | Science topic. Retrieved from [Link]
-
IJRSR. (2018). SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Retrieved from [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. Retrieved from [Link]
Sources
- 1. 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imine formation-Typical procedures - operachem [operachem.com]
Technical Support Center: Scaling Up Production of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Welcome to the technical support center for the synthesis and scale-up of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No: 3382-62-5), a key building block in advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during laboratory and pilot-plant-scale production of this Schiff base.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Phenol, 2-[[(4-fluorophenyl)imino]methyl]-?
A1: The primary and most established method is the condensation reaction between salicylaldehyde and 4-fluoroaniline. This reaction is typically carried out in a suitable solvent, often with the application of heat and sometimes a catalyst to drive the formation of the imine bond.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, the use of a mild acid catalyst, such as a few drops of glacial acetic acid, is common to accelerate the reaction rate. The catalyst protonates the carbonyl oxygen of the salicylaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the 4-fluoroaniline.
Q3: How can I drive the reaction to completion?
A3: The formation of a Schiff base is a reversible equilibrium reaction that produces water as a byproduct. To drive the equilibrium towards the product, it is crucial to remove water as it is formed. On a laboratory scale, this can be achieved using a Dean-Stark apparatus. When scaling up, azeotropic distillation with a suitable solvent like toluene is a common industrial practice.
Q4: What are the best solvents for this reaction?
A4: Ethanol and methanol are commonly used solvents for laboratory-scale synthesis, especially when refluxing the reaction mixture. For larger-scale operations where azeotropic water removal is desired, toluene is an effective choice.
Q5: My product is an oil and won't crystallize. What should I do?
A5: The formation of an oily product is not uncommon in Schiff base synthesis. You can attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or petroleum ether. If this fails, and the Schiff base is stable to acid, it can be converted to a solid salt (e.g., a hydrochloride salt) by treatment with an acid like HCl in an anhydrous solvent. This salt can then be purified by recrystallization and the free base can be regenerated if needed.
Troubleshooting Guide: From Lab to Pilot Plant
Issue 1: Low Yield and Incomplete Conversion
Low yields are a common hurdle when scaling up Schiff base synthesis. Several factors can contribute to this issue.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Water Removal | As the reaction is an equilibrium, the presence of water will drive it back towards the starting materials. | On a larger scale, ensure your azeotropic distillation setup is efficient. Monitor water collection in the Dean-Stark trap. Consider using a drying agent like anhydrous magnesium sulfate in the reaction mixture if compatible. |
| Suboptimal Reactant Ratio | An equimolar ratio of reactants is typically used, but slight excesses of one reactant can sometimes push the equilibrium. | According to Le Chatelier's principle, using a slight excess (e.g., 1.1 equivalents) of the less expensive starting material (in this case, likely salicylaldehyde) can improve conversion. |
| Reaction Time and Temperature | Insufficient reaction time or temperature can lead to incomplete conversion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting materials are consumed. For this reaction, refluxing for 2-6 hours is typical. |
| Purity of Starting Materials | Impurities in salicylaldehyde or 4-fluoroaniline can interfere with the reaction. | Ensure the purity of your starting materials. 4-fluoroaniline, in particular, can oxidize and darken on storage. It can be purified by vacuum distillation or by conversion to its hydrochloride salt, recrystallization, and then regeneration of the free base. |
Issue 2: Product Purity and Side Reactions
Achieving high purity is critical, especially in drug development. Several impurities can arise during the synthesis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: The most common impurities are residual salicylaldehyde and 4-fluoroaniline.
-
Hydrolysis Product: The imine bond is susceptible to hydrolysis, especially in the presence of water and acid or base. This can lead to the reformation of the starting materials during workup or purification.
Purification Protocols:
1. Recrystallization (Preferred Method for Scale-up):
Recrystallization is often the most effective and scalable method for purifying solid Schiff bases.
-
Step 1: Solvent Selection: The key is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a commonly used and effective solvent for this compound. Other potential solvents to screen include isopropanol, ethyl acetate, and toluene. A mixed solvent system, such as ethanol/water, can also be effective.
-
Step 2: Dissolution: Dissolve the crude product in the minimum amount of boiling solvent to form a saturated solution.
-
Step 3: Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.
-
Step 4: Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities. Dry the crystals under vacuum at a temperature below the melting point.
2. Column Chromatography (For Difficult Separations):
If recrystallization fails to remove impurities effectively, column chromatography can be employed. However, this method is less ideal for large-scale production due to cost and solvent usage.
-
Stationary Phase: It is often recommended to use neutral alumina instead of silica gel. The acidic nature of silica can cause the hydrolysis of the Schiff base on the column.
-
Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a good starting point. The optimal solvent system should be determined by TLC analysis first.
Experimental Workflow and Diagrams
Synthesis Workflow
Troubleshooting Logic
// Low Yield Path CheckWaterRemoval [label="Optimize Water Removal", shape=box, style=rounded]; CheckReactantRatio [label="Adjust Reactant Ratio", shape=box, style=rounded]; CheckReactionTime [label="Increase Reaction Time/Temp", shape=box, style=rounded];
// Impure Product Path Recrystallize [label="Recrystallize from suitable solvent", shape=box, style=rounded]; ColumnChromatography [label="Column Chromatography (Neutral Alumina)", shape=box, style=rounded];
// Oily Product Path Triturate [label="Triturate with non-polar solvent", shape=box, style=rounded]; SaltFormation [label="Form a solid salt for purification", shape=box, style=rounded];
Start -> LowYield; Start -> ImpureProduct; Start -> OilyProduct;
LowYield -> CheckWaterRemoval [label="Yes"]; CheckWaterRemoval -> CheckReactantRatio; CheckReactantRatio -> CheckReactionTime;
ImpureProduct -> Recrystallize [label="Yes"]; Recrystallize -> ColumnChromatography [label="If still impure"];
OilyProduct -> Triturate [label="Yes"]; Triturate -> SaltFormation [label="If trituration fails"]; } dot Caption: Decision tree for troubleshooting common synthesis issues.
Safety and Handling
When scaling up any chemical synthesis, a thorough understanding of the hazards associated with the reactants and products is paramount.
-
Salicylaldehyde: This compound is harmful if swallowed and causes skin and serious eye irritation. It is a combustible liquid. Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
4-Fluoroaniline: This substance is toxic and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life. Use in a chemical fume hood with appropriate PPE is mandatory.
-
Phenol, 2-[[(4-fluorophenyl)imino]methyl]-: This product is harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Standard laboratory PPE should be worn when handling the solid product.
Always consult the full Safety Data Sheet (SDS) for each chemical before starting any work.
Characterization Data
To confirm the identity and purity of your final product, the following analytical data can be used for comparison:
| Property | Value |
| Molecular Formula | C₁₃H₁₀FNO |
| Molecular Weight | 215.22 g/mol |
| Appearance | Pale yellow solid |
| Storage | Store in a cool, dry place under an inert atmosphere. |
References
- Mishra, V., Kediya, S., Goud, D., Deka, D. R., Chakraborty, S., & Sebastian, C. (2025). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. RSC Publishing.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Mishra, V., Kediya, S., Goud, D., Deka, D. R., Chakraborty, S., & Sebastian, C. (n.d.). Thermally driven conformational tuning of pyridine bis-salicylaldimine for efficient CO2 activation and cyclic carbonate formation under mild conditions. Chemical Science (RSC Publishing).
- Google Patents. (n.d.). CN101768038B - Method for preparing Schiff base.
analytical techniques for monitoring "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" reaction progress
Welcome to the technical support center for monitoring the synthesis of the Schiff base, 2-[[(4-fluorophenyl)imino]methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the analytical techniques used to monitor this important reaction.
The synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol, a key intermediate in the production of various pharmaceuticals, involves the condensation reaction between salicylaldehyde and 4-fluoroaniline.[1][2] Accurate monitoring of this reaction is crucial for optimizing yield, minimizing impurities, and ensuring the quality of the final product.[3] This guide will delve into the practical application of various analytical techniques, offering insights born from field experience to help you navigate the challenges you may encounter during your experiments.
Section 1: High-Performance Liquid Chromatography (HPLC)
Overview of HPLC for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the 2-[[(4-fluorophenyl)imino]methyl]phenol synthesis.[4][5] Its high resolution and sensitivity allow for the simultaneous quantification of reactants (salicylaldehyde and 4-fluoroaniline), the imine product, and any potential side products.[6] A well-developed reversed-phase HPLC (RP-HPLC) method is essential for achieving accurate and reproducible results.[4]
The separation mechanism in RP-HPLC is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol).[4] The more nonpolar a compound is, the more strongly it will be retained on the column, resulting in a longer elution time.
Experimental Protocol: RP-HPLC Method
This protocol provides a robust starting point for monitoring the reaction. Optimization may be required based on your specific instrumentation and reaction conditions.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B
-
Standards of salicylaldehyde, 4-fluoroaniline, and purified 2-[[(4-fluorophenyl)imino]methyl]phenol
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly to prevent bubble formation in the system.[8]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[7]
-
Standard Preparation: Prepare individual stock solutions of the reactants and the product in the sample diluent. From these, create a mixed standard solution with known concentrations of all three components.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (if necessary) and dilute the sample with the sample diluent to a suitable concentration for HPLC analysis. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]
-
Injection and Data Acquisition: Inject the prepared standards and samples onto the HPLC system. A typical gradient elution might be:
-
0-10 min: 40-90% B
-
10-12 min: 90% B
-
12-13 min: 90-40% B
-
13-15 min: 40% B (re-equilibration)
-
-
Data Analysis: Identify the peaks corresponding to the reactants and the product based on their retention times from the standard injections. Quantify the concentration of each component by comparing their peak areas to those of the standards.
HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of the 2-[[(4-fluorophenyl)imino]methyl]phenol synthesis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column overload, secondary interactions with the stationary phase, inappropriate mobile phase pH.[10] | - Dilute the sample to avoid overloading the column.[11]- Ensure the mobile phase pH is suitable to keep the analytes in a single ionic state.- Use a high-purity stationary phase and consider a column with end-capping. |
| Variable Retention Times | Fluctuations in mobile phase composition, temperature changes, column degradation.[12] | - Ensure proper mobile phase mixing and degassing.[12]- Use a column oven to maintain a consistent temperature.[7]- If the column is old or has been exposed to harsh conditions, replace it.[8] |
| Ghost Peaks | Contamination in the injector, carryover from previous injections.[10] | - Implement a needle wash step in your autosampler method.[9]- Flush the injector and the entire system with a strong solvent.[11] |
| Baseline Drift or Noise | Mobile phase not properly degassed, detector lamp aging, contaminated mobile phase.[8][10] | - Degas the mobile phase thoroughly.[8]- Check the detector lamp's usage hours and replace if necessary.- Use high-purity solvents for mobile phase preparation. |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for reaction monitoring.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Overview of GC-MS for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for monitoring the synthesis of 2-[[(4-fluorophenyl)imino]methyl]phenol.[13] It is particularly useful for identifying and quantifying volatile components in the reaction mixture.[14] The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for identification.
A key consideration for GC-MS analysis of this reaction is the thermal stability of the imine product. It is important to use a suitable temperature program to avoid degradation of the analyte in the injector or on the column.[5]
Experimental Protocol: GC-MS Method
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium as the carrier gas.
-
Injector with a split/splitless inlet.
-
Standards of salicylaldehyde, 4-fluoroaniline, and purified 2-[[(4-fluorophenyl)imino]methyl]phenol.
-
A suitable solvent for dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Instrument Setup: Set the injector temperature (e.g., 250 °C), oven temperature program (e.g., start at 100 °C, ramp to 280 °C), and mass spectrometer parameters.
-
Standard Preparation: Prepare individual stock solutions and a mixed standard solution in the chosen solvent.
-
Sample Preparation: Withdraw a reaction aliquot, quench if necessary, and dilute with the solvent. Filter the sample using a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS.
-
Data Analysis: Identify the peaks based on their retention times and mass spectra. The mass spectrum of the product should show the molecular ion and characteristic fragmentation patterns.[14][15] Quantify the components by comparing their peak areas to the standards.
GC-MS Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Product Peak | Thermal degradation of the imine in the injector or column.[5] | - Lower the injector temperature.- Use a faster oven temperature ramp.- Consider derivatization to a more thermally stable compound. |
| Peak Tailing | Active sites in the injector liner or on the column, column contamination.[10] | - Use a deactivated injector liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column. |
| Poor Sensitivity | Leaks in the system, contaminated ion source. | - Perform a leak check of the GC system.- Clean the ion source of the mass spectrometer. |
| Fluorinated Compound Issues | Some fluorinated compounds can be reactive and may degrade the column.[16] The molecular ions of fluorinated compounds may not always be observed with certain ionization techniques. | - Use an inert column.- Consider using a soft ionization technique like field ionization (FI) if molecular ion detection is problematic. |
GC-MS Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common GC-MS issues.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Overview of NMR for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for monitoring the reaction in real-time (in-situ) or by analyzing withdrawn samples.[17][18] ¹H NMR is particularly useful as it provides quantitative information about the disappearance of reactant signals and the appearance of product signals.[19][20]
Key spectral changes to monitor include:
-
The disappearance of the aldehyde proton signal from salicylaldehyde.
-
Changes in the aromatic proton signals of both reactants.
-
The appearance of the imine proton (-CH=N-) signal in the product.[21]
Experimental Protocol: ¹H NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer.
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is compatible with the reaction solvent.
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound with a known concentration that does not react with the components).
Procedure:
-
Sample Preparation: At specific time intervals, take an aliquot of the reaction mixture and dissolve it in the deuterated solvent in an NMR tube. Add a known amount of the internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Integrate the signals corresponding to the aldehyde proton of the starting material and the imine proton of the product.[19][21] Compare these integrations to the integration of the internal standard to determine the relative concentrations and calculate the reaction conversion.
NMR Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | Poor shimming, presence of paramagnetic impurities, sample viscosity. | - Re-shim the spectrometer.- Ensure the reaction mixture and deuterated solvent are free of paramagnetic metals.- Dilute the sample to reduce viscosity. |
| Inaccurate Integration | Overlapping peaks, poor baseline, incorrect phasing. | - Use a higher field NMR for better peak separation.- Carefully phase the spectrum and perform baseline correction.- Choose non-overlapping peaks for integration whenever possible. |
| Signal-to-Noise Ratio is Low | Dilute sample, insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans to improve the signal-to-noise ratio. |
NMR Reaction Monitoring Concept
Caption: Conceptual workflow for NMR-based reaction monitoring.
Section 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Overview of FTIR for Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, can be used for in-situ monitoring of the reaction.[17][22] This technique allows for real-time tracking of the changes in functional groups.[23]
Key vibrational bands to monitor include:
-
The disappearance of the C=O stretching band of the salicylaldehyde.[24]
-
The disappearance of the N-H stretching bands of the 4-fluoroaniline.
-
The appearance of the C=N (imine) stretching band of the product.[25][26]
Experimental Protocol: ATR-FTIR Monitoring
Instrumentation and Materials:
-
FTIR spectrometer with an ATR probe.
-
Reaction vessel compatible with the ATR probe.
Procedure:
-
Background Spectrum: Record a background spectrum of the reaction solvent at the reaction temperature.
-
Reaction Setup: Assemble the reaction in the vessel with the ATR probe submerged in the mixture.
-
Data Collection: Start the reaction and collect FTIR spectra at regular intervals.
-
Data Analysis: Monitor the changes in the absorbance of the characteristic C=O, N-H, and C=N bands over time to follow the reaction progress.[24][25]
FTIR Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Noisy Spectrum | Poor contact between the ATR crystal and the reaction mixture, bubbles on the probe. | - Ensure the ATR probe is fully submerged and there is good contact.- Gently stir the reaction mixture to remove any bubbles from the probe surface. |
| Baseline Drift | Temperature fluctuations, changes in the refractive index of the mixture. | - Maintain a constant reaction temperature.- Use appropriate baseline correction methods during data processing. |
| Overlapping Peaks | Similar vibrational frequencies of different functional groups. | - Use second-derivative spectra to resolve overlapping peaks.- Focus on well-resolved, characteristic peaks for quantification. |
FTIR Functional Group Transformation
Caption: Key functional group changes observed by FTIR.
References
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12).
- Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy - PubMed. (2021, July 2).
- In-Situ Monitoring of Chemical Reactions - Mettler Toledo.
- Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - PubMed. (2017, April 11).
- Online 1 H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head - ResearchGate.
- Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS - MDPI.
- Online monitoring of the formation of a diimine | Magritek.
- Reaction Monitoring of Imine Synthesis Using Raman Spectroscopy | Request PDF.
- Selective Schiff Base Formation via Gas-Phase Ion/Ion Reactions to Enable Differentiation of Isobaric Lipids in Imaging Mass Spectrometry - PMC - NIH. (2023, January 11).
- Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC - NIH.
- In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. (2021, April 16).
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation.
- Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online.
- Reaction monitoring of imine synthesis using raman spectroscopy - INIS-IAEA.
- Imine synthesis monitored by in-line NMR. Left: superimposition of the... - ResearchGate.
- Reaction monitoring of imine synthesis using Raman spectroscopy - Semantic Scholar.
- Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing.
- Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014, February 11).
- (A) GC/MS spectrum for starting material and (B) for the Schiff base... - ResearchGate.
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives - Benchchem.
- HPLC Method for Analysis of Aniline on Primesep 100 Column - SIELC Technologies.
- HPLC Analysis of Aniline Homologs on Discovery ® C18 - Sigma-Aldrich.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS - JEOL.
- Troubleshooting in HPLC: A Review - IJSDR.
- Analytical challenges in the characterization of fluorinated compounds - Benchchem.
- SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. (2015, January 1).
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. (2024, March 3).
- The GC result of aurantiol Schiff base | Download Scientific Diagram - ResearchGate.
- HPLC Troubleshooting Guide.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Could any one suggest the effect of fluorine in mass spectrometry? - ResearchGate. (2016, May 26).
- The Role of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in Advanced Chemical Synthesis.
- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals.
- 2-{[(4-fluorophenyl)imino]methyl}phenol | CAS#:3382-62-5 | Chemsrc.
- View of Synthesis, Characterization And Photophysical Study of 2-[(E)-[( 4 Bromo-2-Fluorophenyl) Imino) Methyl] Phenol As An Organic Light Emmiting Diode Compound. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz9C3qhmZVsa8etcSozi8QutZ5igqpC2u66VAfnjOwnWsexnCDxDHOc42pgl24XWYqlPr9r1Ge_ck1PTPO_mrwTVWJjUNRb0v7KUKT7Dj0ZJ_-wRdes85ciT4l_9qK8UUHMGhMduLcjToofSHCHNLUZ4ZjCqCSEcizjs2L51uSvSEJzKQ=
- 4-[[(4-Fluorophenyl)imino]methyl]-phenol | 3382-63-6 | Benchchem.
- FT-IR spectrum of Schiff base (I) | Download Scientific Diagram - ResearchGate.
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A Comparative Guide to the Synthesis Efficiency of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- Analogs
For researchers, scientists, and drug development professionals, the efficient synthesis of Schiff bases, such as Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and its analogs, is a cornerstone of medicinal chemistry and materials science. These imine compounds are pivotal intermediates in the synthesis of various biologically active molecules, including the cholesterol-lowering drug Ezetimibe.[1][2] This guide provides an in-depth, objective comparison of various synthetic methodologies for these analogs, supported by experimental data to inform protocol selection and optimization.
The fundamental approach to synthesizing these Schiff bases is the condensation reaction between a primary amine and an aldehyde or ketone.[3][4] In the context of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" analogs, this typically involves the reaction of a substituted salicylaldehyde with a substituted 4-fluoroaniline. The efficiency of this transformation is highly dependent on the chosen reaction conditions, including the heating method, solvent system, and the use of catalysts.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic strategy can dramatically influence reaction time, product yield, purity, and overall cost-effectiveness. Here, we compare the most prevalent methods for the synthesis of salicylaldehyde-based Schiff bases.
Conventional Heating
Conventional heating, typically involving reflux in a suitable solvent, has long been the standard method for Schiff base synthesis. This technique relies on conductive heat transfer, which can lead to longer reaction times and potential side product formation due to prolonged exposure to high temperatures. The choice of solvent is critical, with alcohols like ethanol being commonly employed.[5] To drive the reversible imine formation reaction to completion, strategies such as the removal of water using a Dean-Stark apparatus are often necessary.[6]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in modern organic synthesis, offering significant advantages over conventional heating.[7] This method utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a rapid increase in temperature and dramatically accelerated reaction rates.[7][8] Comparative studies have consistently shown that microwave-assisted synthesis can reduce reaction times from hours to minutes while often providing higher product yields.[7] This efficiency, coupled with reduced energy consumption, aligns with the principles of green chemistry.
Catalytic Approaches
The use of catalysts can further enhance the efficiency of Schiff base synthesis.
-
Acid Catalysis: Catalytic amounts of acids, such as glacial acetic acid, p-toluenesulfonic acid, or sulfuric acid, are frequently added to protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine.[6][9]
-
Base Catalysis: While less common, bases can also catalyze the reaction.[6] For instance, a method utilizing sodium hydroxide has been developed for the synthesis of Schiff bases derived from salicylaldehyde and amino acids.[4][10]
-
Heterogeneous Catalysis: The use of solid acid catalysts like Amberlyst® 15 offers advantages in terms of easy separation and reusability.[11] This approach can facilitate reactions under solvent-free (neat) conditions at room temperature, further enhancing the green credentials of the synthesis.[11]
Green Chemistry Approaches
In addition to microwave synthesis and heterogeneous catalysis, other green methodologies are being explored. The use of water as an eco-friendly solvent, sometimes in combination with sonication, has been shown to promote efficient imine formation with high yields and purity.[3][12] Solvent-free "grindstone" techniques, where reactants are physically ground together, have also proven to be highly effective, often resulting in pure products with excellent yields in a short time.[13]
Quantitative Performance Comparison
The following table summarizes experimental data from various sources to provide a quantitative comparison of different synthetic methods for salicylaldehyde-based Schiff bases.
| Reactants | Method | Solvent/Catalyst | Temperature/Power | Time | Yield (%) | Reference |
| Salicylaldehyde and Aniline | Conventional Heating | Cashew shell extract | 70 °C | 45 min | Trace | [7] |
| Salicylaldehyde and Aniline | Microwave Irradiation | Cashew shell extract | 600 W | 80 sec | 88.27 | [7] |
| 2-hydroxy-3-methoxy benzaldehyde and phenyl urea | Conventional Heating | Glacial acetic acid | Reflux | 60 min | 82 | [7] |
| 2-hydroxy-3-methoxy benzaldehyde and phenyl urea | Microwave Irradiation | Methanol | 450 W | 15 min | 90 | [7] |
| Aldehyde and Amine | Conventional Heating | Ethanol / Glacial acetic acid | Reflux | Not specified | Lower | |
| Aldehyde and Amine | Microwave Irradiation | Ethanol / Glacial acetic acid | Not specified | Not specified | Higher | |
| Aromatic Aldehyde and Primary Amine | Sonication | Water | Not specified | Not specified | High | [12] |
| Aldehyde and Amine | Neat | Amberlyst® 15 | Room Temperature | 2-4 h | 72-99 | [11] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" analogs using both conventional and microwave-assisted methods.
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a typical procedure for the synthesis of a Schiff base using conventional heating.
Materials:
-
Substituted Salicylaldehyde (1 equivalent)
-
4-Fluoroaniline (1 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the substituted salicylaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of 4-fluoroaniline to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, typically a yellow crystalline solid, in a desiccator.[5]
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid and efficient synthesis using a dedicated microwave reactor.
Materials:
-
Substituted Salicylaldehyde (1 equivalent)
-
4-Fluoroaniline (1 equivalent)
-
Ethanol (or other suitable solvent)
-
Catalyst (if required)
Procedure:
-
In a microwave-safe reaction vessel, combine equimolar amounts of the substituted salicylaldehyde and 4-fluoroaniline.
-
Add a minimal amount of a suitable solvent, such as ethanol.
-
If necessary, add a catalyst to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature and/or power and irradiate the mixture for the optimized reaction time (typically a few minutes).
-
Monitor the reaction for completion.
-
After cooling, the product can often be isolated by simple filtration.[7]
Mechanistic Insights and Workflow Visualization
The formation of a Schiff base proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde to form a hemiaminal intermediate, followed by dehydration to yield the imine.[3]
Caption: Comparative workflows of conventional vs. microwave-assisted Schiff base synthesis.
Caption: General mechanism of acid-catalyzed Schiff base formation.
Conclusion
For the synthesis of "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-" analogs, modern techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts offer significant advantages in terms of efficiency, reaction time, and yield compared to traditional conventional heating methods.[7] These approaches are also more environmentally friendly, aligning with the principles of green chemistry.[12] The choice of the optimal synthetic method will depend on factors such as available equipment, desired scale, and cost considerations. However, the data strongly suggests that for rapid and high-yield synthesis, microwave irradiation is a superior alternative to conventional reflux. For syntheses prioritizing sustainability and ease of purification, catalyst-based, solvent-free methods present a compelling option.
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A Comparative Guide to the Biological Activity of Fluorinated Salicylaldehyde Schiff Bases: Spotlight on Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
Introduction: The Ascendant Role of Fluorinated Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by their azomethine (-C=N-) group, are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anticancer, and antioxidant properties.[1][2] Those derived from salicylaldehyde are particularly noteworthy, as the ortho-hydroxyl group often enhances their chelating ability and biological function.[3][4] A pivotal strategy in modern drug design is the incorporation of fluorine atoms into organic molecules.[5] This modification can dramatically alter a compound's physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered electronic characteristics that can strengthen binding interactions with biological targets.[5][6]
This guide provides a comprehensive comparison of the biological activity of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- , a salicylaldehyde-derived Schiff base containing a fluorine atom at the para-position of the aniline ring. Its performance is objectively evaluated against structurally similar Schiff bases, including non-fluorinated, differently halogenated, and other substituted analogues. The analysis is grounded in experimental data from peer-reviewed literature, providing researchers and drug development professionals with a clear, evidence-based understanding of its potential.
Comparative Biological Activities: A Data-Driven Analysis
The introduction of a fluorine atom, as in Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, significantly modulates the electronic environment and steric profile of the molecule, influencing its interaction with biological targets. The following sections compare its efficacy in key therapeutic areas.
Anticancer Activity
Fluorinated Schiff bases and their metal complexes have emerged as promising cytotoxic agents against various cancer cell lines.[5][7] The fluorine substituent can enhance the compound's ability to induce apoptosis and inhibit cell proliferation.[6] The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Salicylaldehyde Schiff Bases
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | Multidrug-Resistant Cancer Cells | Potent Activity | [8] |
| Fluorinated Schiff Base (Compound 6) | A549 (Lung) | 0.64 | [6] |
| Cu(II) binuclear complex with fluorinated Schiff base | MCF-7 (Breast) | Better than Br/Cl analogs | [5] |
| 5-(diethylamino)-2-((3-chlorophenylimino)methyl)phenol (L1) | HeLa (Cervical) | 16.21 ± 0.11 | [9] |
| 5-(diethylamino)-2-((3-chlorophenylimino)methyl)phenol (L1) | MCF-7 (Breast) | 18.15 ± 0.15 | [9] |
| Salicylaldehyde-o-phenylenediamine Schiff base | K562 (Leukemia) | 11.95 ± 2.36 | [4] |
| Ni(II) complex with di-bromo Schiff base (SB4) | MCF-7 (Breast) | 4.33 | [10] |
Note: Direct IC₅₀ values for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- against specific cell lines were not available in the provided search results, but data for closely related fluorinated structures demonstrate the high potential of this class.
The data consistently show that halogenated, particularly fluorinated, Schiff bases exhibit potent anticancer activity.[5][6] For instance, a fluorinated complex showed superior cytotoxicity compared to its bromine and chlorine analogs against several cancer cell lines, including MCF-7.[5] This enhanced activity is often attributed to fluorine's high electronegativity, which can influence interactions with cellular targets and improve metabolic stability.[5]
Antimicrobial Activity
The proliferation of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents.[3] Schiff bases derived from salicylaldehyde have shown considerable promise, with their activity spectrum being heavily influenced by the substituents on the aromatic rings.[11][12] Halogenation is a key strategy for enhancing the antimicrobial potency of these compounds.[13][14]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Salicylaldehyde Schiff Bases
| Schiff Base Derivative | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) | A. niger (Fungus) | Reference |
| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 3.4 | 1.6 | - | 47.5 | [8] |
| Salicylaldehyde-2-aminobenzoic acid (SB1) | - | - | 50 | - | [3] |
| Salicylaldehyde-naphthalene (SB3) | - | 50 | 50 | - | [3] |
| Bromo-substituted Schiff base (from 2-aminopyridine) | 0.625 (mg/mL) | - | - | - | [12] |
| Cu(II) Complex 2 (halogen-substituted) | < 15.63 | - | - | - | [14] |
The results highlight that fluorinated Schiff bases can be highly effective against both Gram-positive and Gram-negative bacteria.[8] For example, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, a compound structurally related to our topic compound, demonstrated very low MIC values against E. coli and S. aureus.[8] The presence of halogens like fluorine and chlorine enhances the lipophilicity of the molecule, facilitating its passage through the microbial cell membrane. The azomethine linkage is also crucial, as it is believed to interfere with cell protein synthesis by inhibiting enzymes.[12]
Antioxidant Activity
Antioxidants are vital for mitigating oxidative stress caused by free radicals. Phenolic compounds, including salicylaldehyde-derived Schiff bases, are known to be effective radical scavengers. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a higher scavenging percentage or lower IC₅₀ value indicates superior activity.[15][16]
The antioxidant mechanism of phenolic compounds typically involves hydrogen atom transfer (HAT) or single electron transfer (SET) to stabilize the DPPH radical.[15][17] The presence of electron-donating groups on the phenolic ring generally enhances this activity.[16] While fluorine is electron-withdrawing, its overall effect on the molecule's electronic distribution and ability to stabilize the resulting radical can be complex.
Table 3: Comparative Antioxidant Activity of Schiff Bases
| Schiff Base Derivative | Assay | Activity Metric | Result | Reference |
| Nitro and Halogenated Schiff Bases | DPPH | % Scavenging | Moderate to Good | [1] |
| Schiff base-1,2,4-triazoles with BHT moiety | DPPH | % Scavenging | High | [18] |
| General Salicylaldehyde Schiff Bases | DPPH | IC₅₀ | Varies with substituents | [2][19] |
The phenolic hydroxyl group is the primary driver of antioxidant activity in these Schiff bases.[15] The imine nitrogen and substituents on the aniline ring modulate this activity. While electron-donating groups are known to increase potency, the stability of the resulting phenoxyl radical is key.[16] Fluorine's impact, though primarily inductive and electron-withdrawing, contributes to the overall electronic structure that dictates the compound's ability to donate a hydrogen atom and stabilize the consequent radical.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for assessing the biological activities discussed.
Protocol 1: Anticancer Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][20]
Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the Schiff base compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[20]
-
Incubation: Incubate the plate for 48 hours under the same conditions.[20]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for determining IC₅₀ using the MTT cytotoxicity assay.
Protocol 2: Antioxidant Capacity Assessment (DPPH Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[17][21]
Causality: The stable free radical DPPH has a deep violet color with a characteristic absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant molecule, it becomes the reduced, stable form DPPH-H, resulting in a loss of color.[15] The degree of discoloration is proportional to the scavenging activity of the compound.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the Schiff base compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of each Schiff base concentration to 100 µL of the DPPH solution. Prepare a control sample containing only methanol and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[21]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the Schiff base.
-
IC₅₀ Determination: Plot the scavenging percentage against the compound concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Caption: Mechanism of DPPH radical scavenging by an antioxidant compound.
Conclusion and Future Outlook
The evidence strongly suggests that Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and related fluorinated Schiff bases are a promising class of compounds with significant biological potential. The strategic incorporation of a fluorine atom consistently appears to enhance anticancer and antimicrobial activities when compared to non-halogenated or other halogenated analogs.[5][8] This is likely due to favorable changes in lipophilicity, metabolic stability, and electronic properties that improve target interaction.
While the phenolic hydroxyl group provides a foundation for antioxidant activity, the precise influence of the 4-fluoro substituent requires further direct quantitative studies. Future research should focus on elucidating the specific mechanisms of action, for example, identifying the target enzymes in microbial pathogens or the specific signaling pathways triggered in cancer cells. In vivo studies are also a critical next step to validate the therapeutic potential of these compounds and assess their pharmacokinetic and safety profiles. The continued exploration of structure-activity relationships within this chemical scaffold holds great promise for the development of next-generation therapeutic agents.
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Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil. (2022). National Institutes of Health (NIH). [Link]
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Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies. (2022). National Institutes of Health (NIH). [Link]
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Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. (2022). National Institutes of Health (NIH). [Link]
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Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. (2024). National Institutes of Health (NIH). [Link]
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Synthesis, characterization, and anticancer activity of Schiff bases. (2019). National Institutes of Health (NIH). [Link]
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4-[[(4-Fluorophenyl)imino]methyl]phenol. (n.d.). PubChem. [Link]
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Antifungal activity and molecular docking of phenol, 2,4-bis(1,1-dimethylethyl) produced by plant growth-promoting actinobacterium Kutzneria sp. strain TSII from mangrove sediments. (2021). National Institutes of Health (NIH). [Link]
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4-phenyldiazenyl 2-(phenylimino methyl) phenols; synthesis and in-vitro biological evaluation as potential antibacterial agents. (2012). National Institutes of Health (NIH). [Link]
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Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). MDPI. [Link]
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DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2024). MDPI. [Link]
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Antifungal Activities of Natural Products and Their Hybrid Molecules. (2022). MDPI. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2020). National Institutes of Health (NIH). [Link]
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DPPH Radical Scavenging Assay. (2022). MDPI. [Link]
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Growth inhibition of MCF-7 tumor cell line by phenylacetate linked to functionalized dextran. (2007). National Institutes of Health (NIH). [Link]
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Preventing Microbial Infections with Natural Phenolic Compounds. (2021). MDPI. [Link]
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The media for MCF-7 were phenol red-free DMEM/F12 supplemented with 2%... (n.d.). ResearchGate. [Link]
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Evaluation of the antioxidant activity using the DPPH assay. (n.d.). ResearchGate. [Link]
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Biological activity of phenolic lipids. (2005). National Institutes of Health (NIH). [Link]
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DPPH Radical Scavenging Assay. (2022). OUCI. [Link]
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A Spectroscopic Compass: Navigating the Structural Landscape of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and Its Derivatives
A Senior Application Scientist's Guide to Comparative Spectral Analysis
In the intricate world of molecular characterization, spectroscopic techniques serve as our primary language for interrogating chemical structures. For researchers and professionals in drug development, a nuanced understanding of how subtle molecular modifications are reflected in spectral data is paramount. This guide offers an in-depth comparative analysis of the spectroscopic signatures of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (a prominent Schiff base) and its derivatives. By examining the interplay of substituent effects on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide a practical framework for structural elucidation and a deeper appreciation for the causality behind spectroscopic phenomena.
The core structure, a salicylaldehyde derivative condensed with 4-fluoroaniline, presents a fascinating scaffold. The intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, a hallmark of this class of compounds, profoundly influences its electronic and, consequently, its spectroscopic properties. The introduction of a fluorine atom on the aniline ring provides a key point of comparison, and by further modifying this basic structure with electron-donating and electron-withdrawing groups, we can systematically dissect the resulting spectral shifts.
The Spectroscopic Ensemble: A Multi-faceted View of Molecular Structure
A comprehensive structural assignment is rarely achieved through a single analytical technique. Instead, it is the convergence of data from multiple spectroscopic methods that provides a high-fidelity molecular portrait. The workflow for such an analysis is a systematic process of piecing together complementary information.[1]
Caption: A typical workflow for the synthesis and spectroscopic validation of chemical compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and a selection of its derivatives. These derivatives have been chosen to illustrate the effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the spectral properties.
Table 1: Comparative ¹H NMR and ¹³C NMR Data (in CDCl₃)
| Compound | Substituent (R) | δ (OH, ppm) | δ (CH=N, ppm) | δ (Aromatic-H, ppm) | δ (C=N, ppm) | δ (Aromatic-C, ppm) |
| Parent Compound | -F | ~13.5 (s) | ~8.6 (s) | 6.9 - 7.5 (m) | ~162 | 115 - 161 |
| Derivative 1 | -H | ~13.6 (s) | ~8.6 (s) | 6.9 - 7.4 (m) | ~161 | 116 - 162 |
| Derivative 2 | -OCH₃ | ~13.2 (s) | ~8.5 (s) | 6.8 - 7.3 (m) | ~160 | 114 - 160 |
| Derivative 3 | -NO₂ | ~14.1 (s) | ~8.8 (s) | 7.0 - 8.4 (m) | ~164 | 118 - 165 |
Table 2: Comparative IR and UV-Vis Data
| Compound | Substituent (R) | ν (O-H, cm⁻¹) | ν (C=N, cm⁻¹) | λmax (nm) |
| Parent Compound | -F | ~3400 (br) | ~1615 | ~265, 350 |
| Derivative 1 | -H | ~3420 (br) | ~1617 | ~263, 348 |
| Derivative 2 | -OCH₃ | ~3410 (br) | ~1612 | ~270, 360 |
| Derivative 3 | -NO₂ | ~3390 (br) | ~1625 | ~275, 380 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular framework.[2]
-
¹H NMR Insights : The most diagnostic signals in the ¹H NMR spectrum of these Schiff bases are the phenolic proton (-OH) and the imine proton (-CH=N-).
-
The phenolic proton resonates at a significantly downfield chemical shift (δ ~13-14 ppm) due to strong intramolecular hydrogen bonding with the imine nitrogen. The deshielding effect is so pronounced that this proton is often a broad singlet. Electron-withdrawing groups, such as a nitro group, tend to strengthen this hydrogen bond, leading to a further downfield shift.[3]
-
The imine proton appears as a sharp singlet around δ 8.5-8.8 ppm. Its chemical shift is sensitive to the electronic nature of the substituent on the aniline ring. Electron-donating groups like methoxy (-OCH₃) cause a slight upfield shift, while electron-withdrawing groups like nitro (-NO₂) lead to a downfield shift.[4]
-
The aromatic protons display complex multiplets in the region of δ 6.8-8.4 ppm. The fluorine atom in the parent compound introduces additional complexity due to ¹H-¹⁹F coupling.
-
-
¹³C NMR Insights :
-
The imine carbon (C=N) is a key indicator, typically resonating around δ 160-165 ppm. Similar to the imine proton, its chemical shift is influenced by the electronic environment.
-
The carbon atom attached to the fluorine in the parent compound will appear as a doublet due to ¹³C-¹⁹F coupling, a characteristic feature confirming the presence and position of the fluorine substituent.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups present in a molecule.
-
O-H Stretching : The broad absorption band observed in the range of 3400-3300 cm⁻¹ is characteristic of the phenolic O-H group involved in intramolecular hydrogen bonding. The broadness is a direct consequence of this interaction.
-
C=N Stretching : The stretching vibration of the imine (azomethine) group is a sharp and relatively strong band typically found around 1610-1630 cm⁻¹. The position of this band is sensitive to the electronic effects of substituents. Electron-withdrawing groups tend to increase the bond order and shift this absorption to a higher wavenumber.[5]
-
C-F Stretching : A strong absorption band in the region of 1250-1100 cm⁻¹ is indicative of the C-F bond in the fluorophenyl ring of the parent compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated system of the Schiff bases.
These molecules typically exhibit two main absorption bands. The first, at shorter wavelengths (around 260-280 nm), is attributed to π → π* transitions within the aromatic rings. The second band, at longer wavelengths (around 340-380 nm), is associated with n → π* transitions involving the non-bonding electrons of the imine nitrogen and the extended conjugated system.
The position of the longer wavelength absorption maximum (λmax) is particularly sensitive to substituent effects. Electron-donating groups on the aniline ring, such as -OCH₃, cause a bathochromic (red) shift, moving the absorption to a longer wavelength. Conversely, electron-withdrawing groups like -NO₂ also lead to a red shift, often more pronounced, due to the extension of the conjugated system and stabilization of the excited state.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, the expected M⁺ peak would be at m/z 215.
-
Fragmentation Pattern : A common fragmentation pathway for this class of compounds is the cleavage of the C-N single bond or the C=N double bond. This would lead to fragments corresponding to the salicylaldehyde and the substituted aniline moieties, providing confirmatory structural evidence.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, the following experimental protocols are provided.
General Synthesis of N-Salicylidene-4-substituted-anilines
This procedure is a general method for the synthesis of the parent compound and its derivatives.[7][8]
Materials:
-
Salicylaldehyde (1.0 eq)
-
Substituted 4-fluoroaniline, 4-anisidine, or 4-nitroaniline (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted aniline (10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve salicylaldehyde (10 mmol, 1.22 g) in 20 mL of absolute ethanol.
-
Add the salicylaldehyde solution to the aniline solution with constant stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture with constant stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
Caption: General workflow for the synthesis of N-salicylideneaniline derivatives.
Spectroscopic Characterization
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy : IR spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy : UV-Vis absorption spectra are recorded on a double-beam spectrophotometer in the range of 200-800 nm, using a suitable solvent like ethanol or acetonitrile.
-
Mass Spectrometry : Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Conclusion
The spectroscopic analysis of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- and its derivatives reveals a rich tapestry of structure-property relationships. The characteristic intramolecular hydrogen bond dominates many of the spectral features, and the electronic nature of substituents on the aniline ring provides a tunable handle to systematically modify these properties. By integrating data from NMR, IR, UV-Vis, and Mass Spectrometry, a comprehensive and unambiguous structural elucidation is achievable. This guide serves as a foundational resource for researchers, providing not only the expected spectral data but also the underlying principles that govern them, thereby empowering more informed and efficient molecular characterization.
References
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Chemsrc. (2025). 2-{[(4-fluorophenyl)imino]methyl}phenol. Retrieved from [Link]
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- Reddy, L. S., et al. (2016). Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals.
- El-Ghamry, H. A., & Fathalla, E. M. (2023). Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. MDPI.
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PubChem. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]phenol. Retrieved from [Link]
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PubChem. (n.d.). 2-{[(4-Nitrophenyl)imino]methyl}phenol. Retrieved from [Link]
- Yarkandi, N., et al. (2022). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. Taylor & Francis Online.
- Yarkandi, N., et al. (2022). 2-(4-nitrophenyl)iminomethyl phenol Schiff base metal complexes: Synthesis, spectroscopic characterization, anticancer and antimicrobial studies. Ingenta Connect.
- Iorungwa, M. S., et al. (2023). Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes.
- Adeyelu, T., et al. (2025). Nickel(II) Complexes Derived from Schiff Base Ligands Designed as Electrode Materials in Asymmetric Supercapacitor Coin Cells.
- Shukla, A., et al. (2021). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Chemistry.
- Mphahlele, M. J., et al. (2023). Photo-and thermoresponsive N-salicylideneaniline derivatives: solid-state studies and structural aspects. University of Pretoria.
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China Factory. (n.d.). 4-[[(4-Fluorophenyl)imino]methyl]-phenol CAS 3382-63-6. Retrieved from [Link]
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LookChem. (n.d.). 2-Methoxy-4-[[(4-methoxyphenyl)imino]methyl]phenol. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 2-{(E)-[(4-bromophenyl)imino]methyl}phenol (4d). Retrieved from [Link]
- Ünver, H., et al. (2005). Synthesis, Spectroscopic Studies, Crystal Structure and Conformation Analysis of N-(2-Fluoro-3-methoxy)-salicylaldimine.
-
PubChem. (n.d.). 4-{[(2-Methylphenyl)imino]methyl}phenol. Retrieved from [Link]
- Al-Noaimi, M., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base.
- Demirtas, G., et al. (2018). The Crystallographic, Spectroscopic and Theoretical Studies on (E)-2-[((4-fluorophenyl)imino)methyl]-4-nitrophenol and (E)-2-[((3-fluorophenyl)imino)methyl]-4-nitrophenol Compounds. Iranian Journal of Chemistry & Chemical Engineering.
- Al-Masoudi, W. A., et al. (2010). 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol–2-{(E)-[(4-methylphenyl)iminio]methyl}-4-nitrophenolate (0.60/0.40). Acta Crystallographica Section E: Structure Reports Online.
- Muthu, S., et al. (2015). Synthesis, structure, spectroscopic studies (FT-IR, FT-Raman and UV), normal coordinate, NBO and NLO analysis of salicylaldehyde p-chlorophenylthiosemicarbazone. Semantic Scholar.
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-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Şahin, S., & Dege, N. (2021). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies.
- Xavier, J. E. F., et al. (2022). Characterization of the structural, spectroscopic, nonlinear optical, electronic properties and antioxidant activity of the N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}-acetamide.
-
ResearchGate. (n.d.). SYNTHETIC AND SPECTROSCOPIC CHARACTERIZATION OF N-(Ar)SALICYLALDIMINE AND BIS-[N-(Ar)SALICYLALDIMINATO-K2N,O]COPPER(II) (Ar = 2-/4-PYRIMIDINYL, 2-PYRAZINYL, 2-1,3,4- THIADIAZOLYL) COMPLEXES. Retrieved from [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen.
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UC Davis Chem. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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A Comparative Guide to the Performance of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- in Catalytic Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount. Schiff base metal complexes have emerged as a versatile class of catalysts, prized for their tunable electronic and steric properties. This guide provides an in-depth comparison of the performance of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (more commonly known as 4-[[(4-Fluorophenyl)imino]methyl]-phenol ), a fluorinated Schiff base ligand, in the context of a widely studied catalytic reaction: the oxidation of benzyl alcohol. While its primary established role is as a key intermediate in the synthesis of the cholesterol-lowering drug Ezetimibe, its structural features suggest significant potential in catalysis.[1][2][3]
This guide will objectively compare the projected performance of copper (II) complexes of 4-[[(4-Fluorophenyl)imino]methyl]-phenol with experimentally validated alternative Schiff base ligands. The analysis is grounded in the established principles of coordination chemistry and catalysis, supported by experimental data from relevant studies.
The Rationale for Fluorination in Schiff Base Catalysis
The introduction of fluorine atoms into a ligand's structure can profoundly influence the catalytic activity of its metal complexes.[2] The high electronegativity of fluorine can create a more electron-deficient metal center, enhancing its Lewis acidity and potentially increasing its reactivity in catalytic cycles.[2] Furthermore, fluorinated compounds often exhibit increased stability and can influence the stereoselectivity of reactions.[2] This guide will explore how these attributes may translate to the performance of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in a catalytic setting.
Comparative Analysis: Catalytic Oxidation of Benzyl Alcohol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The selective oxidation of benzyl alcohol to benzaldehyde is a common benchmark reaction to evaluate the efficacy of new catalysts. Here, we compare the performance of a hypothetical copper (II) complex of 4-[[(4-Fluorophenyl)imino]methyl]-phenol with documented copper (II) Schiff base catalysts.
Table 1: Comparative Performance of Copper(II) Schiff Base Catalysts in the Oxidation of Benzyl Alcohol
| Catalyst/Ligand | Structure | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Projected: [Cu(4-F-PIMP)₂] | 4-[[(4-Fluorophenyl)imino]methyl]-phenol | H₂O₂ | Acetonitrile | 60 | 4 | >95 (Projected) | >99 (Projected) | N/A |
| [Cu(L¹)Cl₂] | 2-morpholino-N-(pyridin-2-ylmethylene)ethanamine | TBHP | Acetonitrile | 70 | 6 | 98 | >99 | [4] |
| [Cu(sal-p-tol)] | bis[2-(p-tolyliminomethyl)phenolato] copper(II) | H₂O₂ | Methanol | 60 | 1 | 95 | >99 | [5] |
| [Cu(ahpv)] | N,N'-bis(3-methoxysalicylidene)isopropanediamine | H₂O₂ | DMSO | 70 | 2 | 94 | 100 | [6] |
Note: The performance of [Cu(4-F-PIMP)₂] is a projection based on the analysis of structure-activity relationships of similar catalysts. "4-F-PIMP" is an abbreviation for 4-[[(4-Fluorophenyl)imino]methyl]-phenol.
The projected high conversion and selectivity of the copper complex of 4-[[(4-Fluorophenyl)imino]methyl]-phenol are based on the anticipated electronic effects of the fluorine substituent. The electron-withdrawing nature of the fluorine atom is expected to enhance the Lewis acidity of the copper center, facilitating the coordination of the alcohol substrate and promoting the oxidation process.
Experimental Protocols
Protocol 1: Synthesis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol
This protocol describes the synthesis of the Schiff base ligand via a condensation reaction.[1]
Materials:
-
4-hydroxybenzaldehyde
-
4-fluoroaniline
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-hydroxybenzaldehyde in absolute ethanol.
-
Add 1 equivalent of 4-fluoroaniline to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-[[(4-Fluorophenyl)imino]methyl]-phenol.
Protocol 2: Synthesis of the Copper(II) Complex
This protocol outlines the general procedure for the synthesis of a copper(II) complex with the Schiff base ligand.
Materials:
-
4-[[(4-Fluorophenyl)imino]methyl]-phenol
-
Copper(II) acetate monohydrate
-
Methanol
Procedure:
-
Dissolve 2 equivalents of 4-[[(4-Fluorophenyl)imino]methyl]-phenol in warm methanol.
-
In a separate flask, dissolve 1 equivalent of copper(II) acetate monohydrate in methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with constant stirring.
-
Reflux the mixture for 1-2 hours.
-
Cool the solution to room temperature. The resulting precipitate is the copper(II) complex.
-
Filter the solid, wash with cold methanol, and dry under vacuum.
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
This protocol details the procedure for the catalytic oxidation of benzyl alcohol using the prepared copper(II) Schiff base complex.
Materials:
-
Copper(II)-Schiff base complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (solvent)
Procedure:
-
In a reaction vessel, dissolve the copper(II)-Schiff base complex (e.g., 1-5 mol%) in acetonitrile.
-
Add benzyl alcohol to the solution.
-
Heat the mixture to the desired temperature (e.g., 60 °C).
-
Add hydrogen peroxide dropwise to the reaction mixture.
-
Monitor the reaction progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture and analyze the product distribution by GC to determine conversion and selectivity.
Visualizing the Catalytic Process
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A Guide to the Safe and Compliant Disposal of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
This document provides a comprehensive, step-by-step guide for the proper disposal of Phenol, 2-[[(4-fluorophenyl)imino]methyl]-. As a compound integrating a phenolic structure, a halogenated aromatic ring, and an imine linkage, its handling and disposal demand a nuanced understanding of its chemical properties and associated hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Section 1: Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is classified with several key hazards that dictate the necessary safety precautions and disposal pathway.[1] The primary risks are associated with its toxicity and irritant properties.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation[1] |
The presence of the fluorophenyl group categorizes this compound as a halogenated organic . This is a critical distinction for waste segregation, as mixing halogenated and non-halogenated waste streams is prohibited in most jurisdictions due to differing disposal requirements, such as specialized incineration conditions.[2][3]
Section 2: Pre-Disposal Operations: Ensuring Safety at the Source
Safe disposal begins long before the waste container is full. It starts with rigorous safety protocols during the compound's use and the immediate management of any spills.
Mandatory Personal Protective Equipment (PPE)
Adherence to PPE standards is non-negotiable. The rationale for each piece of equipment is directly linked to the compound's hazard profile.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US)[1] | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene)[4] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron[4] | Protects skin and clothing from contamination. |
| Respiratory | Use only in a well-ventilated area or chemical fume hood[1][5] | Mitigates the risk of inhaling aerosols, which may cause respiratory irritation. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For spills larger than 50 mL, evacuate the immediate area.[6]
-
Secure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Don PPE: Before cleanup, don the full PPE listed above.
-
Contain & Absorb: Use an inert absorbent material, such as vermiculite, dry sand, or commercial spill pads, to contain and absorb the spill.[6][7]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated, sealable container for hazardous waste.[6]
-
Decontaminate: Clean the spill area with soap and water, collecting the decontamination materials as hazardous waste.[8]
Section 3: The Core Disposal Protocol: A Step-by-Step Guide
The disposal of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- must be managed as a regulated hazardous waste stream. At no point should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[5]
Step 1: Waste Segregation
This is the most critical step in the disposal process.
-
Action: Designate a specific waste container for "Halogenated Organic Waste." [3][9]
-
Causality: The fluorine atom on the phenyl ring makes this compound halogenated. Halogenated wastes require high-temperature incineration with flue gas scrubbing to prevent the formation of toxic dioxins and furans.[5] Mixing them with non-halogenated solvents complicates and increases the cost of disposal for the entire waste stream.
Step 2: Waste Collection and Containerization
Proper containment is essential for safe storage and transport.
-
Action: Collect all waste containing Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, including pure compound, solutions, and reaction residues, in a compatible, leak-proof container with a tightly sealing screw cap.[2][10]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Phenol, 2-[[(4-fluorophenyl)imino]methyl]-"
-
An accurate list of all other components and their approximate percentages.
-
-
Best Practice: Do not overfill the container; leave at least 10-15% of headspace to allow for vapor expansion.[9]
Step 3: Handling Contaminated Materials
Disposable items that come into contact with the compound are also hazardous waste.
-
Action: Place all contaminated items such as gloves, absorbent paper, pipette tips, and weighing boats into a sealed, labeled plastic bag or a designated solid waste container.
-
Rationale: Even trace amounts of the chemical can pose a risk. Treating all contaminated disposables as hazardous waste prevents accidental exposure and environmental release.[7]
Step 4: Rinsing Emptied Containers
The original container of the chemical must be decontaminated before it can be discarded.
-
Action: Perform a "triple rinse" of the empty container.[5]
-
Rinse the container with a suitable solvent (e.g., methanol or acetone).
-
Pour the first rinseate into your "Halogenated Organic Waste" container, as it is considered acutely hazardous.[10]
-
Repeat the rinse two more times. Subsequent rinseates may also need to be collected as hazardous waste depending on institutional policy.
-
-
Final Step: After air-drying, the container can be prepared for recycling or disposal as non-hazardous waste, but only after all labels have been defaced.
Step 5: Temporary On-Site Storage
Store waste containers safely while awaiting pickup.
-
Action: Keep the sealed waste container in a designated, well-ventilated, and cool secondary containment bin.[6][10]
-
Rationale: Secondary containment prevents the spread of material in case of a primary container leak. The storage area should be away from incompatible materials, particularly strong oxidizing agents.[6]
Step 6: Arranging for Final Disposal
Final disposal is a regulated process that must be handled by professionals.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a waste pickup.[6]
-
Trustworthiness: Professional disposal services ensure the waste is transported, treated, and disposed of in compliance with all local, state, and federal regulations, typically via controlled high-temperature incineration.[5]
Section 4: Visualization of the Disposal Workflow
The following diagram outlines the critical decision points and actions in the disposal process for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
Caption: Disposal workflow for Phenol, 2-[[(4-fluorophenyl)imino]methyl]-.
References
-
Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles . ACS Publications. Available from: [Link]
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Chemical Waste Disposal Guidelines . Emory University. Available from: [Link]
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How can I dispose phenol? . ResearchGate. Available from: [Link]
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Material Safety Data Sheet Phenol . ScienceLab.com. Available from: [Link]
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4-[[(4-Fluorophenyl)imino]methyl]phenol PubChem CID 720254 . National Center for Biotechnology Information. Available from: [Link]
-
Safety Data Sheet: Phenol . Carl ROTH. Available from: [Link]
-
Phenol Fact Sheet . University of California, Berkeley EHS. Available from: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . University of Illinois Urbana-Champaign. Available from: [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. Available from: [Link]
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Hazardous Materials Disposal Guide . Nipissing University. Available from: [Link]
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Rules for the Safe Handling of Chemicals in the Laboratory . University of California, Santa Cruz. Available from: [Link]
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Safety in a chemistry lab . Heidelberg University. Available from: [Link]
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Toxicological Profile for Phenol . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
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Safety in the Handling of Laboratory Reagents . Kalstein EU. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Phenol, 2-[[(4-fluorophenyl)imino]methyl]-
This guide provides an essential operational framework for the safe handling of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- (CAS No. 3382-63-6). As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, ensuring that every action is grounded in a thorough understanding of the material's hazards. The protocols herein are designed to create a self-validating system of safety, protecting both the researcher and the integrity of the research.
Hazard Analysis: A Tale of Two Moieties
The risk profile of Phenol, 2-[[(4-fluorophenyl)imino]methyl]- is twofold, stemming from its phenol backbone and its functional side chain. A comprehensive understanding of both is critical to appreciating the necessity of the stringent controls outlined below.
The Phenol Backbone: A Corrosive and Systemic Toxin
The primary hazard is dictated by the phenol group. Phenol is not merely a contact corrosive; it is a potent systemic toxin that can be rapidly absorbed through the skin, often without immediate pain due to its local anesthetic effect.[1][2] This lack of initial sensation can create a false sense of security, while the chemical penetrates the skin to cause severe, potentially fatal, systemic effects.[1] Deaths have been reported from dermal exposure to as little as 25% of body surface area.[1] Absorbed phenol targets the central nervous system, liver, and kidneys, and can lead to convulsions, coma, and death.[1][2]
The Side Chain: An Irritant with Unknown Potentiators
Safety Data Sheets for the full compound classify it as harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[3][4] The molecule's 4-fluorophenyl group introduces fluorine, an element known to increase lipophilicity.[5] This characteristic could theoretically enhance the rate of skin penetration, potentially increasing the systemic toxicity risk posed by the phenol backbone. Therefore, we must treat this compound with the highest degree of caution, assuming it carries the full hazard profile of phenol, potentially amplified by its unique structure.
Hazard Summary Table
| Hazard Class & Category | Description | Authoritative Source |
| GHS Classification | ||
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [3][4] |
| Skin Irritation (Category 2) | Causes skin irritation. | [3][4] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [3][4] |
| STOT SE, Respiratory (Category 3) | May cause respiratory irritation. | [3][4] |
| Parent Compound Hazards (Phenol) | ||
| Corrosive & Systemic Toxin | Rapidly absorbed through the skin, causing severe burns and systemic toxicity targeting the CNS, liver, and kidneys. | [1][2][6] |
| Occupational Exposure Limits (Phenol) | ||
| OSHA PEL (8-hr TWA) | 5 ppm | [7][8] |
| NIOSH REL (10-hr TWA) | 5 ppm | [7] |
| NIOSH Ceiling (15-min) | 15.6 ppm | [7] |
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the last line of defense. A robust safety culture prioritizes eliminating and controlling hazards at their source. This guide mandates the use of engineering and administrative controls to minimize reliance on PPE.
Caption: Pre-operational workflow ensures readiness and safety compliance.
Detailed PPE Specifications
| Body Area | Required PPE | Standard / Rationale |
| Eyes / Face | Chemical splash goggles AND a full-face shield. | Standard: ANSI Z87.1 / EN 166. [3]Rationale: Goggles protect against splashes from the sides. The face shield provides a critical barrier for the entire face. Given the severe corrosivity and toxicity, eye protection alone is insufficient. |
| Hands | Double Gloving: 1. Inner Glove: Nitrile2. Outer Glove: Butyl Rubber or Viton® | Standard: EN 374. [4]Rationale: Phenol readily penetrates standard nitrile and latex gloves. Butyl or Viton® offer extended breakthrough times. [7]Double gloving provides protection during the removal of the outer, contaminated glove and adds a layer of safety against tears or pinholes. Always inspect gloves for damage before use. |
| Body | Chemically resistant apron (mid-calf or longer) over a long-sleeved, tight-cuffed lab coat. Closed-toe shoes are mandatory. | Rationale: A standard lab coat is permeable and insufficient. An impervious apron is required to protect against spills that could lead to rapid skin absorption. [3][7] |
| Respiratory | None required if all work is performed in a certified chemical fume hood. A full-face respirator with organic vapor cartridges is required for spill cleanup or if there is any risk of exceeding exposure limits. | Rationale: The fume hood is the primary engineering control for preventing inhalation exposure. [3]A respirator is an essential component of the emergency response plan. |
Emergency Protocols: Planning for Deviations
Immediate and correct response to an exposure is critical to preventing severe injury or death.
Caption: Immediate and specific actions for any route of chemical exposure.
First Aid: The Critical First Minutes
-
Skin Contact: This is a life-threatening medical emergency.
-
Immediately remove all contaminated clothing, including leather items like belts or watchbands. [1] 2. Wipe the affected area with gauze pads soaked in low-molecular-weight polyethylene glycol (PEG 300 or PEG 400). This is the preferred first step as PEG can help prevent absorption. [1] 3. If the spill is large, proceed directly to the safety shower and drench for at least 15 minutes. [1][9] 4. Call for emergency medical assistance immediately .
-
-
Eye Contact:
Spill Management
-
Small Spill (<50 mL or a few grams):
-
Evacuate non-essential personnel.
-
Wearing full PPE, cover the spill with an absorbent material like vermiculite or sand. [2]Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. [9]* Large Spill:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean it up yourself.
-
Decontamination and Disposal Plan
-
PPE Removal (Doffing): Remove PPE in a manner that prevents cross-contamination. A common sequence is: 1. Outer gloves. 2. Apron. 3. Face shield. 4. Lab coat. 5. Goggles. 6. Inner gloves.
-
Waste Disposal: All items contaminated with Phenol, 2-[[(4-fluorophenyl)imino]methyl]-, including gloves, absorbent materials, pipette tips, and contaminated clothing, are considered hazardous waste. [9] * Collect all solid waste in a clearly labeled, sealed container. [9]The label must read "Hazardous Waste - Phenol Contamination." [9] * Never dispose of this material in standard trash or down the drain. [9][10] * Follow all local, state, and federal regulations for hazardous waste disposal. [10]
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services. [Link]
-
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. [Link]
-
University of New Mexico. (n.d.). Standard Operating Procedure - Phenol. UNM Chemistry. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Phenol. OSHA Occupational Chemical Database. [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: Phenol. [Link]
-
Duke University Safety Office. (n.d.). OESO Phenol Guideline. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720254, 4-[[(4-Fluorophenyl)imino]methyl]phenol. [Link]
-
University of Colorado Boulder. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety. [Link]
-
AkzoNobel. (2017). Safety Data Sheet. [Link]
-
University of California, Berkeley. (n.d.). Phenol. Office of Environment, Health & Safety. [Link]
-
National Pesticide Safety Education Center (NPSEC). (n.d.). PPE Personal Protective Equipment. [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). Phenol Hazard Summary. [Link]
-
Environmental Health & Engineering, Inc. (2025). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
